Pam2csk4
Description
a synthetic molecule that mimics bacterial lipoprotein and TLR2/TLR9 agonist
Propriétés
Key on ui mechanism of action |
Pam2 is a synthetic lipopeptide which acts as an agonist at TLR2 and TLR6. Actions at these receptors suggest that Pam2 has potential antiviral properties. |
|---|---|
Numéro CAS |
574741-81-4 |
Formule moléculaire |
C65H126N10O12S |
Poids moléculaire |
1271.8 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C65H126N10O12S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-58(77)86-48-51(87-59(78)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2)49-88-50-52(70)60(79)75-57(47-76)64(83)73-54(38-30-34-44-67)62(81)71-53(37-29-33-43-66)61(80)72-55(39-31-35-45-68)63(82)74-56(65(84)85)40-32-36-46-69/h51-57,76H,3-50,66-70H2,1-2H3,(H,71,81)(H,72,80)(H,73,83)(H,74,82)(H,75,79)(H,84,85)/t51?,52-,53-,54-,55-,56-,57-/m0/s1 |
Clé InChI |
LJUIOEFZFQRWJG-KKIBDXJDSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OCC(CSC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |
Séquence |
XSKKKK |
Origine du produit |
United States |
Foundational & Exploratory
The Mechanism of Action of Pam2CSK4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pam2CSK4, a synthetic diacylated lipopeptide, is a potent and specific agonist for the Toll-like receptor 2/6 (TLR2/TLR6) heterodimer. Its ability to mimic bacterial lipoproteins allows it to serve as a powerful tool for studying innate immunity and as a potential adjuvant in vaccine development. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and cellular effects. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of this important immunomodulatory molecule.
Introduction
This compound (Pam₂Cys-Ser-(Lys)₄) is a synthetic lipopeptide that mimics the acylated N-terminus of bacterial lipoproteins.[1] It is a well-established and highly specific activator of the innate immune system through its interaction with the Toll-like receptor 2 (TLR2) in conjunction with its co-receptor, TLR6.[1] The recognition of this compound by the TLR2/TLR6 heterodimer initiates a signaling cascade that leads to the activation of transcription factors, primarily NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines and the orchestration of an innate immune response.[1] Understanding the precise mechanism of action of this compound is crucial for its application in immunological research and its potential therapeutic use as a vaccine adjuvant or immunomodulator.
Molecular Mechanism of Action
The primary mechanism of action of this compound involves its binding to the TLR2/TLR6 heterodimer on the surface of various immune cells, including macrophages, monocytes, and dendritic cells.
Recognition by the TLR2/TLR6 Heterodimer
TLR2 recognizes the lipid portion of this compound, while TLR6 is essential for discriminating the diacyl nature of the lipopeptide. This specific recognition is a critical determinant of the subsequent signaling pathway. The binding of this compound induces a conformational change in the TLR2/TLR6 complex, bringing their intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity.
Downstream Signaling Cascade
The juxtaposition of the TIR domains initiates a MyD88-dependent signaling pathway. This canonical pathway involves the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88) to the activated receptor complex. MyD88, in turn, recruits and activates members of the IRAK (IL-1 receptor-associated kinase) family, specifically IRAK-4 and IRAK-1. This leads to the formation of a signaling complex that includes TRAF6 (TNF receptor-associated factor 6).
Activated TRAF6 functions as an E3 ubiquitin ligase, leading to the activation of the TAK1 (transforming growth factor-β-activated kinase 1) complex. The TAK1 complex then activates two major downstream pathways:
-
The NF-κB Pathway: TAK1 phosphorylates and activates the IKK (IκB kinase) complex, which in turn phosphorylates the inhibitory protein IκBα. The phosphorylation of IκBα targets it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
-
The MAPK Pathway: TAK1 also activates the mitogen-activated protein kinase (MAPK) cascades, including p38 and JNK. These kinases phosphorylate and activate the transcription factor AP-1 (Activator protein 1), which also translocates to the nucleus and contributes to the expression of inflammatory mediators.
In specialized cell types such as platelets, this compound has been shown to activate Bruton's tyrosine kinase (BTK) in a TLR2/NF-κB-dependent manner, contributing to platelet aggregation and adhesion.[2]
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound from various in vitro studies.
| Parameter | Cell Line | Value | Reference |
| EC₅₀ for TLR2/TLR6 Activation | Human SW620 cells | 0.015 ng/mL (95% C.I. 0.009-0.027) | [3] |
| Equine SW620 cells | 0.010 ng/mL (95% C.I. 0.004-0.024) | [3] | |
| Human TLR2/6 reporter HEK293 cells | 0.0003 µM | [4] | |
| EC₅₀ for TLR2/TLR1 Activation | Human SW620 cells | 4.21 ng/mL (95% C.I. 2.34-7.50) | [3] |
Table 1: EC₅₀ Values for this compound-Mediated TLR Activation. This table presents the half-maximal effective concentration (EC₅₀) of this compound required to activate TLR2/TLR6 and TLR2/TLR1 heterodimers in different cell lines.
| Cytokine | Cell Type | This compound Concentration | Fold Induction / Concentration | Reference |
| TNF-α | U937 cells | 1 ng/mL | ~200 pg/mL | [5] |
| U937 cells with IgG-coated beads | 1 ng/mL | ~1000 pg/mL | [5] | |
| IL-6 | U937 cells | 1 ng/mL | ~50 pg/mL | [5] |
| U937 cells with IgG-coated beads | 1 ng/mL | ~250 pg/mL | [5] | |
| CCL2 (MCP-1) | Odontoblast-like cells | 10 µg/mL | ~25-fold increase | [6] |
| CXCL8 (IL-8) | Odontoblast-like cells | 10 µg/mL | ~12-fold increase | [6] |
Table 2: this compound-Induced Cytokine Production. This table summarizes the induction of various cytokines in different cell types upon stimulation with this compound.
Experimental Protocols
NF-κB Reporter Assay using HEK-Blue™ hTLR2 Cells
This protocol describes a method to quantify the activation of NF-κB in response to this compound using a commercially available reporter cell line.
Materials:
-
HEK-Blue™ hTLR2 cells (InvivoGen)
-
DMEM, 4.5 g/l glucose, 10% (v/v) heat-inactivated fetal bovine serum, 50 U/ml penicillin, 50 μg/ml streptomycin, 100 μg/ml Normocin™, 2 mM L-glutamine
-
HEK-Blue™ Selection (InvivoGen)
-
This compound
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well flat-bottom plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed HEK-Blue™ hTLR2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 180 µL of growth medium.[7]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Stimulation:
-
Detection:
-
Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.
-
Add 180 µL of QUANTI-Blue™ Solution to a new 96-well flat-bottom plate.
-
Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the plate containing QUANTI-Blue™ Solution.[7]
-
Incubate at 37°C for 1-3 hours.[7]
-
-
Measurement:
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
The intensity of the blue color is proportional to the amount of secreted embryonic alkaline phosphatase (SEAP), which corresponds to the level of NF-κB activation.
-
Platelet Aggregation Assay
This protocol outlines a method to assess the effect of this compound on platelet aggregation using light transmission aggregometry.
Materials:
-
Freshly drawn human blood in sodium citrate tubes
-
Tyrode's buffer
-
This compound
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light transmission aggregometer
-
Aggregometer cuvettes with stir bars
Procedure:
-
Platelet Preparation:
-
Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) using PPP.
-
-
Aggregation Measurement:
-
Pipette the adjusted PRP into aggregometer cuvettes containing a stir bar.
-
Place the cuvettes in the heating block of the aggregometer at 37°C and allow the platelets to equilibrate for at least 5 minutes.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add this compound (e.g., 10 µg/mL) to the cuvette and start the recording.[2]
-
Monitor the change in light transmission for a set period (e.g., 6-10 minutes).[2]
-
-
Data Analysis:
-
The increase in light transmission corresponds to the formation of platelet aggregates.
-
Quantify the maximal percentage of aggregation.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound-induced TLR2/TLR6 signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound effects.
Conclusion
This compound is a valuable molecular probe for dissecting the intricacies of the TLR2/TLR6-mediated innate immune response. Its well-defined mechanism of action, centered on the activation of the MyD88-NF-κB/AP-1 signaling axis, makes it an indispensable tool for immunological research. The provided quantitative data and detailed experimental protocols offer a practical resource for scientists and researchers aiming to utilize this compound in their studies. Further investigation into the cell-type-specific responses and the interplay with other signaling pathways will continue to expand our understanding of innate immunity and may pave the way for novel therapeutic applications of TLR2/TLR6 agonists.
References
- 1. invivogen.com [invivogen.com]
- 2. The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular basis for recognition of bacterial ligands at equine TLR2, TLR1 and TLR6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 101.200.202.226 [101.200.202.226]
- 8. abgenex.com [abgenex.com]
Pam2CSK4 Signaling Pathway in Macrophages: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Pam2CSK4 signaling pathway in macrophages, a critical component of the innate immune response. This compound, a synthetic diacylated lipopeptide, mimics bacterial lipoproteins and serves as a potent activator of Toll-like receptor 2 (TLR2) and Toll-like receptor 6 (TLR6) heterodimers. Understanding this pathway is crucial for the development of novel therapeutics targeting inflammatory and infectious diseases.
Core Signaling Pathway
This compound initiates a signaling cascade upon binding to the TLR2/TLR6 heterodimer on the macrophage cell surface. This interaction recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88), which is central to the downstream signaling events. The activation of MyD88 triggers two major signaling arms: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. Both pathways culminate in the transcriptional activation of genes encoding pro-inflammatory cytokines and other inflammatory mediators.
Signaling Pathway Diagram
Caption: this compound signaling cascade in macrophages.
Quantitative Data on Macrophage Responses to this compound
The activation of macrophages by this compound leads to a dose-dependent increase in the production of pro-inflammatory cytokines and the expression of inflammatory genes. The following tables summarize quantitative data from various studies.
Table 1: this compound-Induced Cytokine Production in Macrophages
| Cell Type | This compound Concentration | Time (hours) | Cytokine | Concentration (pg/mL) | Fold Increase (vs. Control) |
| RAW 264.7 | 100 ng/mL | 24 | TNF-α | ~8000 | ~47 |
| RAW 264.7 | 100 ng/mL | 24 | IL-6 | ~300 | Not specified |
| Human Monocytes | 100 ng/mL | 24 | TNF-α | ~9500 | ~56 |
| Human Monocytes | 100 ng/mL | 24 | IL-6 | ~320 | Not specified |
Table 2: this compound-Induced Gene Expression in Macrophages
| Cell Type | This compound Concentration | Time (hours) | Gene | Fold Increase in mRNA (vs. Control) |
| RAW 264.7 | 100 ng/mL | 6 | iNOS | Significant increase |
| RAW 264.7 | 100 ng/mL | 6 | COX-2 | Significant increase |
| RAW 264.7 | 1 µg/mL | 4 | TNF-α | ~250 |
| RAW 264.7 | 1 µg/mL | 4 | IL-6 | ~150 |
Experimental Protocols
Detailed methodologies for key experiments used to study the this compound signaling pathway are provided below.
Experimental Workflow Diagram
Pam2CSK4: A Synthetic Diacylated Lipopeptide for TLR2/6 Activation - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam2CSK4 (S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-[R]-cysteinyl-[S]-seryl-[S]-lysyl-[S]-lysyl-[S]-lysyl-[S]-lysine) is a synthetic diacylated lipopeptide that serves as a potent and specific agonist for the Toll-like receptor 2/Toll-like receptor 6 (TLR2/TLR6) heterodimer.[1] It mimics the acylated amino terminus of bacterial lipoproteins, making it a valuable tool for researchers studying innate immunity, inflammation, and vaccine adjuvant development.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, physicochemical properties, and detailed protocols for its use in key experimental settings.
Physicochemical Properties
This compound is a well-characterized lipopeptide with consistent properties, making it a reliable reagent for in vitro and in vivo studies.
| Property | Value | Reference |
| Molecular Formula | C65H126N10O12S | [2] |
| Molecular Weight | 1271.83 g/mol | [2] |
| Appearance | Lyophilized powder | [2] |
| Solubility | 1 mg/ml in water; 1 mg/ml in 20% acetonitrile/water | [2] |
| Storage | Store at -20°C for long-term storage. | [2] |
| Stability | Avoid repeated freeze-thaw cycles. | [3] |
Mechanism of Action: TLR2/TLR6 Signaling Pathway
This compound exerts its biological effects by activating the TLR2/TLR6 heterodimer on the surface of various immune and non-immune cells.[1] This recognition event initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines.[1][3]
Quantitative Data on this compound Activity
This compound is a highly potent activator of TLR2/TLR6, with biological activity observed at concentrations ranging from picograms to nanograms per milliliter. The effective concentration can vary depending on the cell type and the specific response being measured.
| Cell Line/Type | Response Measured | Effective Concentration / EC50 | Reference |
| HEK293 cells with TLR2/TLR6 | NF-κB Activation (SEAP Reporter) | Working concentration: 1 pg/ml - 10 ng/ml | [3] |
| Human Mononuclear Cells | TNF-α Production | Induction observed | [2] |
| Mouse Splenic B cells | Proliferation and Activation | Induction observed | [2] |
| THP-1 cells (human monocytic) | TNF-α Production | Dose-dependent increase | [4] |
| RAW 264.7 cells (mouse macrophage) | iNOS expression and NO production | Induction observed | [5] |
| HUVECs (human umbilical vein endothelial cells) | IL-6 and IL-8 Secretion | Weak induction alone, significantly increased with platelets | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Cell Stimulation and Cytokine Analysis
This protocol describes the stimulation of a monocytic cell line (e.g., THP-1) with this compound and subsequent measurement of TNF-α production by ELISA.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 2 x 10^5 cells per well in a 96-well plate.
-
Differentiate the cells into macrophage-like cells by adding PMA to a final concentration of 100 ng/ml and incubating for 48 hours.
-
After differentiation, gently aspirate the medium and wash the cells once with fresh medium. Add 200 µl of fresh medium and rest the cells for 24 hours.
-
-
Cell Stimulation:
-
Prepare a serial dilution of this compound in cell culture medium to achieve final concentrations ranging from 0.1 ng/ml to 100 ng/ml.
-
Remove the medium from the rested cells and add 200 µl of the this compound dilutions or medium alone (as a negative control).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement by ELISA:
-
Following stimulation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant for cytokine analysis.
-
Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well ELISA plate with a capture antibody specific for human TNF-α.
-
Blocking the plate to prevent non-specific binding.
-
Adding the collected cell culture supernatants and a standard curve of recombinant human TNF-α to the plate.
-
Incubating with a biotinylated detection antibody.
-
Adding a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.
-
Measuring the absorbance at 450 nm using a microplate reader.
-
-
Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.
-
NF-κB Reporter Assay in HEK293 Cells
This protocol outlines the use of a HEK293 cell line stably transfected with a TLR2/TLR6 expression vector and an NF-κB-driven reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) to quantify this compound-induced NF-κB activation.[6][7]
Materials:
-
HEK-Blue™ hTLR2-TLR6 cells (or equivalent)
-
HEK-Blue™ Detection medium (or appropriate luciferase substrate)
-
This compound
-
96-well cell culture plates
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Culture HEK-Blue™ hTLR2-TLR6 cells according to the supplier's instructions.
-
Resuspend the cells in fresh growth medium and seed them into a 96-well plate at a density of approximately 5 x 10^4 cells per well.
-
-
Cell Stimulation:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Add the this compound dilutions to the wells containing the cells. Include a negative control (medium alone).
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
NF-κB Activation Measurement (SEAP Reporter):
-
Add 20 µl of the cell supernatant to a new 96-well plate containing 180 µl of HEK-Blue™ Detection medium.
-
Incubate the plate at 37°C and monitor the color change (from pink to purple/blue).
-
Measure the absorbance at 620-655 nm at various time points (e.g., 1-4 hours).
-
-
NF-κB Activation Measurement (Luciferase Reporter):
-
Lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the absorbance or luminescence values against the concentration of this compound to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of this compound that induces a half-maximal response.
-
In Vivo Adjuvant Activity in a Mouse Influenza Vaccine Model
This protocol provides a general framework for evaluating the adjuvant properties of this compound in a mouse model of influenza vaccination.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Inactivated influenza vaccine (e.g., H1N1)
-
This compound
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Vaccine Formulation:
-
Prepare the vaccine formulation by mixing the inactivated influenza virus with this compound in sterile PBS. A typical dose for intranasal administration in mice is 10-20 µg of this compound per mouse.
-
-
Immunization:
-
Lightly anesthetize the mice.
-
Administer the vaccine formulation intranasally (e.g., 25 µl per nostril). Include control groups receiving the vaccine alone, this compound alone, and PBS alone.
-
A booster immunization can be given 2-3 weeks after the primary immunization.
-
-
Sample Collection:
-
Collect blood samples via tail vein or retro-orbital bleeding at various time points (e.g., 2, 4, and 6 weeks post-immunization) to measure serum antibody responses.
-
At the end of the experiment, collect bronchoalveolar lavage (BAL) fluid to measure mucosal antibody responses and splenocytes to assess T-cell responses.
-
-
Immune Response Analysis:
-
Antibody Responses: Measure influenza-specific IgG, IgG1, and IgG2a in the serum and IgA in the BAL fluid by ELISA.
-
Hemagglutination Inhibition (HI) Assay: Determine the functional antibody titers in the serum.
-
T-cell Responses: Restimulate splenocytes with the influenza antigen in vitro and measure cytokine production (e.g., IFN-γ, IL-4) by ELISpot or intracellular cytokine staining.
-
-
Challenge Study:
-
At a set time point after the final immunization (e.g., 2-4 weeks), challenge the mice with a lethal dose of live influenza virus.
-
Monitor the mice for weight loss and survival for 14 days post-challenge.
-
Conclusion
This compound is a powerful and specific synthetic agonist for the TLR2/TLR6 heterodimer. Its well-defined structure and mechanism of action make it an invaluable tool for research in innate immunity, inflammation, and the development of novel vaccine adjuvants. The detailed protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their experimental designs. The quantitative data presented, while varying between cell types and experimental conditions, underscores the high potency of this lipopeptide. As research in TLR-based therapeutics and vaccine adjuvants continues to advance, this compound is poised to remain a critical component of the researcher's toolkit.
References
- 1. invivogen.com [invivogen.com]
- 2. The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abgenex.com [abgenex.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound and Pam3CSK4 induce iNOS expression via TBK1 and MyD88 molecules in mouse macrophage cell line RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. researchgate.net [researchgate.net]
Downstream Effects of Pam2CSK4 Stimulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pam2CSK4, a synthetic diacylated lipopeptide, is a potent agonist for Toll-like receptor 2 (TLR2) in heterodimerization with TLR6. Its stimulation triggers a cascade of downstream signaling events, primarily mediated by the MyD88-dependent pathway, culminating in the activation of key transcription factors such as NF-κB and AP-1. This activation orchestrates a diverse range of cellular responses, including the production of pro-inflammatory cytokines and chemokines, modulation of immune cell differentiation and function, and induction of enzymes involved in inflammation and immunity. This technical guide provides an in-depth overview of the core downstream effects of this compound stimulation, presenting quantitative data, detailed experimental protocols, and visual signaling pathways to serve as a comprehensive resource for researchers in immunology and drug development.
Core Signaling Pathways
This compound initiates intracellular signaling by binding to the TLR2/TLR6 heterodimer on the cell surface. This ligand binding event recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88), which in turn interacts with and activates members of the IL-1 receptor-associated kinase (IRAK) family. Subsequent phosphorylation events lead to the recruitment of TRAF6, an E3 ubiquitin ligase, which activates the TAK1 complex. TAK1 then activates two major downstream pathways: the IκB kinase (IKK) complex and the mitogen-activated protein kinase (MAPK) cascade.
The activation of the IKK complex leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), releasing the nuclear factor-κB (NF-κB) p50/p65 heterodimer to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes.
Concurrently, the MAPK cascade, including ERK, JNK, and p38, is activated, leading to the activation of the transcription factor AP-1 (a heterodimer of c-Fos and c-Jun). AP-1 also translocates to the nucleus and, in concert with NF-κB, drives the expression of genes involved in inflammation, immunity, and cellular proliferation.
In specific cell types, such as platelets, this compound stimulation has also been shown to involve Bruton's tyrosine kinase (BTK) signaling, downstream of TLR2.[1] In macrophages, this compound stimulation leads to the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO).[2]
References
An In-depth Technical Guide to Pam2CSK4 for In-Vitro Immune Cell Activation
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Pam2CSK4
This compound (Pam2CysSerLys4) is a synthetic diacylated lipopeptide that serves as a potent and specific agonist for the Toll-like Receptor 2/Toll-like Receptor 6 (TLR2/TLR6) heterodimer complex.[1][2] It mimics the acylated amino terminus of bacterial lipoproteins, making it a powerful tool for stimulating innate immune responses in a controlled in-vitro setting.[1] By activating the TLR2/6 complex, this compound initiates a downstream signaling cascade that results in the activation of key transcription factors, such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines.[1][3] Its synthetic nature ensures high purity and freedom from microbial contaminants, providing reproducible results in immunological assays.[1] This guide provides a comprehensive overview of its mechanism, applications, and detailed protocols for its use in activating immune cells.
Core Mechanism of Action: The TLR2/6 Signaling Pathway
The recognition of this compound is mediated by the TLR2/TLR6 heterodimer expressed on the surface of various immune cells, including macrophages, monocytes, and dendritic cells.[1][4] This binding event triggers a conformational change in the receptors' cytoplasmic Toll/Interleukin-1 Receptor (TIR) domains. This initiates the recruitment of the adaptor protein Myeloid Differentiation primary response 88 (MyD88).[1][5]
MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family.[5] This leads to the activation of TNF receptor-associated factor 6 (TRAF6), a key E3 ubiquitin ligase.[6] TRAF6 activation ultimately results in the activation of the IκB kinase (IKK) complex and the mitogen-activated protein kinase (MAPK) cascade.[7][8] The IKK complex phosphorylates the inhibitor of κB (IκB), leading to its degradation and the release of the transcription factor NF-κB, which then translocates to the nucleus to induce the expression of inflammatory genes.[9][10] The MAPK pathway activates other transcription factors like AP-1, further contributing to the inflammatory response.[1]
Quantitative Data on Immune Cell Activation
This compound stimulation leads to a quantifiable dose-dependent response in various immune cells. The working concentration can range from 1 pg/mL to 10 ng/mL for sensitive cell types, though concentrations up to 10 µg/mL have been reported in specific experimental contexts.[1][8] Below are summaries of typical responses.
Table 1: General Properties of this compound
| Property | Description | Reference |
|---|---|---|
| Full Name | S-[2,3-Bis(palmitoyloxy)-(2R)-propyl]-N-palmitoyl-(R)-Cys-(S)-Ser-(S)-Lys4 | [2] |
| Molecular Target | TLR2/TLR6 Heterodimer | [1] |
| Downstream Pathway | MyD88-dependent activation of NF-κB and AP-1 | [1][5] |
| Typical Working Conc. | 1 pg/mL - 10 ng/mL | [1] |
| Solubility | Water (1 mg/mL) |[1] |
Table 2: Cytokine Production in Monocytes and Macrophages
| Cell Type | This compound Conc. | Incubation Time | Cytokine | Measured Output (Approx.) | Reference |
|---|---|---|---|---|---|
| Human Monocytes | 50 ng/mL | 24 hours | IL-1β | ~1,200 pg/mL | [11] |
| Human Monocytes | 50 ng/mL | 24 hours | IL-10 | No significant induction | [11] |
| U937 Cells (Macrophage-like) | 1 ng/mL | 6 hours | TNF-α | ~150 pg/mL | [12] |
| U937 Cells (Macrophage-like) | 10 ng/mL | 6 hours | TNF-α | ~250 pg/mL | [12] |
| U937 Cells (Macrophage-like) | 1 ng/mL | 6 hours | IL-6 | ~100 pg/mL | [12] |
| U937 Cells (Macrophage-like) | 10 ng/mL | 6 hours | IL-6 | ~200 pg/mL | [12] |
| Murine Macrophages (RAW264.7) | 100 ng/mL | 24 hours | Nitric Oxide (NO) | Significant increase vs. control |[13] |
Table 3: Dendritic Cell (DC) Maturation Markers
| Cell Type | This compound Conc. | Incubation Time | Marker | Observation | Reference |
|---|---|---|---|---|---|
| Murine Bone Marrow-Derived DCs | 100 nM | 24 hours | IL-10 | Significant production | [14] |
| Human Monocyte-Derived DCs | Not specified (FSL-1 used) | Not specified | CD80 | Upregulation | [15][16] |
| Human Monocyte-Derived DCs | Not specified (FSL-1 used) | Not specified | CD83 | Upregulation | [15][16] |
| Human Monocyte-Derived DCs | Not specified (FSL-1 used) | Not specified | CD86 | Upregulation |[15][16] |
Note: FSL-1 is another synthetic diacylated lipopeptide that, like this compound, signals through TLR2/6.[15]
Experimental Protocols for In-Vitro Activation
The following protocols provide a generalized framework for using this compound to activate immune cells in vitro. Specific cell types, seeding densities, and endpoint assays may require optimization.
General Experimental Workflow
The process follows a standard workflow from cell culture preparation to data acquisition and analysis.
Protocol 1: Cytokine Profiling from Macrophages/Monocytes
This protocol is designed to measure secreted cytokines following this compound stimulation of a macrophage cell line (e.g., RAW264.7, U937) or primary monocytes.
Materials:
-
Immune cells (e.g., RAW264.7 murine macrophages)
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
This compound (InvivoGen or equivalent)
-
Sterile, endotoxin-free water
-
96-well tissue culture plates
-
ELISA or Cytometric Bead Array (CBA) kit for target cytokines (e.g., TNF-α, IL-6)
Methodology:
-
Cell Seeding: Culture RAW264.7 cells to ~80% confluency. Harvest and seed cells into a 96-well plate at a density of 0.5 x 10⁶ cells/mL (100 µL/well). Allow cells to adhere overnight.[13]
-
This compound Preparation: Reconstitute this compound in sterile water to create a 1 mg/mL stock solution. Prepare serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 100 ng/mL, 10 ng/mL, 1 ng/mL).
-
Stimulation: Carefully remove the old medium from the wells. Add 100 µL of the this compound dilutions to the respective wells. Add 100 µL of medium without this compound to control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.[13]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant without disturbing the cell monolayer.
-
Cytokine Analysis: Analyze the supernatant for cytokine concentrations using an ELISA or CBA kit according to the manufacturer's instructions.
Protocol 2: Analysis of Dendritic Cell Maturation Markers
This protocol outlines the stimulation of monocyte-derived dendritic cells (mo-DCs) and subsequent analysis of co-stimulatory surface markers by flow cytometry.
Materials:
-
Human PBMCs isolated from buffy coats
-
Recombinant human GM-CSF and IL-4
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
This compound
-
FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD80, anti-CD86, anti-CD83, anti-HLA-DR) and corresponding isotype controls.
Methodology:
-
Generation of mo-DCs: Isolate monocytes from PBMCs by plastic adhesion or magnetic sorting (CD14+). Culture the monocytes in complete medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) for 5-7 days to differentiate them into immature DCs.
-
Stimulation: Harvest the immature DCs and re-plate at 1 x 10⁶ cells/mL. Stimulate the cells with this compound (e.g., at 100 ng/mL) for 24-48 hours. Include an unstimulated control.
-
Cell Harvesting and Staining: After incubation, harvest the cells and wash them with cold FACS buffer. Resuspend the cells in FACS buffer and aliquot approximately 0.5-1 x 10⁶ cells per tube. Add the pre-titrated fluorescently-labeled antibodies for surface markers (e.g., CD80, CD86) and isotype controls.
-
Incubation: Incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with 1-2 mL of cold FACS buffer to remove unbound antibodies, centrifuging at 300-400 x g for 5 minutes between washes.
-
Flow Cytometry: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) or the percentage of positive cells for each marker compared to the unstimulated and isotype controls.[4][16]
Conclusion
This compound is an indispensable reagent for studying innate immunity. Its specific activation of the TLR2/TLR6 complex provides a reliable method for inducing a pro-inflammatory response in a wide range of immune cells. By following standardized protocols and understanding the underlying signaling pathways, researchers can effectively utilize this compound to investigate immune cell function, screen for immunomodulatory compounds, and advance the development of novel therapeutics and vaccine adjuvants.[17][18]
References
- 1. invivogen.com [invivogen.com]
- 2. This compound | Toll-like recetor agonist | Hello Bio [hellobio.com]
- 3. Frontiers | The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions [frontiersin.org]
- 4. assaygenie.com [assaygenie.com]
- 5. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. m.youtube.com [m.youtube.com]
- 11. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. TLR2-Dependent Induction of IL-10 and Foxp3+CD25+CD4+ Regulatory T Cells Prevents Effective Anti-Tumor Immunity Induced by Pam2 Lipopeptides In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential activation of dendritic cells by toll-like receptors causes diverse differentiation of naïve CD4+ T cells from allergic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential activation of dendritic cells by toll-like receptors causes diverse differentiation of naïve CD4+ T cells from allergic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The TLR2/6 ligand this compound is a Th2 polarizing adjuvant in Leishmania major and Brugia malayi murine vaccine models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are the therapeutic applications for TLR agonists? [synapse.patsnap.com]
The Synthetic Lipopeptide Pam2CSK4: A Technical Guide to its Discovery, Characterization, and Application
Introduction
Pam2CSK4, or S-[2,3-bis(palmitoyloxy)propyl]cysteine-serine-lysine-lysine-lysine-lysine, is a synthetic diacylated lipopeptide that has emerged as a critical tool in the field of immunology and drug development.[1][2] It mimics the acylated N-terminus of bacterial lipoproteins, serving as a potent and specific agonist for the Toll-like Receptor 2 and 6 (TLR2/TLR6) heterodimer.[1][3] This recognition triggers a cascade of intracellular signaling events, leading to the activation of the innate immune system and subsequent adaptive immune responses.[1] Its well-defined chemical structure, high potency, and commercial availability have made it an invaluable asset for investigating TLR2 signaling, characterizing immune responses, and developing novel vaccine adjuvants and immunomodulatory therapeutics.[4][5]
Discovery and Synthesis
The discovery of this compound is rooted in the study of bacterial lipoproteins, which are recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs). Researchers sought to create synthetic analogs to precisely delineate the structural components responsible for immune activation. This compound was developed as a synthetic mimic of diacylated lipoproteins found in bacteria and mycoplasma.[1][6]
The chemical synthesis of this compound is a complex, multi-step process. A convergent synthetic approach is typically employed, which involves the separate synthesis of key building blocks that are later combined.[4][7] This strategy involves:
-
Synthesis of the Diacylated Glyceryl-Cysteine Core (Pam2C): The S-glyceryl-cysteine backbone is synthesized and then acylated with two palmitic acid chains.
-
Synthesis of the Peptide Moiety (SK4): The tetra-lysine serine peptide (Ser-Lys-Lys-Lys-Lys) is synthesized using solid-phase or solution-phase peptide synthesis techniques, with appropriate protecting groups for the amino acid side chains.
-
Coupling and Deprotection: The Pam2C core is then chemically coupled to the N-terminus of the SK4 peptide. A final deprotection step removes the protecting groups to yield the final, biologically active this compound molecule.[4][7] This scalable synthesis allows for the production of a highly pure and potent TLR2/TLR6 agonist, avoiding contaminants from biological sources.[4]
Physicochemical Properties
The defined chemical nature of this compound allows for precise characterization. Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid | [2] |
| CAS Number | 868247-72-7 | [1] |
| Molecular Formula | C65H126N10O12S | [1][8] |
| Molecular Weight | 1271.85 g/mol | [1] |
| Purity | Typically ≥98% | [8] |
| Appearance | Solid | [8] |
| Solubility | Soluble in water (1 mg/ml) and 0.25% Acetic Acid (1 mg/ml) | [1][8] |
| Working Concentration | 1 pg/ml - 10 ng/ml for in vitro cell activation | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by engaging the TLR2/TLR6 heterodimer expressed on the surface of various immune cells, including macrophages, dendritic cells, and monocytes.[1][3]
The signaling cascade is initiated as follows:
-
Ligand Recognition: The two lipid chains of this compound are inserted into a hydrophobic pocket formed by the extracellular domains of TLR2 and TLR6, inducing a conformational change that brings their intracellular Toll/Interleukin-1 receptor (TIR) domains into close proximity.[1]
-
Adaptor Protein Recruitment: The juxtaposition of the TIR domains facilitates the recruitment of the adaptor protein Myeloid Differentiation primary response 88 (MyD88).[1][9]
-
Signal Transduction: MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family. This leads to the activation of TNF receptor-associated factor 6 (TRAF6).
-
Activation of Transcription Factors: The activated signaling complex ultimately leads to the activation of two major pathways:
-
NF-κB Pathway: Activation of the IκB kinase (IKK) complex results in the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This frees the transcription factor Nuclear Factor-kappa B (NF-κB) to translocate to the nucleus.[1][9]
-
MAPK Pathway: Mitogen-activated protein kinases (MAPKs) such as p38 and JNK are also activated, leading to the activation of the transcription factor Activator Protein-1 (AP-1).[9][10]
-
-
Gene Expression: In the nucleus, NF-κB and AP-1 bind to promoter regions of target genes, driving the transcription and subsequent production of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines (e.g., MCP-1, CXCL8), and co-stimulatory molecules.[1][4][9]
Biological Activities and Immunological Profile
This compound is a potent immune modulator with a broad spectrum of activities. Its primary function is the induction of a pro-inflammatory response, which is crucial for pathogen clearance and the initiation of adaptive immunity.
| Biological Activity | Description | Key Induced Molecules | Cell Types Affected | Reference(s) |
| Macrophage/Monocyte Activation | Induces potent activation, leading to phagocytosis and production of inflammatory mediators. | TNF-α, IL-6, IL-1β, iNOS, NO | Macrophages, Monocytes | [11][12] |
| Dendritic Cell (DC) Maturation | Promotes DC maturation, characterized by upregulation of co-stimulatory molecules and cytokine production, enhancing their ability to prime T cells. | CD86, MHC Class II, IL-12 | Dendritic Cells | [13] |
| Platelet Activation | Triggers platelet aggregation, granule secretion, and adhesion to endothelial cells in a TLR2/NF-κB-dependent manner. | P-selectin (CD62P) | Platelets | [3][9][14] |
| Vaccine Adjuvancy | Enhances antigen-specific immune responses when co-administered with a vaccine antigen. The type of response can vary. | IgG1, IgG2a, IL-4, IL-5, IL-13, IFN-γ | B cells, T cells (Th1/Th2) | [5][15][16] |
| Chemokine Induction | Stimulates the production of various chemokines, leading to the recruitment of immune cells to the site of inflammation. | MCP-1, CXCL8 (IL-8), CCL5 (RANTES) | Various immune and epithelial cells | [4] |
Notably, the role of this compound as a vaccine adjuvant can be context-dependent. In some models, such as with certain parasitic and SARS-CoV-2 nanoparticle vaccines, it drives a robust Th1-biased or Th2-polarized immune response, respectively, highlighting its versatility.[5][15][16]
Experimental Protocols
Detailed and reproducible protocols are essential for studying the effects of this compound. Below are methodologies for key experiments cited in the literature.
In Vitro TLR2/TLR6 Activation Assay using Reporter Cells
This protocol uses HEK-Blue™ TLR2 cells, which are engineered to express TLR2, TLR6, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Objective: To quantify the TLR2/TLR6 agonistic activity of this compound.
-
Methodology:
-
Cell Culture: Culture HEK-Blue™ TLR2 cells according to the manufacturer's instructions (e.g., in DMEM with 10% FBS, Pen-Strep, and selective antibiotics).
-
Cell Plating: Seed cells in a 96-well plate at a density of ~5 x 10^4 cells/well and incubate for 24 hours.
-
Stimulation: Prepare serial dilutions of this compound (e.g., from 10 ng/mL to 1 pg/mL) in fresh cell culture medium. Add the diluted this compound to the respective wells. Include a negative control (medium alone).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Transfer a small aliquot of the cell supernatant to a new 96-well plate.
-
Add a SEAP detection reagent (e.g., QUANTI-Blue™).
-
Incubate at 37°C for 1-3 hours.
-
Measure the optical density (OD) at 620-650 nm using a spectrophotometer.
-
-
Analysis: The OD is directly proportional to the NF-κB activation. Plot the OD values against the this compound concentration to determine the EC50.[1]
-
Cytokine Production Assay in Human PBMCs
-
Objective: To measure the cytokine profile induced by this compound in primary human immune cells.
-
Methodology:
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
Stimulation: Treat the cells with this compound at a final concentration of 10-100 ng/mL. Include an unstimulated control.
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., IL-6, TNF-α, IL-10) in the supernatant using a multiplex bead array or individual Enzyme-Linked Immunosorbent Assays (ELISAs) according to the manufacturer's protocols.[6][17]
-
Platelet Adhesion Assay under Static Conditions
-
Objective: To evaluate the effect of this compound on platelet adhesion to a biological surface.
-
Methodology:
-
Surface Coating: Coat glass coverslips with soluble collagen (50 µg/mL) for 1 hour at room temperature. Block with denatured BSA (5 mg/mL) for 1 hour.[9]
-
Platelet Preparation: Isolate human platelets from whole blood by centrifugation and resuspend in an appropriate buffer.
-
Stimulation: Treat the platelet suspension (e.g., 2x10^8 cells/mL) with this compound (10 µg/mL) or a vehicle control.
-
Adhesion: Add the treated platelets to the collagen-coated coverslips and incubate for 45 minutes at 37°C.
-
Washing and Fixation: Gently wash the coverslips three times with PBS to remove non-adherent platelets. Fix the remaining platelets with 4% paraformaldehyde for 15 minutes.
-
Visualization and Quantification: Image the coverslips using phase-contrast or fluorescence microscopy (if platelets are labeled). Quantify the number of adherent platelets per field of view using image analysis software.[9]
-
Conclusion
This compound is a cornerstone synthetic lipopeptide for immunological research. Its discovery provided a chemically defined tool to dissect the intricacies of TLR2/TLR6 signaling, moving beyond the use of heterogeneous bacterial lysates. The characterization of its potent pro-inflammatory and adjuvant activities has established it as a valuable candidate for the development of next-generation vaccines and immunotherapies. The detailed understanding of its mechanism of action, combined with standardized experimental protocols, allows researchers, scientists, and drug development professionals to effectively harness its capabilities to explore innate immunity and design novel therapeutic interventions.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound | C65H126N10O12S | CID 9989023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Toll-like recetor agonist | Hello Bio [hellobio.com]
- 4. An efficient and scalable synthesis of potent TLR2 agonistic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-adjuvanted SARS-CoV-2 RBD nanoparticle vaccine induces robust humoral and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient and scalable synthesis of potent TLR2 agonistic this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. caymanchem.com [caymanchem.com]
- 9. The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coactivation of TLR4 and TLR2/6 Coordinates an Additive Augmentation on IL-6 Gene Transcription via p38 MAPK Pathway in U937 Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of different combination of this compound, poly (I:C) and imiquimod enhance immune responses to H9N2 avian influenza antigen in dendritic cells and duck | PLOS One [journals.plos.org]
- 14. The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton's Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The TLR2/6 ligand this compound is a Th2 polarizing adjuvant in Leishmania major and Brugia malayi murine vaccine models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. the-tlr2-6-ligand-pam2csk4-is-a-th2-polarizing-adjuvant-in-leishmania-major-and-brugia-malayi-murine-vaccine-models - Ask this paper | Bohrium [bohrium.com]
- 17. TLR2-Dependent Induction of IL-10 and Foxp3+CD25+CD4+ Regulatory T Cells Prevents Effective Anti-Tumor Immunity Induced by Pam2 Lipopeptides In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Pam2CSK4: Mechanism, Cytokine Induction, and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Pam2CSK4 (S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-[R]-cysteinyl-[S]-seryl-[S]-lysyl-[S]-lysyl-[S]-lysyl-[S]-lysine), a synthetic diacylated lipopeptide renowned for its potent immunological activity. As a specific agonist for the Toll-like Receptor 2 and 6 (TLR2/TLR6) heterodimer, this compound serves as a critical tool in immunology research and holds potential as a vaccine adjuvant and immunomodulatory agent.[1][2][3] This document details its mechanism of action, summarizes its effects on cytokine production with quantitative data, provides detailed experimental protocols, and visualizes key pathways and workflows.
Core Mechanism of Action: TLR2/TLR6 Signaling
This compound mimics the acylated amino terminus of bacterial lipoproteins.[1] Its recognition by the innate immune system is mediated specifically by a heterodimer of Toll-like Receptor 2 (TLR2) and Toll-like Receptor 6 (TLR6) on the cell surface.[1] This binding event initiates a downstream signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[1][4]
The activation sequence is as follows:
-
Ligand Binding: this compound binds to the extracellular domain of the TLR2/TLR6 complex. This interaction is often enhanced by the co-receptor CD14.[1]
-
Recruitment of Adaptor Proteins: Upon ligand binding, a conformational change in the TLRs' cytoplasmic Toll/interleukin-1 receptor (TIR) domains occurs. This facilitates the recruitment of the MyD88 adaptor protein.
-
Signal Transduction: MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family.
-
Activation of Transcription Factors: This kinase cascade ultimately leads to the activation of key pro-inflammatory transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][5]
-
Cytokine Gene Expression: Activated NF-κB and AP-1 translocate to the nucleus, where they bind to promoter regions of target genes, driving the transcription and subsequent secretion of a host of pro-inflammatory cytokines and chemokines.[1]
References
- 1. invivogen.com [invivogen.com]
- 2. This compound-adjuvanted SARS-CoV-2 RBD nanoparticle vaccine induces robust humoral and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4adi.com [4adi.com]
- 4. This compound and Pam3CSK4 induce iNOS expression via TBK1 and MyD88 molecules in mouse macrophage cell line RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Inflammatory Response Triggered by Pam2CSK4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the inflammatory response initiated by the synthetic diacylated lipopeptide, Pam2CSK4. As a potent agonist for the Toll-like receptor 2 and 6 (TLR2/TLR6) heterodimer, this compound serves as a crucial tool for investigating innate immune signaling and the development of novel therapeutics targeting inflammatory and infectious diseases. This document details the intricate signaling pathways activated by this compound, presents quantitative data on the resulting inflammatory mediator production, and offers detailed protocols for key experimental procedures. Visualizations of signaling cascades and experimental workflows are provided to facilitate a deeper understanding of the molecular and cellular events.
Introduction
This compound (Pam2CysSerLys4) is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is a well-established and specific agonist for the TLR2/TLR6 heterodimer, a key pattern recognition receptor of the innate immune system.[1] The recognition of this compound by TLR2/TLR6 triggers a signaling cascade that culminates in the activation of transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), leading to the production of a wide array of pro-inflammatory cytokines and chemokines.[2] Understanding the intricacies of the this compound-induced inflammatory response is paramount for research in immunology, infectious diseases, and the development of adjuvants and immunomodulatory drugs.
The this compound Signaling Pathway
The cellular response to this compound is initiated by its binding to the TLR2/TLR6 heterodimer on the cell surface. This binding event recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88). MyD88, in turn, recruits and activates a series of downstream signaling molecules, bifurcating into two major pathways: the NF-κB pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
NF-κB Signaling Pathway
The activation of the NF-κB pathway is a central event in the inflammatory response to this compound. Upon recruitment to the TLR2/TLR6-MyD88 complex, IRAK family kinases and TRAF6 are activated, leading to the phosphorylation and subsequent ubiquitination and degradation of the inhibitor of NF-κB (IκB). The degradation of IκB releases the NF-κB p50/p65 heterodimer, allowing it to translocate to the nucleus and induce the transcription of a plethora of pro-inflammatory genes.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. The TLR2/6 ligand this compound is a Th2 polarizing adjuvant in Leishmania major and Brugia malayi murine vaccine models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR2 ligands induce NF-κB activation from endosomal compartments of human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Pam2CSK4: A Comprehensive Technical Guide for Innate Immunity Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Pam2CSK4, a synthetic diacylated lipopeptide, and its application as a powerful tool for studying the innate immune system. This guide details its mechanism of action, provides structured quantitative data, outlines detailed experimental protocols, and visualizes key pathways and workflows.
Core Concepts: Understanding this compound
This compound (Pam2CysSerLys4) is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1][2] It is a potent and specific agonist for the Toll-like receptor 2 (TLR2) and TLR6 heterodimer.[1][2] This specificity makes it an invaluable tool for dissecting the signaling pathways and cellular responses mediated by TLR2/6 activation.
Mechanism of Action
This compound initiates an immune response by binding to the extracellular domain of the TLR2/TLR6 heterodimer on the surface of various immune cells, including macrophages, monocytes, and dendritic cells. This binding event triggers a conformational change in the receptor complex, leading to the recruitment of intracellular adaptor proteins and the initiation of a downstream signaling cascade. The primary signaling pathway activated by this compound is the MyD88-dependent pathway, which culminates in the activation of key transcription factors, NF-κB and AP-1.[1][2] These transcription factors then translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including those encoding cytokines, chemokines, and other mediators of the innate immune response.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, providing a reference for expected responses and effective concentrations of this compound in different experimental settings.
Table 1: In Vitro Dose-Response of this compound on Cytokine Production
| Cell Type | Cytokine | This compound Concentration | Incubation Time | Cytokine Level (pg/mL) | Reference |
| U937 cells | TNF-α | 1 ng/mL | Not Specified | ~150 | [3] |
| U937 cells | IL-6 | 1 ng/mL | Not Specified | ~20 | [3] |
| Murine Macrophages | TNF-α | 0.1 ng/mL | 4 hours | ~1500 | [4] |
| Murine Macrophages | IL-6 | 0.1 ng/mL | 8 hours | ~400 | [4] |
| Human Monocytes | IL-8 | 1 µg/mL | Not Specified | Varies | [5][6][7] |
| Human Monocytes | MCP-1 | 1 µg/mL | Not Specified | Varies | [5][6][7] |
Table 2: Time-Course of this compound-Induced Cellular Responses
| Cell Type | Response Measured | This compound Concentration | Time Point | Observation | Reference |
| IKK1/2-/- MEFs | IκBα Degradation | 0.7 µg/mL | 16 hours | Significant degradation | [8] |
| Cortical Neurons/Glia | IκBα Degradation (with LPS) | Not Applicable | 60 minutes | Significant degradation | [4] |
| HT29 and HCT116 cells | IκBα Degradation (with TNF-α) | Not Applicable | Biphasic (early and late) | Proteasome-dependent and independent phases | [9] |
| HEK293-TLR2/6 cells | NF-κB Activation (GFP reporter) | Not Specified | Peaks at ~5 hours | Gradual increase and then decrease | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by this compound and typical experimental workflows.
This compound-Induced TLR2/6 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Interleukin-8 (IL-8) and monocyte chemotactic and activating factor (MCAF/MCP-1), chemokines essentially involved in inflammatory and immune reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interleukin-15 (IL-15) induces IL-8 and monocyte chemotactic protein 1 production in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IL-8 and MCP-1 secretion is enhanced by the peptide-nucleic acid immunomodulator, Product R, in U937 cells and primary human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autophagosomal IκBα Degradation Plays a Role in the Long Term Control of Tumor Necrosis Factor-α-induced Nuclear Factor-κB (NF-κB) Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Pam2CSK4 In Vitro Stimulation Protocol for Dendritic Cells: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam2CSK4, a synthetic diacylated lipopeptide, is a potent agonist for Toll-like receptor 2/6 (TLR2/TLR6). This ligand mimics the acylated amino terminus of bacterial lipoproteins and serves as a powerful tool for in vitro studies of innate immune activation. Stimulation of dendritic cells (DCs) with this compound induces a signaling cascade that leads to their maturation, characterized by the upregulation of co-stimulatory molecules, production of cytokines, and enhanced antigen presentation capabilities. This document provides detailed protocols for the in vitro stimulation of both bone marrow-derived dendritic cells (BMDCs) and human monocyte-derived dendritic cells (Mo-DCs) with this compound, methods for assessing their activation, and an overview of the underlying signaling pathways.
Data Presentation
Table 1: Recommended this compound Concentration for Dendritic Cell Stimulation
| Dendritic Cell Type | Recommended Concentration Range | Notes |
| Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | 100 - 1000 ng/mL | Optimal concentration may vary depending on the specific research goals and should be determined empirically. |
| Human Monocyte-Derived Dendritic Cells (Mo-DCs) | 100 nM (approximately 135 ng/mL) | Concentrations should be optimized for each donor and experiment.[1] |
Table 2: Time-Course of Dendritic Cell Activation Markers Following this compound Stimulation
| Time Point | Upregulation of Co-stimulatory Molecules (CD40, CD80, CD86, MHC II) | Upregulation of Maturation Markers (CD83, CCR7) | Cytokine & Chemokine Secretion |
| 4 - 8 hours | Initial increase in expression. | Minimal to low expression. | Early release of pro-inflammatory cytokines such as TNF-α and IL-6. |
| 12 - 24 hours | Significant increase in expression, often peaking within this timeframe.[2] | Expression becomes more prominent. | Peak production of many cytokines including IL-1β, IL-6, TNF-α, IL-12p70, IL-10, IL-23, and IL-27.[1] |
| 48 hours | Sustained high expression. | Expression levels are typically high, indicating a mature DC phenotype. | Cytokine levels may begin to decline for some, while others may be sustained. |
Table 3: Expected Cytokine and Chemokine Profile of Dendritic Cells Stimulated with this compound
| Cytokine/Chemokine | Expected Response | Function |
| IL-1β | Induced | Pro-inflammatory cytokine involved in a variety of cellular activities. |
| IL-6 | Strongly Induced | Pro-inflammatory cytokine with a wide range of biological effects.[1] |
| TNF-α | Strongly Induced | Key pro-inflammatory cytokine.[1] |
| IL-12p70 | Induced | Promotes Th1 cell differentiation and IFN-γ production.[1] |
| IL-10 | Induced | Immunoregulatory cytokine that can dampen inflammatory responses.[1] |
| IL-23 | Induced | Promotes the development of Th17 cells.[1] |
| IL-27 | Induced | Has both pro- and anti-inflammatory properties.[1] |
| IP-10 (CXCL10) | Not typically induced by TLR2 ligands | A chemokine associated with Th1 responses, more commonly induced by TLR4 agonists.[1] |
Experimental Protocols
Protocol 1: Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant murine Interleukin-4 (IL-4)
-
6-well non-tissue culture treated plates
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
Procedure:
-
Harvest Bone Marrow: Euthanize a 6-8 week old mouse and sterilize the hind legs with 70% ethanol. Dissect the femurs and tibias and remove all muscle tissue.
-
Flush Bone Marrow: Cut the ends of the bones and flush the marrow out using a 25-gauge needle and a syringe filled with complete RPMI-1640 medium into a sterile petri dish.
-
Prepare Single-Cell Suspension: Gently pipette the marrow clumps to create a single-cell suspension. Pass the suspension through a 70 µm cell strainer to remove any remaining clumps.
-
Red Blood Cell Lysis (Optional): If necessary, lyse red blood cells using an ACK lysis buffer.
-
Cell Culture: Centrifuge the cells, resuspend in complete RPMI-1640, and count the cells. Seed 2 x 10^6 bone marrow cells per well in a 6-well plate in 2 mL of complete RPMI-1640 supplemented with 20 ng/mL of murine GM-CSF and 10 ng/mL of murine IL-4.
-
Incubation: Culture the cells at 37°C in a 5% CO2 incubator.
-
Feeding: On day 3, gently remove half of the medium and replace it with fresh medium containing GM-CSF and IL-4. On day 6, repeat the feeding process.
-
Harvesting Immature BMDCs: On day 8, immature BMDCs can be harvested. Gently collect the non-adherent and loosely adherent cells by pipetting. These cells are ready for stimulation.
Protocol 2: In Vitro Stimulation of BMDCs with this compound
Materials:
-
Immature BMDCs (from Protocol 1)
-
This compound (lyophilized powder)
-
Endotoxin-free water or PBS
-
Complete RPMI-1640 medium
-
24-well or 96-well tissue culture plates
Procedure:
-
Prepare this compound Stock Solution: Reconstitute the lyophilized this compound in endotoxin-free water or PBS to a stock concentration of 1 mg/mL. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Seed Dendritic Cells: Seed the immature BMDCs in a 24-well or 96-well plate at a density of 0.5 - 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare Working Solution: Dilute the this compound stock solution in complete RPMI-1640 medium to the desired final concentration (e.g., 100 - 1000 ng/mL).
-
Stimulation: Add the this compound working solution to the wells containing the dendritic cells. For a negative control, add an equal volume of medium without this compound.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the desired time period (e.g., 4, 8, 12, 24, or 48 hours).
-
Harvesting for Analysis:
-
Supernatant: After incubation, centrifuge the plates and collect the supernatant for cytokine analysis (e.g., ELISA or multiplex assay). Store at -80°C until use.
-
Cells: Gently harvest the cells for flow cytometry analysis of surface markers.
-
Protocol 3: Assessment of Dendritic Cell Maturation by Flow Cytometry
Materials:
-
Stimulated and unstimulated dendritic cells (from Protocol 2)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., anti-CD16/CD32 antibody)
-
Fluorochrome-conjugated antibodies against dendritic cell surface markers (e.g., CD11c, MHC Class II, CD40, CD80, CD86, CD83, CCR7)
-
Appropriate isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Preparation: Transfer the harvested cells to FACS tubes and wash with cold FACS buffer.
-
Fc Receptor Blocking: Resuspend the cells in FACS buffer containing an Fc block and incubate on ice for 10-15 minutes to prevent non-specific antibody binding.
-
Surface Staining: Add the fluorochrome-conjugated antibodies against the desired surface markers to the cells. It is recommended to use a cocktail of antibodies for multi-color flow cytometry. Include isotype controls in separate tubes.
-
Incubation: Incubate the cells on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies.
-
Resuspension: Resuspend the cells in an appropriate volume of FACS buffer.
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on the dendritic cell population (e.g., CD11c+) and quantify the expression levels (Mean Fluorescence Intensity - MFI) and percentage of positive cells for each maturation marker.[3]
Mandatory Visualizations
Caption: this compound signaling pathway in dendritic cells.
Caption: Experimental workflow for this compound stimulation of dendritic cells.
References
- 1. Differential activation of dendritic cells by toll-like receptors causes diverse differentiation of naïve CD4+ T cells from allergic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular signatures of maturing dendritic cells: implications for testing the quality of dendritic cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Optimal Concentration of Pam2CSK4 for T-Cell Proliferation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam2CSK4, a synthetic diacylated lipopeptide, is a potent agonist for Toll-like receptor 2 and 6 (TLR2/TLR6) heterodimers. Its ability to mimic bacterial lipoproteins allows it to trigger innate immune responses and subsequently modulate adaptive immunity, making it a valuable tool in immunological research and vaccine development. A key application of this compound is in the in vitro stimulation of T-cell proliferation, a fundamental assay for assessing cell-mediated immunity. Determining the optimal concentration of this compound is critical for achieving robust and reproducible results in these assays. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this compound for T-cell proliferation studies.
This compound activates the TLR2/TLR6 heterodimer, initiating a MyD88-dependent signaling cascade that leads to the activation of transcription factors NF-κB and AP-1.[1] This signaling pathway ultimately results in the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules on antigen-presenting cells (APCs), which in turn promote T-cell activation and proliferation.
Data Presentation: this compound Concentration for T-Cell Proliferation
The optimal concentration of this compound for T-cell proliferation can vary depending on the specific cell type, experimental conditions, and the presence of other co-stimulatory factors. Based on manufacturer recommendations and published studies, a dose-response is typically observed.
| Concentration Range | Expected Effect on T-Cell Proliferation | Reference |
| 1 pg/mL - 10 ng/mL | Working concentration range suggested by manufacturers for TLR2 activation. | [1] |
| 50 ng/mL | Used in an in vitro study to assess the effect on regulatory T-cell proliferation. | |
| 0.01 - 10 µg/mL | Dose-dependent induction of TLR2 expression in odontoblast-like cells. While not T-cells, this demonstrates a broad effective range in other cell types.[2] |
Note: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Signaling Pathway of this compound-Mediated T-Cell Activation
The activation of T-cells by this compound is primarily indirect, through the activation of APCs. The following diagram illustrates the signaling pathway initiated by this compound binding to the TLR2/TLR6 heterodimer on an APC, leading to the production of signals that stimulate T-cell proliferation.
Experimental Protocols
I. Preparation of Reagents
-
This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of sterile, endotoxin-free water. Mix by vortexing. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Culture Medium: RPMI 1640 supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
CFSE Stock Solution (5 mM): Dissolve the contents of one vial of CellTrace™ CFSE (or equivalent) in anhydrous DMSO to make a 5 mM stock solution. Aliquot and store at -20°C, protected from light.
-
Complete RPMI: RPMI 1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.
II. T-Cell Proliferation Assay using CFSE Staining
This protocol outlines a common method for assessing T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.
Experimental Workflow Diagram:
Step-by-Step Protocol:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from whole blood using Ficoll-Paque™ PLUS density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cells in pre-warmed PBS at a concentration of 1-2 x 107 cells/mL.
-
-
CFSE Labeling of T-Cells:
-
Prepare a working solution of CFSE in pre-warmed PBS. The final concentration for staining is typically between 1-5 µM. It is recommended to titrate the CFSE concentration for optimal results.
-
Add the cell suspension to an equal volume of the CFSE working solution.
-
Incubate for 10-15 minutes at 37°C in the dark.
-
To stop the labeling reaction, add 5 volumes of cold complete RPMI medium and incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI medium to remove any unbound CFSE.
-
Resuspend the CFSE-labeled cells in complete RPMI medium at a concentration of 1-2 x 106 cells/mL.
-
-
Cell Culture and Stimulation:
-
Seed 100 µL of the CFSE-labeled cell suspension into each well of a 96-well round-bottom plate (1-2 x 105 cells/well).
-
Prepare serial dilutions of this compound in complete RPMI medium. A suggested starting range for a dose-response experiment is 10 ng/mL, 1 ng/mL, 100 pg/mL, 10 pg/mL, and a no-stimulant control.
-
Add 100 µL of the this compound dilutions to the respective wells.
-
Include a positive control, such as Phytohemagglutinin (PHA) at 5 µg/mL or anti-CD3/CD28 beads.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
After the incubation period, harvest the cells by gently resuspending and transferring them to FACS tubes.
-
Wash the cells with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).
-
Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for acquisition on a flow cytometer.
-
Acquire data, ensuring to collect a sufficient number of events for each sample.
-
Analyze the data using appropriate software. Gate on the lymphocyte population, then on CD3+ T-cells, and subsequently on CD4+ and CD8+ subsets. Proliferation is measured by the progressive halving of CFSE fluorescence intensity in daughter cells.
-
Conclusion
This compound is a valuable reagent for stimulating T-cell proliferation in vitro, primarily through the activation of APCs. The optimal concentration for inducing T-cell proliferation typically falls within the nanogram per milliliter range, but it is crucial to perform a dose-response experiment to determine the ideal concentration for a specific experimental system. The provided protocols and diagrams offer a comprehensive guide for researchers to design and execute robust T-cell proliferation assays using this compound, enabling the effective assessment of cell-mediated immune responses.
References
Application Notes and Protocols: Dissolving and Storing Pam2CSK4 for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam2CSK4 (S-[2,3-bis(palmitoyloxy)-(2R)-propyl]-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-L-lysine) is a synthetic diacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 2/Toll-like receptor 6 (TLR2/TLR6) heterodimer.[1][2] It mimics the acylated amino terminus of bacterial lipoproteins, triggering a MyD88-dependent signaling cascade that leads to the activation of NF-κB and AP-1 and subsequent production of pro-inflammatory cytokines.[1] Due to its immunostimulatory properties, this compound is widely used in immunological research and as a potential vaccine adjuvant.[2][3] Proper dissolution and storage are critical for maintaining its biological activity and ensuring experimental reproducibility.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 1271.83 g/mol | [4] |
| Solubility | 1 mg/mL | [1][][6][7] |
| in 0.25% acetic acid | [][6][7] | |
| in water | [1] | |
| in aqueous buffer | [3] | |
| Recommended Storage of Lyophilized Powder | -20°C | [3][][6] |
| Stability of Lyophilized Powder | ≥ 4 years at -20°C | [6] |
| Recommended Storage of Stock Solutions | -20°C for up to one month | [3] |
| -80°C for up to 6 months | [7] | |
| Working Concentration | 1 pg/mL - 10 ng/mL | [1] |
Experimental Protocols
Reconstitution of this compound
This protocol describes the preparation of a 1 mg/mL stock solution.
Materials:
-
This compound, lyophilized powder
-
Sterile, endotoxin-free water[1] or 0.25% acetic acid in sterile, endotoxin-free water
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)[7]
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the compound.[8]
-
Centrifuge: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.[4]
-
Solvent Addition: Aseptically add the appropriate volume of sterile, endotoxin-free water or 0.25% acetic acid to the vial to achieve a final concentration of 1 mg/mL. For example, to a 1 mg vial, add 1 mL of solvent.
-
Dissolution: Gently vortex the vial to dissolve the powder. If complete dissolution is not achieved, sonication in an ultrasonic bath for a short period may be helpful.[7] Visually inspect the solution to ensure there are no particulates.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the lipopeptide.[1]
Storage of this compound Stock Solutions
Proper storage is essential to maintain the biological activity of this compound.
-
Short-term storage: For use within a month, store the aliquoted stock solution at -20°C.[3]
-
Long-term storage: For storage longer than one month, it is recommended to store the aliquots at -80°C, where they can be stable for up to 6 months.[7]
Important Considerations:
-
Always use sterile, endotoxin-free reagents and consumables to avoid contamination.
-
Avoid repeated freeze-thaw cycles.[1]
-
When preparing working solutions, dilute the stock solution in the appropriate sterile cell culture medium or buffer immediately before use.
Visualizations
This compound-Induced TLR2/TLR6 Signaling Pathway
Caption: this compound signaling via the TLR2/TLR6 heterodimer.
Experimental Workflow for this compound Stimulation
Caption: General workflow for using this compound in experiments.
References
- 1. invivogen.com [invivogen.com]
- 2. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Toll-like recetor agonist | Hello Bio [hellobio.com]
- 4. usbio.net [usbio.net]
- 6. caymanchem.com [caymanchem.com]
- 7. glpbio.com [glpbio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Pam2CSK4 in a Mouse Model of Sepsis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Robust and reproducible animal models are crucial for understanding the pathophysiology of sepsis and for the development of novel therapeutics. Pam2CSK4, a synthetic diacylated lipopeptide, is a potent agonist of Toll-like receptor 2/6 (TLR2/6). It mimics bacterial lipoproteins and induces a strong pro-inflammatory response, making it a valuable tool for studying the initial phases of the septic inflammatory cascade in a controlled manner.
These application notes provide a detailed framework for utilizing this compound to establish a mouse model of sepsis-like systemic inflammation. The protocols outlined below are synthesized from published literature and are intended to serve as a comprehensive guide for researchers.
Signaling Pathway
This compound initiates an intracellular signaling cascade upon binding to the TLR2/6 heterodimer on the surface of immune cells such as macrophages and monocytes.[1] This recognition leads to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[1][2] Subsequently, a signaling complex is formed, leading to the activation of downstream pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) cascades.[3] The activation of these pathways culminates in the transcription and secretion of various pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-8, which are key mediators in the systemic inflammatory response seen in sepsis.[3][4][5]
Experimental Protocols
Protocol 1: this compound-Induced Systemic Inflammation in Adult Mice
This protocol describes the induction of a sepsis-like state in adult mice using intraperitoneal (IP) injection of this compound.
Materials:
-
This compound (endotoxin-free)
-
Sterile, pyrogen-free saline
-
8-12 week old C57BL/6 or BALB/c mice
-
Sterile syringes and needles (27-30 gauge)
-
Animal scale
-
Equipment for blood collection (e.g., retro-orbital sinus, cardiac puncture)
-
ELISA kits for murine TNF-α, IL-6, and other relevant cytokines
-
Reagents and equipment for assessment of organ damage markers (ALT, AST, creatinine)
-
Anesthetic (e.g., isoflurane)
-
Euthanasia supplies (e.g., CO2 chamber)
Procedure:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment with ad libitum access to food and water.
-
Preparation of this compound Solution: Reconstitute this compound in sterile, pyrogen-free saline to a stock concentration of 1 mg/mL. Further dilute the stock solution with sterile saline to the desired final concentration for injection. Vortex briefly to ensure complete dissolution.
-
Dose Determination: A lethal dose of 10.8 nmol has been reported in neonatal mice, while adult mice have survived a dose of 54 nmol.[6] For inducing a robust inflammatory response with sublethal to moderate lethality in adult mice, a starting dose range of 10-20 nmol per mouse is recommended. A dose-response study is advised to determine the optimal dose for the desired severity of sepsis in your specific mouse strain and experimental conditions.
-
Injection:
-
Weigh each mouse to determine the precise injection volume.
-
Administer the this compound solution via intraperitoneal (IP) injection. The typical injection volume is 100-200 µL.
-
A control group should receive an equivalent volume of sterile saline.
-
-
Monitoring:
-
Monitor the mice for clinical signs of sepsis, including lethargy, piloerection, huddled posture, and reduced activity.
-
Record body weight and temperature at baseline and at regular intervals post-injection (e.g., 2, 4, 6, 12, 24, and 48 hours).
-
Record survival rates over a period of 72 hours to 7 days.
-
-
Sample Collection:
-
At predetermined time points (e.g., 2, 6, 24 hours post-injection), euthanize a subset of mice.
-
Collect blood via cardiac puncture for serum separation. Store serum at -80°C for cytokine and organ damage marker analysis.
-
Harvest organs (liver, kidneys, lungs, spleen) for histological analysis or homogenization for further molecular assays.
-
Protocol 2: Assessment of Inflammatory Cytokines
Procedure:
-
Thaw serum samples on ice.
-
Measure the concentrations of TNF-α, IL-6, and other desired cytokines using commercially available ELISA kits according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
Protocol 3: Assessment of Organ Damage
Procedure:
-
Use serum samples to measure the levels of:
-
Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) for liver injury.
-
Blood urea nitrogen (BUN) and creatinine for kidney injury.
-
-
Utilize commercially available colorimetric assay kits for these markers, following the manufacturer's protocols.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a this compound-induced sepsis study in mice.
Data Presentation
The following tables provide a template for summarizing quantitative data from a this compound-induced sepsis experiment. The values are illustrative and should be replaced with experimental data.
Table 1: Survival Rate and Clinical Score
| Treatment Group | Dose (nmol/mouse) | n | Survival Rate (72h) | Peak Clinical Score (0-4) |
| Saline Control | 0 | 10 | 100% | 0 |
| This compound | 10 | 10 | 80% | 2.5 ± 0.5 |
| This compound | 20 | 10 | 40% | 3.5 ± 0.5 |
Table 2: Serum Cytokine Levels (pg/mL) at 6 Hours Post-Injection
| Treatment Group | Dose (nmol/mouse) | n | TNF-α | IL-6 |
| Saline Control | 0 | 8 | < 20 | < 30 |
| This compound | 10 | 8 | 1500 ± 300 | 5000 ± 800 |
| This compound | 20 | 8 | 3500 ± 500 | 12000 ± 1500 |
Table 3: Serum Organ Damage Markers at 24 Hours Post-Injection
| Treatment Group | Dose (nmol/mouse) | n | ALT (U/L) | AST (U/L) | Creatinine (mg/dL) |
| Saline Control | 0 | 8 | 35 ± 5 | 100 ± 15 | 0.3 ± 0.05 |
| This compound | 10 | 8 | 150 ± 25 | 400 ± 50 | 0.8 ± 0.1 |
| This compound | 20 | 8 | 400 ± 60 | 900 ± 120 | 1.5 ± 0.2 |
Conclusion
The use of this compound provides a valuable and reproducible model for studying the TLR2/6-mediated inflammatory response that characterizes the early stages of sepsis. This model allows for a controlled investigation of the signaling pathways and cellular events that contribute to the systemic inflammation and potential organ damage seen in septic patients. The protocols and data presentation formats provided herein offer a solid foundation for researchers to design and execute studies aimed at understanding sepsis and evaluating novel therapeutic interventions. It is recommended that each laboratory optimizes the dose and time points based on their specific research questions and experimental setup.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound and Pam3CSK4 induce iNOS expression via TBK1 and MyD88 molecules in mouse macrophage cell line RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inflammatory cytokine effect of Pam3CSK4 TLR2 agonist alone or in combination with Leishmania infantum antigen on ex-vivo whole blood from sick and resistant dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Sterile Inflammation with Pam2CSK4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam2CSK4 (Pam2CysSerLys4) is a synthetic diacylated lipopeptide that acts as a potent agonist for Toll-like receptor 2/6 (TLR2/TLR6).[1][2] By mimicking the acylated amino terminus of bacterial lipoproteins, this compound provides a powerful tool for inducing a sterile inflammatory response in both in vitro and in vivo models.[1][2] This controlled induction of inflammation is invaluable for studying inflammatory signaling pathways, evaluating the efficacy of anti-inflammatory drug candidates, and understanding the role of innate immunity in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound to induce sterile inflammation and methods for quantifying the resulting inflammatory response.
Mechanism of Action
This compound is recognized by the TLR2/TLR6 heterodimer on the surface of various immune cells, including macrophages, monocytes, and platelets.[1][2][3] This recognition initiates a MyD88-dependent signaling cascade, leading to the activation of key transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1][2] The activation of these transcription factors results in the production and secretion of a wide range of pro-inflammatory cytokines and chemokines, including interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α), thereby driving the inflammatory response.[1][4]
Signaling Pathway
The signaling pathway initiated by this compound binding to the TLR2/TLR6 complex is a critical component of the innate immune response. The diagram below illustrates the key steps in this pathway, from receptor activation to the transcription of pro-inflammatory genes.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Isolation of Murine Peritoneal Macrophages to Carry Out Gene Expression Analysis Upon Toll-like Receptors Stimulation [jove.com]
- 3. Protocol to create a murine subcutaneous air pouch for the study of monosodium urate crystal-induced gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The TLR2/6 ligand this compound is a Th2 polarizing adjuvant in Leishmania major and Brugia malayi murine vaccine models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Pam2CSK4 Challenge in Primary Human Monocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pam2CSK4 (Pam2CysSerLys4) is a synthetic diacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins[1]. It is a well-established agonist for the Toll-like receptor 2 (TLR2) and TLR6 heterodimer[1]. The activation of the TLR2/TLR6 complex on the surface of innate immune cells, such as primary human monocytes, initiates a signaling cascade that is crucial for host defense against microbial pathogens. This response is primarily mediated through the MyD88-dependent pathway, leading to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1)[1]. Consequently, this activation results in the production and secretion of various pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-8[2][3].
Studying the effects of this compound on primary human monocytes provides a robust in vitro model to investigate TLR2/6-mediated inflammatory responses, screen for potential immunomodulatory drugs, and understand the cellular mechanisms underlying innate immunity. This document provides detailed protocols for the isolation of primary human monocytes, performing a this compound challenge, and analyzing downstream inflammatory readouts.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the intracellular signaling cascade initiated by this compound and the general experimental procedure for a monocyte challenge.
Caption: this compound signaling pathway in human monocytes.
Caption: Experimental workflow for this compound challenge.
Experimental Protocols
Protocol 1: Isolation of Primary Human Monocytes
This protocol describes the isolation of untouched human monocytes from Peripheral Blood Mononuclear Cells (PBMCs) using negative magnetic selection, which typically yields high purity (>90-95%)[2].
Materials:
-
Human buffy coat or whole blood with anticoagulant (e.g., EDTA).
-
Ficoll-Paque™ or Lymphoprep™.[4]
-
Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free.
-
Isolation Buffer: PBS supplemented with 0.1% Bovine Serum Albumin (BSA) and 2 mM EDTA.[4]
-
Negative selection monocyte isolation kit (e.g., Dynabeads™ Untouched Human Monocytes Kit or MACS Monocyte Isolation Kit).
-
50 mL conical tubes.
-
Centrifuge.
-
Magnet compatible with the isolation kit.
Methodology:
-
PBMC Isolation: a. Dilute the buffy coat or whole blood 1:1 with sterile PBS.[5] b. Carefully layer the diluted blood over Ficoll-Paque™ in a 50 mL conical tube. A typical ratio is 15 mL of Ficoll to 30 mL of diluted blood.[5] c. Centrifuge at 1000 x g for 20 minutes at room temperature with the brake off.[5] d. After centrifugation, carefully aspirate the upper plasma layer. Collect the distinct "buffy coat" layer containing the PBMCs and transfer it to a new 50 mL tube.[5] e. Wash the PBMCs by adding PBS to a final volume of 45 mL. Centrifuge at 400 x g for 10 minutes at room temperature.[5] f. Discard the supernatant and repeat the wash step. g. Resuspend the final PBMC pellet in Isolation Buffer and perform a cell count.
-
Monocyte Isolation (Negative Selection): a. Adjust the PBMC suspension to the concentration recommended by the manufacturer's protocol (e.g., 1 x 10⁸ PBMCs/mL).[4] b. Add the blocking reagent and the antibody mix provided in the kit to the PBMC suspension. These antibodies target non-monocytes (T cells, B cells, NK cells, etc.).[4] c. Incubate as recommended, typically for 10-20 minutes at 2-8°C.[4] d. Add the pre-washed magnetic beads/particles to the cell suspension.[4] e. Incubate for another 15 minutes at 2-8°C with gentle tilting and rotation to allow the beads to bind to the antibody-labeled cells.[4] f. Place the tube in the magnet for 2 minutes. The bead-bound, unwanted cells will migrate to the side of the tube.[4] g. Carefully collect the supernatant, which contains the untouched, purified monocytes, and transfer it to a new tube.[4] h. Perform a cell count and assess viability (e.g., using Trypan Blue). The purity can be checked by flow cytometry using a CD14 marker.
Protocol 2: this compound Challenge of Primary Monocytes
Materials:
-
Purified primary human monocytes.
-
Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound ligand (lyophilized).
-
Sterile, endotoxin-free water or PBS for reconstitution.
-
96-well or 24-well tissue culture plates.
Methodology:
-
Reagent Preparation: Reconstitute lyophilized this compound in sterile, endotoxin-free water or PBS to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: a. Resuspend the purified monocytes in complete RPMI-1640 medium. b. Seed the cells into tissue culture plates at a desired density. A common density is 2 x 10⁵ cells/well in a 96-well plate or 1 x 10⁶ cells/well in a 24-well plate. c. Allow cells to rest for at least 1-2 hours at 37°C in a 5% CO₂ incubator before stimulation.
-
Stimulation: a. Prepare working solutions of this compound by diluting the stock in complete RPMI-1640 medium. b. Carefully remove the medium from the rested cells (or add the stimulus directly in a small volume). c. Add the this compound-containing medium to the cells. Include a vehicle control (medium only). d. Incubate the plates at 37°C in a 5% CO₂ incubator for the desired period. The incubation time depends on the downstream application (see Table 1).
| Parameter | Recommended Range | Target Readout | Reference(s) |
| This compound Concentration | 10 ng/mL - 1 µg/mL | Cytokine Production, NF-κB Activation | [6][7][8] |
| Incubation Time | 4 - 6 hours | Peak NF-κB activation, early cytokine mRNA | [3][7] |
| 18 - 24 hours | Cytokine protein secretion (ELISA) | [2][7][9] | |
| Table 1: Recommended conditions for this compound stimulation of human monocytes. |
Protocol 3: Measurement of Cytokine Production by ELISA
This protocol outlines the measurement of secreted TNF-α in the culture supernatant using a sandwich ELISA kit.
Materials:
-
Supernatants from this compound-challenged monocytes (Protocol 2).
-
Human TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate).
-
Wash Buffer and Assay Diluent.
-
Microplate reader.
Methodology:
-
Plate Preparation: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C, according to the kit instructions.
-
Sample Collection: After the stimulation period, centrifuge the cell culture plates at 400 x g for 5 minutes. Carefully collect the supernatants without disturbing the cell pellet. Supernatants can be used immediately or stored at -80°C.
-
ELISA Procedure: a. Wash the antibody-coated plate 3-5 times with Wash Buffer. b. Block the plate with Assay Diluent for 1-2 hours at room temperature. c. Wash the plate. d. Add standards and collected supernatants to the wells and incubate for 2 hours at room temperature. e. Wash the plate. f. Add the biotinylated detection antibody and incubate for 1-2 hours. g. Wash the plate. h. Add streptavidin-HRP conjugate and incubate for 20-30 minutes. i. Wash the plate. j. Add the substrate solution (e.g., TMB) and incubate in the dark until color develops (15-20 minutes). k. Stop the reaction with the provided Stop Solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Calculate the TNF-α concentration in the samples by interpolating from the standard curve.
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | < 50 | < 100 | < 20 |
| This compound (100 ng/mL) | 2500 ± 450 | 5000 ± 800 | 400 ± 120 |
| Table 2: Representative cytokine secretion by primary human monocytes after 24-hour stimulation with this compound. Data are representative and may vary between donors.[2][3][9] |
Protocol 4: Assessment of NF-κB Activation by Western Blot
Activation of the canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65/p50 dimer to translocate to the nucleus[10][11]. This can be assessed by measuring IκBα levels.
Materials:
-
Cell pellets from this compound-challenged monocytes (Protocol 2).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose/PVDF membranes.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-IκBα, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Methodology:
-
Cell Lysis: a. After stimulation (a time course of 0, 15, 30, and 60 minutes is recommended), aspirate the medium and wash the cells once with cold PBS. b. Lyse the cells directly in the well by adding cold RIPA buffer. c. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total cell lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane for 1 hour at room temperature in Blocking Buffer. d. Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C. e. Wash the membrane with TBST. f. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane with TBST. h. Apply ECL substrate and visualize the bands using an imaging system.
-
Analysis: a. The signal for IκBα should decrease upon this compound stimulation, indicating its degradation and thus NF-κB activation. b. To confirm equal loading, strip the membrane and re-probe with an antibody against a housekeeping protein like β-actin.
References
- 1. invivogen.com [invivogen.com]
- 2. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Coactivation of TLR2 and TLR8 in Primary Human Monocytes Triggers a Distinct Inflammatory Signaling Response [frontiersin.org]
- 4. Isolation of Untouched Human Monocytes Cells by Depletion of Non-Monocytes Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 5. reprocell.com [reprocell.com]
- 6. Toll-like Receptor 2 Ligands Regulate Monocyte Fcγ Receptor Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recombinant Human Proteoglycan 4 Regulates Phagocytic Activation of Monocytes and Reduces IL-1β Secretion by Urate Crystal Stimulated Gout PBMCs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TLR2 Ligands Induce NF-κB Activation from Endosomal Compartments of Human Monocytes | PLOS One [journals.plos.org]
- 9. TLR1/2 and 5 induce elevated cytokine levels from rheumatoid arthritis monocytes independent of ACPA or RF autoantibody status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of NF-κB inflammatory pathway in monocytes by microparticles from patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
Pam2CSK4: Application Notes and Protocols for Vaccine Adjuvant Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam2CSK4, a synthetic diacylated lipopeptide, is a potent agonist of the Toll-like receptor 2/Toll-like receptor 6 (TLR2/TLR6) heterodimer.[1] Its ability to activate innate immune signaling pathways has positioned it as a promising adjuvant in the development of novel vaccines. By mimicking the acylated amino terminus of bacterial lipoproteins, this compound effectively stimulates the immune system, leading to enhanced and tailored adaptive immune responses to co-administered antigens.[1] These application notes provide a comprehensive overview of this compound's mechanism of action, summarize its effects on immune responses with quantitative data, and offer detailed protocols for its use in preclinical vaccine research.
Mechanism of Action: TLR2/TLR6 Signaling
This compound initiates an immune response by binding to the TLR2/TLR6 heterodimer on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages.[1] This ligand-receptor interaction triggers a MyD88-dependent signaling cascade, culminating in the activation of transcription factors NF-κB and AP-1.[1] These transcription factors then orchestrate the expression of a wide array of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules, which are crucial for the subsequent activation and differentiation of T and B lymphocytes, thereby shaping the adaptive immune response.
Caption: this compound signaling pathway via TLR2/TLR6.
Data on Immunological Responses
The adjuvant activity of this compound has been evaluated in various preclinical vaccine models. The nature of the induced immune response, whether Th1, Th2, or mixed, can be influenced by the antigen, dose, and animal model.
Table 1: Adjuvant Effects of this compound on Humoral and Cellular Immune Responses
| Vaccine Model | Antigen | Dose of this compound | Key Findings | Reference |
| Influenza | Hemagglutinin (HA) | Not specified | Enhanced antibody levels and protection against lethal influenza challenge. | [2] |
| Hepatitis B | Hepatitis B surface antigen (HBsAg) | Not specified | Boosted anti-HBs antibody levels, with a higher IgG2/IgG1 ratio suggesting a Th1-biased response. | [2] |
| Leishmaniasis | Autoclaved Leishmania major (ALM) | Not specified | Elevated antigen-specific IgG1, indicating a skewed Th2 phenotype; exacerbated disease severity. | [3][4] |
| Filariasis | Brugia malayi microfilariae extract (BmMfE) | Not specified | Induced significant protective immunity, enhanced antigen-specific antibodies, and elevated IL-4, IL-5, and IL-13, characteristic of a Th2 response. | [3][4] |
| COVID-19 | SARS-CoV-2 RBD Nanoparticle | Not specified | Significantly increased titers of neutralizing antibodies with a Th1-biased immune response. Enhanced differentiation of memory T cells and follicular helper T cells. | [5][6] |
| Avian Influenza | Inactivated H9N2 | Not specified | In combination with other TLR ligands (Poly(I:C) and imiquimod), significantly enhanced CD4+/CD8+ T lymphocytes, Th1/Th2 cytokines, and HI titers in ducks. | [7] |
Table 2: Cytokine Production Induced by this compound
| Cell Type/Model | Stimulus | Cytokines Measured | Outcome | Reference |
| NHD13 Mouse Model | 25 µg this compound (IP) | IL-6 | Robust increase in serum IL-6 levels. | [8] |
| Human U937 Mononuclear Cells | This compound | IL-6 | Markedly stimulated IL-6 production. Co-activation with LPS (TLR4 agonist) had an additive effect. | [9] |
| Splenocytes from B. malayi vaccinated mice | BmMfE (ex vivo restimulation) | IL-4, IL-5, IL-13 | Significantly elevated levels of these Th2 cytokines in the this compound adjuvanted group. | [3][4] |
| Splenocytes from SARS-CoV-2 RBD-NP vaccinated mice | RBD (ex vivo restimulation) | IL-2, TNF family genes | Significantly elevated, indicating a Th1-biased response. | [5] |
Experimental Protocols
The following are generalized protocols for evaluating this compound as a vaccine adjuvant in a murine model. Specific details such as antigen/adjuvant concentration, immunization schedule, and mouse strain should be optimized for each specific application.
Protocol 1: In Vivo Immunization and Challenge Study
This protocol outlines a typical workflow for assessing the efficacy of a this compound-adjuvanted vaccine in mice.
Caption: General experimental workflow for in vivo adjuvant testing.
Materials:
-
Antigen of interest
-
This compound (endotoxin-free)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Appropriate mouse strain (e.g., BALB/c or C57BL/6)
-
Syringes and needles for immunization
-
Equipment for blood collection and tissue harvesting
Procedure:
-
Vaccine Formulation:
-
Reconstitute this compound in sterile PBS according to the manufacturer's instructions. A typical dose for mice ranges from 1 to 25 µg per animal, but this should be optimized.
-
Mix the desired amount of antigen with the this compound solution. The final volume for subcutaneous or intramuscular injection is typically 50-100 µL.
-
Prepare control groups: PBS alone, antigen alone, and this compound alone.
-
-
Immunization:
-
Divide mice into experimental groups (n=5-10 per group is common).
-
Administer the prime immunization (e.g., on day 0) via the desired route (e.g., subcutaneous, intramuscular, or intranasal).
-
Administer one or two booster immunizations at intervals of 2-3 weeks (e.g., day 14 and/or day 28).[10]
-
-
Sample Collection:
-
Collect blood samples at various time points (e.g., pre-immunization, and 1-2 weeks after the final boost) to analyze the antibody response.
-
At the end of the experiment, humanely euthanize the mice and collect spleens for cellular immunity assays.
-
-
Challenge (if applicable):
-
Approximately 2-4 weeks after the final immunization, challenge the mice with the target pathogen.
-
Monitor the animals for signs of disease (e.g., weight loss, clinical scores) and survival over a defined period.
-
Protocol 2: Analysis of Humoral Response (ELISA)
Materials:
-
96-well ELISA plates
-
Antigen of interest
-
Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat milk)
-
Serum samples from immunized mice
-
HRP-conjugated secondary antibodies (e.g., anti-mouse IgG, IgG1, IgG2a/c)
-
TMB substrate and stop solution
-
Plate reader
Procedure:
-
Plate Coating: Coat ELISA plates with the antigen (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plates with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Serum Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Secondary Antibody: Wash the plates and add the appropriate HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plates, add TMB substrate, and allow the color to develop. Stop the reaction with stop solution and read the absorbance at 450 nm.
-
Analysis: Determine antibody titers as the reciprocal of the highest dilution that gives a reading above a predetermined cutoff (e.g., 2-3 times the background).
Protocol 3: Analysis of Cellular Response (Splenocyte Restimulation)
Materials:
-
Spleens from immunized mice
-
RPMI-1640 medium with supplements (FBS, penicillin/streptomycin)
-
Red blood cell lysis buffer
-
Antigen of interest
-
Cell culture plates (96-well)
-
Cytokine detection kits (e.g., ELISA or CBA) or reagents for ELISpot/intracellular cytokine staining.
Procedure:
-
Splenocyte Isolation: Aseptically harvest spleens and prepare single-cell suspensions. Lyse red blood cells and wash the splenocytes.
-
Cell Culture: Resuspend splenocytes in complete RPMI medium and plate them in 96-well plates.
-
Restimulation: Add the specific antigen to the wells to restimulate antigen-specific T cells. Include a positive control (e.g., Concanavalin A) and a negative control (medium alone).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
Cytokine Analysis:
-
ELISA/CBA: Collect the culture supernatants and measure the concentration of cytokines (e.g., IFN-γ, IL-4, IL-5) using appropriate kits.
-
ELISpot: Follow the manufacturer's protocol to enumerate cytokine-secreting cells.
-
Intracellular Cytokine Staining (ICS): Add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture. Then, harvest the cells, stain for surface markers (e.g., CD4, CD8), fix, permeabilize, and stain for intracellular cytokines before analysis by flow cytometry.
-
Conclusion
This compound is a versatile and potent TLR2/6-based adjuvant that can significantly enhance both humoral and cellular immune responses to a variety of antigens. Its ability to polarize the immune response, often towards a Th2 or a mixed Th1/Th2 phenotype, makes it a valuable tool for vaccine development, particularly for vaccines where antibody-mediated protection is key or a balanced response is desired. The protocols provided herein offer a framework for researchers to effectively incorporate and evaluate this compound in their preclinical vaccine research programs. Careful optimization of dose, formulation, and immunization schedule is essential to harness the full potential of this adjuvant for the development of safe and effective vaccines.
References
- 1. invivogen.com [invivogen.com]
- 2. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TLR2/6 ligand this compound is a Th2 polarizing adjuvant in Leishmania major and Brugia malayi murine vaccine models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 5. This compound-adjuvanted SARS-CoV-2 RBD nanoparticle vaccine induces robust humoral and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-adjuvanted SARS-CoV-2 RBD nanoparticle vaccine induces robust humoral and cellular immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of different combination of this compound, poly (I:C) and imiquimod enhance immune responses to H9N2 avian influenza antigen in dendritic cells and duck - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TLR2/6 signaling promotes the expansion of premalignant hematopoietic stem and progenitor cells in the NUP98-HOXD13 mouse model of MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coactivation of TLR4 and TLR2/6 Coordinates an Additive Augmentation on IL-6 Gene Transcription via p38 MAPK Pathway in U937 Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adjuvant Pam3CSk4 does not improve the immunization against Cryptococcus gattii infection in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Culture Media Preparation with Pam2CSK4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam2CSK4 (Pam2CysSerLys4) is a synthetic diacylated lipopeptide that serves as a potent and specific agonist for the Toll-like receptor 2/6 (TLR2/6) heterodimer.[1] By mimicking the acylated amino terminus of bacterial lipoproteins, this compound provides a powerful tool for researchers studying innate immunity, inflammatory responses, and host-pathogen interactions. Its activation of the TLR2/6 complex initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines.[1] These application notes provide detailed protocols for the preparation of cell culture media containing this compound and for conducting key experiments to assess its biological activity.
Mechanism of Action: TLR2/6 Signaling Pathway
This compound recognition by the TLR2/6 heterodimer on the cell surface triggers a downstream signaling cascade that is pivotal in the innate immune response. This pathway culminates in the production of various inflammatory mediators.
Caption: this compound signaling through the TLR2/6 pathway.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cell lines.
Table 1: Cytokine Production in U937 Human Monocytic Cells
| This compound Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | Reference |
| 0 ng/mL (Control) | < 15.6 | < 15.6 | [2] |
| 0.1 ng/mL | ~100 | ~50 | [2] |
| 1 ng/mL | ~500 | ~200 | [2] |
| 10 ng/mL | ~1000 | ~400 | [2] |
| 100 ng/mL | ~1500 | ~600 | [2] |
Table 2: Cytokine and Nitric Oxide Production in RAW 264.7 Murine Macrophages
| This compound Concentration | Incubation Time | TNF-α (pg/mL) | Nitric Oxide (µM) | Reference |
| 100 ng/mL | 24 h | Not specified | Increased | [3] |
| Not specified | Not specified | Increased | Increased | [4] |
Table 3: Cytokine Production in Human Umbilical Vein Endothelial Cells (HUVECs)
| This compound Concentration | Incubation Time | IL-6 (pg/mL) | IL-8 (pg/mL) | Reference |
| 10 µg/mL | 4 h | Significantly Increased | Significantly Increased |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Sterile, endotoxin-free water
-
Sterile, polypropylene microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Aseptically add the appropriate volume of sterile, endotoxin-free water to achieve a stock solution concentration of 1 mg/mL.
-
Gently vortex or pipette to dissolve the powder completely.
-
Aliquot the stock solution into sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month.
Preparation of this compound-Containing Cell Culture Media
Protocol:
-
Thaw an aliquot of the 1 mg/mL this compound stock solution at room temperature.
-
Dilute the stock solution in complete cell culture medium to the desired final working concentration. A typical working concentration range is 1 pg/mL to 10 ng/mL.[1]
-
For example, to prepare 10 mL of medium with a final concentration of 100 ng/mL:
-
Add 1 µL of the 1 mg/mL stock solution to 9.999 mL of complete cell culture medium.
-
-
Sterile-filter the final this compound-containing medium through a 0.22 µm filter if necessary, although it is generally recommended to add the sterile stock solution to sterile medium.
-
Use the prepared medium immediately.
Caption: Workflow for preparing this compound-containing media.
Cell Stimulation and Cytokine Analysis (ELISA)
This protocol is a general guideline and should be optimized for your specific cell type and experimental goals.
Materials:
-
Cells of interest (e.g., U937, RAW 264.7, HUVECs)
-
Complete cell culture medium
-
This compound-containing cell culture medium
-
Sterile multi-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-8)
Protocol:
-
Cell Seeding:
-
U937 cells: Seed at a density of 1 x 10^5 to 2 x 10^6 cells/mL in a multi-well plate.
-
RAW 264.7 cells: Seed at a density of 1 x 10^5 to 2 x 10^5 cells/well in a multi-well plate and allow to adhere overnight.
-
HUVECs: Seed on gelatin-coated plates and grow to confluence.
-
-
Cell Stimulation:
-
Remove the existing medium from the wells (for adherent cells).
-
Add the this compound-containing medium at various concentrations (for dose-response experiments) or at a single concentration for different time points (for time-course experiments). Include a vehicle control (medium without this compound).
-
Incubate the cells for the desired period (e.g., 4, 8, 12, 24 hours).
-
-
Supernatant Collection:
-
After incubation, centrifuge the plates (for suspension cells) or directly collect the supernatant (for adherent cells).
-
Store the supernatants at -80°C until analysis.
-
-
Cytokine Quantification:
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine of interest in the collected supernatants.
-
NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)
EMSA is a technique to detect protein-DNA interactions. This protocol outlines the general steps for assessing NF-κB DNA binding activity.
Materials:
-
Cells stimulated with this compound as described above.
-
Nuclear extraction buffer.
-
EMSA binding buffer.
-
Poly(dI-dC).
-
Labeled oligonucleotide probe containing the NF-κB consensus sequence (e.g., with biotin or a radioactive isotope).
-
Unlabeled ("cold") competitor probe.
-
Antibody against an NF-κB subunit (e.g., p65) for supershift analysis.
-
Non-denaturing polyacrylamide gel.
-
TBE buffer.
Protocol:
-
Nuclear Extract Preparation:
-
Following stimulation with this compound for a specific duration (e.g., 15, 30, 60, 120 minutes), harvest the cells.
-
Isolate nuclear extracts using a commercially available kit or a standard laboratory protocol.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the nuclear extract, EMSA binding buffer, and poly(dI-dC) (to block non-specific binding).
-
For competition assays, add an excess of the unlabeled probe before adding the labeled probe.
-
For supershift assays, add the NF-κB subunit-specific antibody and incubate prior to adding the labeled probe.
-
Add the labeled NF-κB probe and incubate to allow for protein-DNA complex formation.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel in TBE buffer until the dye front reaches the bottom.
-
-
Detection:
-
Transfer the DNA from the gel to a membrane (for non-radioactive detection) or expose the dried gel to X-ray film (for radioactive detection).
-
Visualize the bands corresponding to the NF-κB-DNA complexes. A decrease in the shifted band in the presence of the cold competitor confirms specificity. A "supershifted" band in the presence of the antibody confirms the identity of the NF-κB subunit in the complex.
-
Conclusion
This compound is a valuable reagent for studying TLR2/6-mediated immune responses. The protocols provided here offer a framework for preparing this compound-containing media and for conducting experiments to characterize its effects on various cell types. Adherence to these guidelines, with appropriate optimization for specific experimental systems, will enable researchers to obtain reliable and reproducible data in their investigations of innate immunity and inflammatory signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Pam3CSK4 induce iNOS expression via TBK1 and MyD88 molecules in mouse macrophage cell line RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pro-inflammatory response ensured by LPS and Pam3CSK4 in RAW 264.7 cells did not improve a fungistatic effect on Cryptococcus gattii infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring NF-kB Activation After Pam2CSK4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam2CSK4 (Pam2CysSerLys4) is a synthetic diacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is a potent and specific agonist for the Toll-like Receptor 2 and 6 (TLR2/TLR6) heterodimer.[1][2] The activation of the TLR2/TLR6 complex by ligands like this compound is a critical event in the innate immune response, initiating a signaling cascade that culminates in the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[1][2][3] The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[4][5] Therefore, accurately measuring NF-κB activation is essential for studying innate immunity, inflammatory diseases, and for the development of novel therapeutics targeting TLR pathways.
This application note provides an overview of the this compound signaling pathway and details several robust protocols for quantifying NF-κB activation in a laboratory setting.
The this compound-TLR2/6 to NF-κB Signaling Pathway
Upon recognition of this compound, TLR2 and TLR6 form a heterodimer at the cell surface.[1] This dimerization event initiates a downstream signaling cascade through the recruitment of the adaptor protein Myeloid Differentiation primary response 88 (MyD88).[1][3] MyD88, in turn, engages a series of kinases that ultimately activate the IκB kinase (IKK) complex. The IKK complex phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and subsequent proteasomal degradation.[4] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB heterodimer (most commonly p65/p50), allowing it to translocate from the cytoplasm into the nucleus.[6][7] Once in the nucleus, NF-κB binds to specific κB sites in the promoter regions of target genes, driving the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][5]
Caption: this compound-induced NF-κB signaling pathway.
Experimental Workflow Overview
The general workflow for measuring NF-κB activation involves cell culture, stimulation with this compound, and subsequent analysis using one of several downstream assays. The choice of assay depends on the specific question being asked, available equipment, and desired throughput.
Caption: General experimental workflow for measuring NF-κB activation.
Detailed Experimental Protocols
Protocol 1: Immunofluorescence for p65 Nuclear Translocation
This method visually confirms and quantifies the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a hallmark of its activation.[6][8][9]
Materials:
-
Cells (e.g., RAW 264.7 macrophages or THP-1 monocytes)
-
This compound (endotoxin-free)
-
Culture plates (e.g., 96-well imaging plates)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells onto a 96-well imaging plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Stimulation: Replace the medium with fresh, low-serum medium. Add this compound at desired concentrations (e.g., 0.1, 1, 10, 100 ng/mL) and a vehicle control (e.g., sterile water or PBS). Incubate for a specific time, typically 30-60 minutes for peak translocation.[6]
-
Fixation: Carefully aspirate the medium and wash once with PBS. Add 4% PFA and incubate for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Add Permeabilization Buffer and incubate for 10 minutes.
-
Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-p65 primary antibody in Blocking Buffer according to the manufacturer's recommendation. Add the diluted antibody to each well and incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescent secondary antibody and the nuclear counterstain in Blocking Buffer. Add to each well and incubate for 1-2 hours at room temperature, protected from light.
-
Imaging: Wash three times with PBS. Add PBS to the wells and seal the plate. Acquire images using a fluorescence microscope or a high-content imager.
-
Analysis: Quantify the fluorescence intensity of p65 in the nuclear (defined by DAPI/Hoechst stain) and cytoplasmic compartments. The ratio of nuclear to cytoplasmic intensity is a measure of NF-κB activation.
Protocol 2: NF-κB SEAP/Luciferase Reporter Assay
This is a highly quantitative method that measures the transcriptional activity of NF-κB.[6][10] It requires a cell line (e.g., HEK-Blue™-hTLR2 or a custom-made line) that has been stably transfected with a reporter gene, such as Secreted Embryonic Alkaline Phosphatase (SEAP) or luciferase, under the control of an NF-κB-inducible promoter.[11][12]
Materials:
-
NF-κB reporter cell line (e.g., HEK-Blue™-hTLR2)
-
This compound (endotoxin-free)
-
Culture plates (e.g., 96-well flat-bottom plates)
-
Reporter detection reagent (e.g., QUANTI-Blue™ for SEAP or a luciferase assay substrate)
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Plate the reporter cells in a 96-well plate according to the supplier's protocol.
-
Stimulation: Add various concentrations of this compound and a vehicle control to the wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator. The optimal time depends on the specific cell line and reporter protein.
-
Measurement (SEAP Example):
-
Transfer a small volume (e.g., 20 µL) of the cell culture supernatant to a new 96-well plate.
-
Add the SEAP detection reagent (e.g., 180 µL of QUANTI-Blue™) to each well.
-
Incubate at 37°C for 1-3 hours, or until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm).
-
-
Measurement (Luciferase Example):
-
Aspirate the culture medium.
-
Lyse the cells according to the luciferase kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Immediately measure luminescence using a luminometer.
-
-
Analysis: Calculate the fold-change in reporter activity relative to the vehicle-treated control cells.
Protocol 3: Western Blot for Phospho-p65 and IκBα Degradation
This method provides a semi-quantitative measure of NF-κB activation by detecting key post-translational modifications and protein degradation events in the signaling cascade.[3][13]
Materials:
-
Cells and this compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
Western blot transfer system (membranes, buffers)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-NF-κB p65 (Ser536), Rabbit anti-IκBα, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Stimulation: Grow cells in 6-well plates to 80-90% confluency. Treat with this compound for various times (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-p65) overnight at 4°C.
-
Washing and Secondary Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and acquire the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze IκBα and the loading control (β-actin), the membrane can be stripped and re-probed with the respective antibodies.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of phospho-p65 and IκBα to the loading control.
Data Presentation
Quantitative data should be summarized to allow for clear comparison between different treatment conditions. The following table provides an example of how data from the described protocols can be presented.
| Treatment | This compound Conc. (ng/mL) | Nuclear p65 (% of Total Cells) | NF-κB Reporter Activity (Fold Change vs. Vehicle) | p-p65 / Total p65 Ratio (Densitometry Units) | IκBα / β-actin Ratio (Densitometry Units) |
| Vehicle Control | 0 | 8.5 ± 1.2 | 1.0 ± 0.1 | 0.11 ± 0.03 | 0.95 ± 0.08 |
| This compound | 1 | 45.3 ± 4.5 | 6.2 ± 0.8 | 0.89 ± 0.11 | 0.41 ± 0.05 |
| This compound | 10 | 82.1 ± 6.7 | 15.8 ± 2.1 | 2.54 ± 0.32 | 0.15 ± 0.04 |
| This compound | 100 | 85.4 ± 5.9 | 16.5 ± 2.5 | 2.68 ± 0.29 | 0.12 ± 0.03 |
| This compound + Inhibitor | 10 | 15.2 ± 2.1# | 2.1 ± 0.4# | 0.25 ± 0.06# | 0.88 ± 0.09# |
*Data are presented as Mean ± SD from three independent experiments. Statistical significance vs. Vehicle Control: *p < 0.05, *p < 0.01. #p < 0.01 vs. This compound (10 ng/mL).
References
- 1. invivogen.com [invivogen.com]
- 2. This compound | Toll-like recetor agonist | Hello Bio [hellobio.com]
- 3. The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Toll-like receptor–mediated NF-κB activation: a phylogenetically conserved paradigm in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of NF-κB Activation in TLR-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System [mdpi.com]
- 11. TLR2 Ligands Induce NF-κB Activation from Endosomal Compartments of Human Monocytes | PLOS One [journals.plos.org]
- 12. Conditionally Controlling Human TLR2 Activity via Trans-Cyclooctene Caged Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Stimulated with Pam2CSK4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam2CSK4 (S-[2,3-bis(palmitoyloxy)-(2-RS)-propyl]-N-palmitoyl-(R)-Cys-(S)-Ser-(S)-Lys4) is a synthetic diacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is a potent and specific agonist for the Toll-like Receptor 2 and Toll-like Receptor 6 (TLR2/TLR6) heterodimer.[1][2] The recognition of this compound by the TLR2/TLR6 complex on the surface of various immune and non-immune cells initiates a MyD88-dependent signaling cascade.[1] This cascade leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), culminating in a robust pro-inflammatory response characterized by cytokine production and the upregulation of cell surface activation markers.[1] In platelets, this compound has been shown to induce activation through a TLR2/NF-κB/Bruton's tyrosine kinase (BTK)-dependent mechanism.[3][4]
Flow cytometry is an indispensable technology for dissecting these cellular responses at the single-cell level.[5] It allows for the simultaneous measurement of multiple parameters, including cell surface protein expression, intracellular cytokine production, and the phosphorylation status of signaling molecules. This application note provides detailed protocols for analyzing cellular activation following this compound stimulation using flow cytometry, presents a summary of expected quantitative data, and illustrates the key signaling and experimental workflows.
This compound Signaling Pathway
Upon binding to the TLR2/TLR6 heterodimer, this compound triggers the recruitment of the adaptor protein MyD88 to the cytoplasmic domain of the receptor complex. This initiates a signaling cascade involving Bruton's tyrosine kinase (BTK) and other kinases, which ultimately leads to the activation of the transcription factor NF-κB.[1][3] Activated NF-κB translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and cell surface molecules, leading to a variety of cellular responses.[3][6]
Caption: this compound activates the TLR2/TLR6 pathway leading to NF-κB activation.
Experimental Protocols
A generalized workflow for analyzing this compound-stimulated cells involves preparing a single-cell suspension, stimulating the cells, staining for surface and/or intracellular markers, and acquiring data on a flow cytometer.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound | Toll-like recetor agonist | Hello Bio [hellobio.com]
- 3. The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton's Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lerner.ccf.org [lerner.ccf.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Cell Viability After Pam2CSK4 Stimulation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address low cell viability issues encountered during experiments involving Pam2CSK4 stimulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic diacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 2/Toll-like receptor 6 (TLR2/TLR6) heterodimer.[1] Upon binding, it initiates an intracellular signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and AP-1. This activation results in the production of pro-inflammatory cytokines and chemokines.
Q2: What are the common causes of low cell viability after this compound stimulation?
Low cell viability following this compound treatment can stem from several factors:
-
High Concentration of this compound: Excessive concentrations can lead to overstimulation and cytotoxicity.
-
Endotoxin Contamination: The presence of endotoxins (like LPS) in the this compound reagent can trigger unintended inflammatory responses and cell death, especially in sensitive cell types.[2][3]
-
Cell Type Sensitivity: Different cell lines and primary cells exhibit varying sensitivities to TLR agonists.
-
Suboptimal Cell Culture Conditions: Factors such as high cell density, nutrient depletion, or improper pH can exacerbate the cytotoxic effects of this compound.[4]
-
Improper Reagent Handling: Incorrect storage or repeated freeze-thaw cycles of this compound can affect its stability and activity.
Q3: What is a typical working concentration for this compound?
The optimal concentration of this compound is highly dependent on the cell type and the desired biological response. A general working range is between 1 pg/mL and 10 ng/mL.[1] However, some studies have used concentrations up to 10 µg/mL for specific applications.[2][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup that induces the desired effect without causing significant cell death.
Troubleshooting Guides
Problem 1: Significant Cell Death Observed Shortly After Adding this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| This compound Concentration is Too High | Perform a dose-response curve with a wide range of this compound concentrations (e.g., 10 pg/mL to 10 µg/mL). | Identify a concentration that provides a robust biological response with minimal impact on cell viability. |
| Endotoxin Contamination | Use a commercial endotoxin detection kit to test your this compound stock solution. Purchase high-quality, endotoxin-tested this compound.[1][6] | Confirmation of low endotoxin levels in your reagent, ruling out this as a cause of cytotoxicity. |
| Incorrect Reagent Preparation | Ensure this compound is fully solubilized according to the manufacturer's instructions. Use sterile, endotoxin-free water or buffer for reconstitution. | A properly prepared reagent should yield consistent and reproducible results. |
| Sensitive Cell Line | Review the literature for protocols using this compound with your specific cell type. If information is limited, start with a very low concentration and gradually increase it. | Establishing a baseline for your cell type's sensitivity to this compound. |
Problem 2: Gradual Decrease in Cell Viability Over Time Post-Stimulation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Prolonged Stimulation Leading to Apoptosis | Perform a time-course experiment to assess cell viability at different time points after stimulation (e.g., 6, 12, 24, 48 hours). | Determine the optimal stimulation duration before significant cell death occurs. |
| Nutrient Depletion in Culture Medium | Ensure you are using the appropriate cell density and that the culture medium is fresh. Consider replacing the medium during long incubation periods. | Healthy cell morphology and viability are maintained throughout the experiment. |
| Secondary Effects of Cytokine Production | Measure the levels of key pro-inflammatory cytokines (e.g., TNF-α) in your culture supernatant. High levels of certain cytokines can induce apoptosis. | Correlate cytokine levels with the onset of cell death to understand the underlying mechanism. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using MTT Assay
This protocol helps to identify a suitable this compound concentration that stimulates cells without causing significant cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol)[7]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested range is 10 pg/mL, 100 pg/mL, 1 ng/mL, 10 ng/mL, 100 ng/mL, 1 µg/mL, and 10 µg/mL. Include a vehicle-only control.
-
Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired stimulation period (e.g., 24 hours).
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.[7]
-
Carefully remove the medium without disturbing the cells.[7]
-
Add 150 µL of MTT solvent to each well and agitate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[7]
-
Read the absorbance at 590 nm with a reference wavelength of 620 nm.[7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-stimulated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of this compound for the chosen duration. Include an untreated control.
-
Harvest the cells (including any floating cells in the supernatant) and centrifuge.
-
Wash the cells twice with cold PBS.[8]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.[10]
-
Gently vortex and incubate at room temperature for 15 minutes in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the cells by flow cytometry within one hour.[9]
Interpretation of Results:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Protocol 3: Trypan Blue Exclusion Assay for Cell Viability
This is a quick and straightforward method to determine the percentage of viable cells in a suspension.[11][12][13]
Materials:
-
Cell suspension
-
0.4% Trypan Blue solution[12]
-
Hemocytometer
-
Microscope
Procedure:
-
Mix one part of your cell suspension with one part of 0.4% Trypan Blue solution.[12]
-
Incubate for 3 minutes at room temperature.[12]
-
Load 10 µL of the mixture onto a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells.
-
Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100
Mandatory Visualizations
Caption: Simplified signaling pathway initiated by this compound binding to the TLR2/TLR6 receptor complex.
Caption: A logical workflow for troubleshooting low cell viability in this compound stimulation experiments.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. NK Cell-Dependent Antibody-Mediated Immunotherapy Is Improved In Vitro and In Vivo When Combined with Agonists for Toll-like Receptor 2 in Head and Neck Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. researchgate.net [researchgate.net]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 11. Trypan Blue Exclusion | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
Technical Support Center: Optimizing Pam2CSK4 Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Pam2CSK4 concentration for maximal cellular response in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic diacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 2 and 6 (TLR2/TLR6) heterodimer.[1] It mimics bacterial lipoproteins, and its binding to the TLR2/TLR6 complex on the cell surface initiates a downstream signaling cascade. This cascade is primarily dependent on the Myeloid differentiation primary response 88 (MyD88) adaptor protein, leading to the activation of transcription factors such as NF-κB and AP-1.[1] This activation ultimately results in the production of pro-inflammatory cytokines and chemokines.
Q2: What is a typical working concentration for this compound?
The optimal concentration of this compound is highly dependent on the cell type, the specific assay being performed, and the desired level of activation. However, a general working concentration range is between 1 pg/mL and 10 ng/mL.[1] For some applications and cell types, concentrations up to 10 µg/mL have been reported.[2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a solid. For reconstitution, it is soluble in water or 0.25% acetic acid to a concentration of 1 mg/mL.[][5] It is recommended to store the stock solution at -20°C.[5] To maintain stability, it is advisable to avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.
Data Presentation: this compound Dose-Response in Various Cell Types
The following table summarizes effective this compound concentrations and observed responses in different cell types as reported in the literature. This information can serve as a starting point for designing your own experiments.
| Cell Type | Concentration Range | Assay | Observed Response |
| Mouse Macrophages (RAW264.7) | 100 ng/mL | iNOS production | Increased iNOS levels and nitric oxide (NO) production.[5] |
| Human Monocytic Cells (U937) | 0.1 - 10 ng/mL | Cytokine Secretion (TNFα, IL-6) | Dose-dependent increase in TNFα and IL-6 production.[6] |
| Human Platelets | 1 - 20 µg/mL | Granule Secretion, Integrin Activation | Concentration-dependent induction of P-selectin expression and integrin αIIbβ3 activation.[3] |
| Odontoblast-like Cells | 0.01 - 10 µg/mL | Gene Expression (TLR2) | Dose-dependent induction of TLR2 mRNA expression.[2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µg/mL | Permeability Assay | Increased permeability to BSA.[3] |
| Mouse Dendritic Cells (splenic) | 100 nM | IL-10 Secretion | Induction of IL-10 production in co-culture with OT-II CD4+ T cells.[7] |
Experimental Protocols
Protocol for Optimizing this compound Concentration
This protocol outlines a general procedure for determining the optimal this compound concentration for a specific cell type and experimental endpoint.
1. Materials:
- This compound
- Appropriate solvent for reconstitution (e.g., sterile, endotoxin-free water or 0.25% acetic acid)
- Cell culture medium appropriate for your cells
- Your cell line of interest
- Multi-well plates (e.g., 96-well)
- Assay-specific reagents (e.g., ELISA kits, flow cytometry antibodies, RNA extraction kits)
2. Procedure:
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound activates the TLR2/TLR6 pathway.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for this compound concentration optimization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low cellular response | - Sub-optimal concentration: The concentration used may be too low for the specific cell type or assay. - Cell viability issues: The cells may not be healthy or viable. - Incorrect reagent preparation: The this compound may have been improperly reconstituted or stored. - Low TLR2/TLR6 expression: The cell line may have low or no expression of the target receptors. | - Perform a dose-response experiment with a wider range of concentrations. - Check cell viability using a method like Trypan Blue exclusion. - Prepare fresh this compound solution from a new aliquot. - Verify TLR2 and TLR6 expression in your cells using techniques like flow cytometry or western blotting. |
| High background or non-specific activation | - Contamination: The this compound or cell culture reagents may be contaminated with other TLR ligands (e.g., endotoxin). - Cell stress: The cells may be stressed due to over-confluency or other culture conditions. | - Use endotoxin-free reagents and sterile techniques. Purchase this compound from a reputable supplier that tests for endotoxin contamination.[1] - Ensure proper cell culture maintenance and avoid using cells that are overly confluent. |
| Inconsistent results between experiments | - Lot-to-lot variability: Different batches of this compound may have slight variations in purity or activity. - Variability in cell culture: Differences in cell passage number, density, or health can affect the response. - Pipetting errors: Inaccurate pipetting can lead to inconsistent concentrations. | - If possible, purchase a larger batch of this compound to use for a series of experiments. When switching to a new lot, it is advisable to re-validate the optimal concentration. - Maintain consistent cell culture practices, including using cells within a specific passage number range. - Use calibrated pipettes and careful pipetting techniques. |
| Unexpected cellular response | - Cell type-specific signaling: Different cell types can have unique downstream signaling pathways that lead to varied responses. - Cross-talk with other pathways: this compound-induced signaling may interact with other active pathways in the cells. | - Thoroughly research the known responses of your specific cell type to TLR2/TLR6 agonists. - Consider the complete experimental context, including any other treatments or conditions the cells are exposed to. |
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. TLR2-Dependent Induction of IL-10 and Foxp3+CD25+CD4+ Regulatory T Cells Prevents Effective Anti-Tumor Immunity Induced by Pam2 Lipopeptides In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Pam2CSK4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results encountered during experiments with Pam2CSK4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic diacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 2 and 6 (TLR2/TLR6) heterodimer.[1] It mimics the acylated amino terminus of bacterial lipoproteins, which are pathogen-associated molecular patterns (PAMPs).[1] Upon binding to the TLR2/TLR6 complex on the cell surface, it initiates a MyD88-dependent signaling cascade. This pathway leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and an innate immune response.[1]
Q2: What are the recommended storage and reconstitution conditions for this compound?
For optimal stability, this compound should be stored at -20°C in its lyophilized form. Reconstitution methods can vary by manufacturer, but it is commonly soluble in water or 0.25% acetic acid to a concentration of 1 mg/ml.[2] To ensure complete dissolution, it is recommended to vortex the vial vigorously. For obtaining higher solubility, warming the tube to 37°C and shaking it in an ultrasonic bath for a short period can be beneficial.[2] It is advisable to prepare and use solutions on the same day if possible and to avoid repeated freeze-thaw cycles by aliquoting the stock solution for storage at -20°C.
Q3: What is a typical working concentration for this compound?
The optimal working concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. A broad range from 1 pg/ml to 10 ng/ml has been reported to be effective.[1] For example, stimulation of macrophage cell lines like RAW 264.7 for nitric oxide production has been achieved at 100 ng/ml, while cytokine induction in other cell types may occur at lower concentrations.[3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: High Variability or No Response in Cellular Activation Assays
Q: My cell-based assays with this compound show high variability between experiments, or in some cases, no response at all. What could be the cause?
A: Inconsistent results with this compound can stem from several factors related to the reagent itself, the cells used, or the experimental procedure.
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps & Recommendations |
| Reagent Quality and Handling | Verify Certificate of Analysis (CoA): Ensure the purity of your this compound lot is high (typically >95%) and check for any specific handling instructions.[2] Endotoxin Contamination: Use this compound that is certified to be free of endotoxin, as this can trigger TLR4-mediated responses and confound your results.[1] Improper Reconstitution/Storage: Ensure this compound is fully dissolved. Aggregates can lead to inconsistent concentrations. Follow recommended storage conditions to avoid degradation.[2] |
| Cell-Related Issues | Cell Line Integrity and Passage Number: Cell lines can experience genetic drift and altered characteristics at high passage numbers, including changes in receptor expression and signaling responses.[5][6] It is recommended to use cells within a consistent and low passage range.[5] Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular responses to stimuli, including TLR agonists, without obvious signs of contamination like turbidity.[7][8][9] Regularly test your cell cultures for mycoplasma.[9] Low TLR2/TLR6 Expression: The cell type you are using may have low or variable expression of TLR2 and TLR6. Verify the expression levels in your specific cells. |
| Procedural Factors | Inconsistent Cell Density: Ensure you are seeding a consistent number of cells for each experiment, as cell density can influence the response to stimuli. Presence of Serum: Components in serum can sometimes interfere with or, in some cases, be required for the activity of lipopeptides.[10] Consider the consistency of your serum batch and whether a serum-free or low-serum condition is more appropriate for your assay. |
Issue 2: Inconsistent Platelet Aggregation Results
Q: I am observing highly variable or weak platelet aggregation in response to this compound. Why is this happening?
A: Inconsistent platelet aggregation is a known phenomenon with this compound and is often attributed to donor-dependent variability.[11]
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps & Recommendations |
| Donor Variability | The response of platelets to this compound can be heterogeneous, ranging from almost no aggregation to full aggregation, depending on the blood donor.[11] This is a critical factor to consider when interpreting results. It is advisable to test platelets from multiple donors to understand the range of responses. |
| Experimental Conditions | Platelet aggregation assays are sensitive to experimental parameters. Ensure consistent conditions such as temperature (37°C), stirring speed (e.g., 1200 rpm), and platelet concentration (e.g., 3x10⁸/ml).[11] |
| Comparison to Other Agonists | In contrast to this compound, the TLR2/TLR1 agonist Pam3CSK4 is known to induce more robust and consistent platelet aggregation.[11] Including Pam3CSK4 as a positive control can help validate your experimental system. |
Issue 3: Unexpected or Off-Target Effects
Q: I am observing cellular responses that are not consistent with TLR2/TLR6 activation. What could be the reason?
A: Off-target effects can arise from contamination of the this compound reagent or the cell culture itself.
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps & Recommendations |
| Endotoxin (LPS) Contamination | Lipopolysaccharide (LPS) is a potent activator of TLR4. If your this compound reagent is contaminated with endotoxin, you may observe TLR4-mediated signaling. Use endotoxin-free reagents and water for all experiments.[1] Many commercial suppliers of this compound test for and certify the absence of endotoxin.[1] |
| Other Microbial Contaminants | Contamination of cell cultures with bacteria or fungi can introduce a variety of PAMPs that activate different pattern recognition receptors, leading to complex and unexpected cellular responses.[12] Maintain strict aseptic technique during cell culture. |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Macrophages for Cytokine Production
This protocol describes a general procedure for stimulating a macrophage cell line (e.g., RAW 264.7) with this compound to measure cytokine production.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (endotoxin-free)
-
Sterile, endotoxin-free water or 0.25% acetic acid for reconstitution
-
96-well tissue culture plates
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µl of complete DMEM medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow cells to adhere.
-
This compound Preparation: Reconstitute lyophilized this compound in sterile, endotoxin-free water or 0.25% acetic acid to a stock concentration of 1 mg/ml. Prepare serial dilutions in complete DMEM medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 ng/ml).
-
Cell Stimulation: Remove the culture medium from the wells and replace it with 100 µl of the prepared this compound dilutions. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a specified period (e.g., 4-24 hours, depending on the cytokine being measured). Time-course experiments may be necessary to determine the optimal stimulation time.[13]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.
Protocol 2: Assessment of this compound Activity using HEK-Blue™ TLR2 Reporter Cells
This protocol outlines the use of HEK-Blue™ hTLR2 cells, a reporter cell line that expresses a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter, to quantify this compound activity.[14]
Materials:
-
HEK-Blue™ hTLR2 cells
-
HEK-Blue™ Detection medium
-
This compound (endotoxin-free)
-
Test medium (e.g., DMEM with 10% heat-inactivated FBS)
-
96-well flat-bottom plates
Procedure:
-
Cell Preparation: Resuspend HEK-Blue™ hTLR2 cells in test medium at a concentration of approximately 2.8 x 10⁵ cells/ml.
-
Sample Addition: Add 20 µl of your this compound samples (at various concentrations) to the wells of a 96-well plate. Include a positive control (e.g., a known concentration of this compound) and a negative control (vehicle).
-
Cell Seeding: Add 180 µl of the cell suspension (approximately 5 x 10⁴ cells) to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
SEAP Detection: Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions. Add 180 µl of the detection medium to a new 96-well plate.
-
Supernatant Transfer: Transfer 20 µl of the stimulated cell supernatant from the cell plate to the corresponding wells of the plate containing the detection medium.
-
Readout: Incubate for 1-3 hours at 37°C and measure the optical density (OD) at 620-655 nm using a spectrophotometer. The OD is directly proportional to the NF-κB activation.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling cascade via TLR2/TLR6.
Troubleshooting Workflow for Inconsistent this compound Results
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound | CAS:868247-72-7 | TLR2/6 agonist; induces TNF-α production | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound and Pam3CSK4 induce iNOS expression via TBK1 and MyD88 molecules in mouse macrophage cell line RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of passage number on cellular response to DNA-damaging agents: cell survival and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signs of Mycoplasma Contamination in Cell Culture Flasks - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 8. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 9. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 10. Innate Receptor Activation Patterns Involving TLR and NLR Synergisms in COVID-19, ALI/ARDS and Sepsis Cytokine Storms: A Review and Model Making Novel Predictions and Therapeutic Suggestions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Role of TLR2 in Infection and Immunity [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. invivogen.com [invivogen.com]
Pam2CSK4 Technical Support Center: Troubleshooting Aggregation and Experimental Guides
Welcome to the technical support center for Pam2CSK4. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing and troubleshooting common issues encountered during experiments with this synthetic diacylated lipopeptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins. It is a potent agonist for the Toll-like receptor 2/6 (TLR2/TLR6) heterodimer. Upon binding, it initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines and chemokines.[1]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: For optimal stability, this compound should be stored at -20°C in its lyophilized form. Once reconstituted, it is recommended to prepare solutions fresh for each experiment. If short-term storage of the solution is necessary, it can be stored at -20°C for up to one month.[2] To minimize the risk of aggregation, it is advisable to equilibrate the solution to room temperature before use and ensure no precipitate is visible.[2]
Troubleshooting Guide: this compound Aggregation
Q3: My this compound solution appears cloudy or has visible aggregates. What should I do?
A3: Cloudiness or visible particulates in your this compound solution are indicative of aggregation. This can occur due to improper dissolution or storage. Here are steps to address this issue:
-
Gentle Warming: Gently warm the solution to 37°C for a few minutes. This can sometimes help to redissolve small aggregates. Avoid excessive or prolonged heating, as it may degrade the lipopeptide.
-
Vortexing: Mix the solution by vortexing for 1-2 minutes. This can help to break up aggregates and ensure a homogenous solution.
-
Sonication: As a last resort, you can try a brief sonication. However, be cautious as prolonged or high-energy sonication can potentially induce aggregation of some molecules. Use a bath sonicator for a short duration (1-2 minutes) and check for visual clarity.
If aggregation persists after these steps, it is recommended to discard the solution and prepare a fresh one.
Q4: How can I prevent this compound aggregation in the first place?
A4: Proactive measures during solution preparation are key to preventing aggregation. Following a proper dissolution protocol is crucial. Refer to the detailed experimental protocol below for best practices. Additionally, using the recommended solvents and adhering to proper storage conditions will significantly reduce the likelihood of aggregation.
Quantitative Data Summary
For your convenience, the solubility information for this compound is summarized in the table below.
| Solvent | Concentration | Source |
| Water | 1 mg/mL | InvivoGen[1] |
| 0.25% Acetic Acid | 1 mg/mL | Tocris Bioscience |
| Critical Aggregation Concentration (in water) | 0.035 wt% | (Not attributed to a specific vendor in the provided context) |
Experimental Protocols
Detailed Methodology for Preparing a Stable this compound Solution
-
Pre-warming: Allow the lyophilized this compound vial and the desired solvent (e.g., sterile, endotoxin-free water or 0.25% acetic acid) to reach room temperature.
-
Solvent Addition: Add the appropriate volume of solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Initial Dissolution: Gently swirl the vial to wet the lyophilized powder.
-
Vortexing: Vortex the solution for 1-2 minutes to ensure complete dissolution.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any visible particulates.
-
Use or Storage: For immediate use, dilute the stock solution to the final working concentration in your cell culture medium or experimental buffer. For short-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing a stable this compound solution.
This compound Signaling Pathway
Caption: this compound-induced TLR2/TLR6 signaling pathway.
References
Technical Support Center: Troubleshooting Mycoplasma Contamination in Pam2CSK4 Experiments
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, eliminating, and understanding the impact of Mycoplasma contamination on experiments involving the TLR2/6 agonist, Pam2CSK4.
Frequently Asked Questions (FAQs)
Q1: What is Mycoplasma and why is it a problem in cell culture?
A1: Mycoplasma is a genus of small bacteria that lack a cell wall, making them resistant to common antibiotics like penicillin.[1] They are a frequent and cryptic contaminant in cell cultures, often going undetected as they do not typically cause the turbidity or overt cell death associated with other bacterial or fungal contaminations.[2] Their presence can significantly alter cellular physiology, including metabolism, growth rate, and gene expression, thereby compromising the reliability and reproducibility of experimental results.[3]
Q2: How can Mycoplasma contamination affect my this compound experiments?
A2: Mycoplasma species possess lipoproteins on their surface that are potent activators of Toll-like receptor 2 (TLR2).[4][5] Since this compound is a synthetic diacylated lipopeptide designed to specifically activate the TLR2/TLR6 heterodimer, the presence of Mycoplasma introduces a significant confounding variable.[6][7] This can lead to:
-
False positives: Basal activation of the TLR2 pathway by Mycoplasma can mimic the effects of this compound stimulation.
-
Exaggerated responses: The combined stimulation from both Mycoplasma lipoproteins and this compound can lead to an amplified downstream signaling cascade and cytokine production, resulting in non-specific and heightened inflammatory responses.[8][9]
-
Irreproducible results: The level of Mycoplasma contamination can vary between cultures and over time, leading to significant variability in experimental outcomes.
Q3: What are the common sources of Mycoplasma contamination?
A3: The primary sources of Mycoplasma contamination in a laboratory setting include previously infected cell cultures, contaminated reagents such as fetal bovine serum, and laboratory personnel (as some species are part of the human oral and urogenital flora).[10] Aerosolization during routine cell culture handling can facilitate cross-contamination between different cell lines.[11]
Q4: How often should I test my cell cultures for Mycoplasma?
A4: Routine testing is crucial for early detection. It is recommended to test cell cultures for Mycoplasma every two weeks to three months, depending on the laboratory's workflow and the value of the cell lines.[10] Additionally, all new cell lines introduced to the lab should be quarantined and tested immediately, as should any cell stocks that are being thawed for use.[3]
Q5: If I detect Mycoplasma, do I have to discard the cells?
A5: While discarding the contaminated culture is the safest and most recommended course of action to prevent further spread, it is not always feasible for valuable or irreplaceable cell lines.[12] In such cases, several effective Mycoplasma elimination methods using specific antibiotics are available. However, it is critical to re-test the cells after treatment to confirm successful eradication.[12]
Troubleshooting Guide
This section provides a step-by-step approach to troubleshoot common issues encountered during this compound experiments that may be indicative of Mycoplasma contamination.
Issue 1: High background or unexpected activation in unstimulated control cells.
-
Question: Are your control cells (not treated with this compound) showing signs of TLR2 pathway activation (e.g., NF-κB activation, cytokine secretion)?
-
Yes: This is a strong indicator of Mycoplasma contamination. Proceed to the Mycoplasma Detection section.
-
No: The issue may lie elsewhere. Consider other sources of contamination or reagent quality.
-
Issue 2: Inconsistent or overly strong response to this compound stimulation.
-
Question: Are you observing significant variability in the magnitude of the response to this compound between experiments or even between different wells of the same experiment?
-
Yes: This variability can be caused by differing levels of Mycoplasma contamination. Test your cultures for Mycoplasma.
-
No: If the response is consistently strong but higher than expected, consider titrating your this compound concentration. If the response is inconsistent in other ways, evaluate other experimental parameters like cell density and reagent preparation.
-
Issue 3: Morphological changes or reduced growth rate in cell cultures.
-
Question: Have you noticed any subtle changes in cell morphology, a decrease in proliferation rate, or an increase in cellular debris?
-
Yes: While not always obvious, these can be signs of a chronic Mycoplasma infection.[3] It is prudent to test for Mycoplasma.
-
No: While the absence of these signs does not rule out contamination, the issue may be related to other aspects of cell culture maintenance.
-
Below is a troubleshooting workflow to guide your decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. Contamination with Mycoplasma spp. induces interleukin-13 expression by human skin fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pro-inflammatory response ensured by LPS and Pam3CSK4 in RAW 264.7 cells did not improve a fungistatic effect on Cryptococcus gattii infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toll-Like Receptor 2 Modulates Pulmonary Inflammation and TNF-α Release Mediated by Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total Flavonoids from Camellia oleifera Alleviated Mycoplasma pneumoniae-Induced Lung Injury via Inhibition of the TLR2-Mediated NF-κB and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intra-Species and Inter-Species Differences in Cytokine Production by Porcine Antigen-Presenting Cells Stimulated by Mycoplasma hyopneumoniae, M. hyorhinis, and M. flocculare - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mycoplasma fermentans and TNF-β interact to amplify immune-modulating cytokines in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serum cytokine profiling reveals different immune response patterns during general and severe Mycoplasma pneumoniae pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Improving the signal-to-noise ratio in Pam2CSK4 assays
Welcome to the technical support center for Pam2CSK4 assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? this compound is a synthetic diacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It functions as a potent activator of the Toll-like Receptor 2 and Toll-like Receptor 6 (TLR2/TLR6) heterodimer.[1][2] The recognition of this compound by the TLR2/TLR6 complex initiates a MyD88-dependent intracellular signaling cascade.[1] This pathway leads to the activation of transcription factors such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines and an innate immune response.[1][3]
Q2: Which cell types are responsive to this compound stimulation? this compound can activate a variety of immune and non-immune cells that express TLR2 and TLR6. This includes monocytes, macrophages, and platelets.[3][4] It has also been shown to induce responses in co-culture systems, such as promoting the adhesion of platelets to human umbilical vein endothelial cells (HUVECs).[3][5]
Q3: What is a typical working concentration for this compound? The optimal working concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. A broad range from 1 pg/mL to 10 ng/mL is suggested for general use.[1] However, specific studies have utilized concentrations up to 10 µg/mL for stimulating platelets and endothelial cells.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q4: What is the recommended incubation time for this compound stimulation? Incubation times can vary significantly based on the biological response being measured. For cytokine secretion from macrophages, an 8-hour stimulation may be effective.[4] In contrast, platelet activation can be observed in as little as 45 minutes.[3] For longer-term assays like B cell proliferation, stimulation may extend from 2 to 3 days.[6] Optimization of the incubation time is a critical step in assay development.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A poor signal-to-noise (S/N) ratio can manifest as either excessively high background or a weak or absent signal. The following guide addresses these common issues.
Caption: Troubleshooting logic for poor signal-to-noise ratio.
Issue 1: High Background Noise
Q: My negative control wells show a high signal. What are the common causes and solutions?
A: High background noise can obscure the specific signal from this compound stimulation. Common causes include:
-
Over-stimulation: The concentration of this compound may be too high, leading to a maximal response that masks subtle differences.
-
Contamination: Bacterial or endotoxin contamination in reagents or cell culture can independently activate TLR pathways, leading to a high baseline signal.[1]
-
Non-Specific Binding: In antibody-based detection methods (e.g., ELISA, Flow Cytometry), non-specific binding of primary or secondary antibodies can elevate background.[7][8]
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound reagents that contribute to the background signal.[9]
| Potential Cause | Recommended Solution |
| This compound concentration is too high | Perform a titration experiment to find a concentration that provides a robust signal without saturating the response. |
| Reagent/culture contamination | Use certified endotoxin-free this compound and reagents.[1] Always practice sterile cell culture techniques. |
| Insufficient blocking (antibody assays) | Increase the concentration of the blocking agent (e.g., from 5% to 7% BSA) or increase the blocking incubation time.[7] |
| Inadequate washing | Increase the number and/or volume of wash steps. Ensure complete removal of solutions between steps.[9] |
| Over-development (e.g., ELISA, Western) | Reduce the incubation time for the detection substrate.[9] |
Issue 2: Weak or No Signal
Q: I am not observing a response to this compound stimulation. What should I check?
A: A weak or absent signal suggests a problem with one of the core components of the assay.
-
Cell Health: Cells that are unhealthy, senescent, or have low viability will not respond optimally to stimulation.
-
Suboptimal Reagent Concentration: The concentration of this compound may be too low to elicit a detectable response.
-
Incorrect Timing: The incubation time may be too short for the desired readout to accumulate to detectable levels.[10]
-
Inactive Reagents: The this compound stock solution or detection reagents (e.g., antibodies, enzymes) may have degraded due to improper storage.[11]
| Potential Cause | Recommended Solution |
| Poor cell health or viability | Ensure cells are healthy, within a low passage number, and have high viability before starting the experiment. |
| This compound concentration is too low | Titrate this compound across a wider range of concentrations (e.g., from 100 pg/mL to 1 µg/mL). |
| Suboptimal incubation time | Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to identify the peak response time.[10] |
| Inactive this compound or detection reagents | Prepare fresh this compound solution from powder. Verify the activity of detection antibodies and enzymes with positive controls.[8] |
| Readout is not sensitive enough | Consider a more sensitive detection method or an amplification step to enhance the signal.[12] |
Issue 3: High Variability Between Replicates
Q: My replicate wells show very different results. How can I improve consistency?
A: High variability compromises the reliability and statistical power of your results. The primary sources are often technical inconsistencies.
-
Inaccurate Pipetting: Small errors in pipetting cells or reagents can lead to large differences in results.
-
Inconsistent Cell Seeding: A non-homogenous cell suspension will result in different numbers of cells being added to each well.[13]
-
Edge Effects: Wells on the perimeter of a microplate can be subject to evaporation and temperature fluctuations, causing results to differ from interior wells.
-
Assay Drift: During long incubations or when processing many plates, variations in timing or conditions can introduce variability.[14]
| Potential Cause | Recommended Solution |
| Inaccurate or inconsistent pipetting | Use calibrated pipettes. Ensure tips are properly sealed. For small volumes, pipette into liquid rather than onto a dry surface. |
| Non-homogenous cell suspension | Gently but thoroughly resuspend cells before each plating step to prevent clumping and settling.[9] |
| Edge effects on plates | Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. |
| Inconsistent incubation conditions | Do not stack plates in the incubator to ensure uniform temperature distribution.[9] Ensure the incubator has stable temperature and CO2 levels. |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound binding to the TLR2/TLR6 heterodimer on the cell surface triggers a downstream signaling cascade that is primarily mediated by the MyD88 adapter protein. This leads to the activation of key inflammatory transcription factors.
Caption: this compound signaling through the TLR2/TLR6/MyD88 pathway.
General Experimental Workflow
A typical cell-based this compound assay involves cell culture, stimulation, and subsequent analysis of a specific endpoint, such as cytokine secretion.
Caption: General workflow for a cell-based this compound assay.
Quantitative Data & Protocols
Table 1: Example this compound Concentrations and Incubation Times
This table summarizes conditions reported in the literature. These values should serve as a starting point for optimization in your specific experimental system.
| Cell Type | Concentration | Incubation Time | Readout / Effect | Citation |
| Human Platelets | 10 µg/mL | 45 minutes | IL-6 and IL-8 secretion | [3] |
| HUVECs | 10 µg/mL | 4 hours | Permeability changes | [3] |
| Mouse Macrophages | 50 nM | 8 hours | TNF-α production | [4] |
| Mouse Splenic B Cells | 0.5 µg/mL | 2 - 3 days | Cell proliferation | [6] |
Protocol: Measuring Cytokine Secretion from Macrophages
This protocol provides a general framework for stimulating a macrophage cell line (e.g., RAW 264.7) with this compound and measuring TNF-α secretion by ELISA.
Materials:
-
RAW 264.7 cells
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Sterile PBS
-
This compound (endotoxin-free)
-
96-well tissue culture plates
-
TNF-α ELISA kit
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow cells to adhere.
-
-
Preparation of Stimulant:
-
On the day of the experiment, prepare a stock solution of this compound in sterile, endotoxin-free water.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., create 2X working solutions from 100 ng/mL down to 10 pg/mL).
-
-
Cell Stimulation:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the appropriate this compound dilution or medium-only (for the negative control) to each well.
-
-
Incubation:
-
Incubate the plate for the optimized duration (e.g., 8 hours) at 37°C, 5% CO₂.[4]
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
-
Cytokine Quantification:
-
Measure the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Calculate the average signal from your negative control (background) and your stimulated wells (signal).
-
Determine the signal-to-noise ratio by dividing the average signal from a stimulated condition by the average signal from the negative control.
-
References
- 1. invivogen.com [invivogen.com]
- 2. This compound | Toll-like recetor agonist | Hello Bio [hellobio.com]
- 3. The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Toll-like Receptors | Tocris Bioscience [tocris.com]
- 5. The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton's Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 9. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 10. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 12. Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontlinegenomics.com [frontlinegenomics.com]
Technical Support Center: Pam2CSK4 Experimental Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pam2CSK4. The focus is to address potential off-target effects and other common issues encountered during in-vitro and in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic diacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins[1]. Its primary and well-established mechanism of action is the activation of the Toll-like Receptor 2 and Toll-like Receptor 6 (TLR2/TLR6) heterodimer on the cell surface[1]. This engagement initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1, which in turn drives the production of pro-inflammatory cytokines and other immune mediators[1][2].
Q2: I am observing an inflammatory response that seems broader than expected. Is it possible that this compound has off-target effects?
A2: Yes, while this compound is a specific TLR2/TLR6 agonist, some studies indicate it can induce broader cellular effects that may be considered "off-target" or indicative of signaling cross-talk. For example, stimulation with this compound has been shown to up-regulate the gene expression of other pattern-recognition receptors (PRRs), including TLR1, TLR4, and the cytoplasmic receptor NOD2 in certain cell types[3]. This could potentially sensitize cells to other ligands or induce a more complex inflammatory milieu than anticipated.
Q3: Why are my results with this compound different from when I use another TLR2/TLR6 agonist like FSL-1?
A3: This is a documented phenomenon. Studies on human platelets have shown that while both this compound and FSL-1 are recognized as TLR2/TLR6 ligands, this compound potently induces platelet activation, granule secretion, and aggregation, whereas FSL-1 does not[2][4][5]. The precise signaling differences are still being explored, but this suggests that despite binding to the same receptor complex, different ligands can initiate distinct downstream signaling events and functional outcomes.
Q4: Can this compound activate TLR2 independently of TLR6?
A4: The predominant understanding is that this compound signals through the TLR2/TLR6 heterodimer[1]. However, at least one commercial supplier has described it as a TLR6-independent TLR2 ligand[6]. This could reflect context-dependent interactions or the existence of alternative co-receptors. In platelets, for instance, CD36 has been hypothesized as a potential co-receptor for TLR2/TLR6 to sense this compound[4]. Researchers should be aware of this potential complexity when interpreting results.
Q5: My experiment requires a Th1-polarized immune response, but my results are ambiguous. What role does this compound play in T-helper cell polarization?
A5: this compound has been shown to be a Th2-polarizing adjuvant in certain vaccine models. In murine models for Leishmania major and Brugia malayi, this compound skewed the immune response towards a Th2 phenotype, characterized by elevated levels of IgG1 antibodies and cytokines like IL-4, IL-5, and IL-13[7][8]. This was beneficial for the Brugia malayi (helminth) model but exacerbated disease in the Leishmania major model, which requires a Th1 response for clearance[7][8]. Therefore, if a strong Th1 response is desired, this compound may not be the appropriate adjuvant.
Troubleshooting Guides
Problem: High variability between experimental replicates.
-
Possible Cause: Donor-dependent variability in cellular response.
-
Solution: Platelet aggregation in response to this compound has been shown to be highly variable between donors[2]. If using primary human or animal cells, increase the number of donors/animals to ensure the observed effect is consistent and statistically significant.
-
-
Possible Cause: Inconsistent ligand preparation.
-
Solution: this compound is a lipopeptide and may require specific handling to ensure it is fully solubilized and stable. Follow the manufacturer's instructions carefully. Prepare fresh dilutions for each experiment from a validated stock solution to avoid degradation or aggregation.
-
Problem: Unexpectedly high or low cytokine expression.
-
Possible Cause: Cross-talk with other signaling pathways.
-
Solution: this compound can up-regulate other PRRs, such as TLR4[3]. If your cell culture medium or reagents are contaminated with even low levels of LPS (a TLR4 agonist), you may see a synergistic and unexpectedly potent inflammatory response. Use endotoxin-free reagents and test for contamination.
-
-
Possible Cause: Cell-type specific responses.
-
Solution: The magnitude and type of response to this compound are highly cell-type dependent. For example, this compound is a more potent inducer of TLR2 expression in odontoblast-like cells than the TLR2/TLR1 agonist Pam3CSK4[3]. Conversely, Pam3CSK4 can induce higher levels of IL-6 in other contexts[9]. Ensure your experimental model is appropriate and consult the literature for responses in similar cell types.
-
Problem: Observed effects may not be TLR2-dependent.
-
Possible Cause: True off-target effects or confounding factors.
-
Solution: To confirm the observed cellular response is mediated by TLR2, incorporate appropriate controls.
-
Blocking Antibodies: Pre-incubate cells with neutralizing antibodies for TLR2 and/or TLR6 before adding this compound. A significant reduction in the response would confirm receptor dependency[2].
-
Knockout/Knockdown Models: If available, use cells or animal models deficient in TLR2, TLR6, or the downstream adaptor protein MyD88. The absence of a response in these models is strong evidence for on-target activity[10].
-
-
Quantitative Data Summary
Table 1: Dose-Dependent Upregulation of PRR Gene Expression by this compound (Data derived from experiments on odontoblast-like cells stimulated for 4 hours[3])
| This compound Conc. | TLR2 Fold Change (vs. Control) | TLR1 Fold Change (vs. Control) | TLR6 Fold Change (vs. Control) | TLR4 Fold Change (vs. Control) | NOD2 Fold Change (vs. Control) |
| 0.01 µg/mL | ~2.0 | Not specified | Not specified | Not specified | ~1.5 |
| 0.1 µg/mL | ~4.0 | Not specified | Not specified | Not specified | ~2.0 |
| 1 µg/mL | ~7.5 | Not specified | Not specified | Not specified | ~3.0 |
| 10 µg/mL | ~10.0 | ~5.4 | ~5.4 | ~3.4 | ~4.0 |
Table 2: Comparative Cytokine Induction by TLR2 Agonists (Data derived from experiments in NHD13 and WT mice treated with a single IP dose[9])
| Agonist | Dose | Serum IL-6 Level (relative units) | Receptor Dependency |
| This compound | 25 µg | High | TLR2 and TLR6 |
| Pam3CSK4 | 100 µg | Modest / Low | TLR2 only (not TLR1) |
Key Experimental Protocols
Protocol 1: Confirmation of TLR2-Dependent Signaling
-
Cell Preparation: Plate your cells of interest (e.g., macrophages, epithelial cells) at the desired density and allow them to adhere overnight.
-
Inhibitor/Antibody Incubation:
-
For TLR2/TLR6 blocking, pre-incubate the cells with a neutralizing anti-TLR2 antibody, anti-TLR6 antibody, or an isotype control antibody for 1-2 hours at 37°C.
-
For downstream signaling, pre-incubate with a specific inhibitor (e.g., an NF-κB inhibitor like BAY11-7082) for 1 hour[2].
-
-
Stimulation: Add this compound to the final desired concentration (e.g., 100 ng/mL - 10 µg/mL) to the appropriate wells. Include a vehicle-only control.
-
Incubation: Incubate for the desired time based on the endpoint (e.g., 4-6 hours for gene expression, 18-24 hours for cytokine protein in supernatant).
-
Endpoint Analysis:
-
Gene Expression: Harvest cells, extract RNA, and perform RT-qPCR for target genes (e.g., IL6, TNF, CXCL8).
-
Cytokine Secretion: Collect the cell culture supernatant and measure cytokine concentration using ELISA or a multiplex bead array.
-
-
Data Interpretation: A significant reduction in the measured endpoint in the presence of the blocking antibody or inhibitor compared to the isotype/vehicle control indicates that the this compound effect is dependent on that specific receptor or pathway.
Protocol 2: Assessment of Platelet Activation via Flow Cytometry
(Adapted from Parra-Izquierdo I. et al., 2021[2])
-
Platelet Preparation: Prepare washed human platelets and adjust the concentration to 5x10⁷ cells/mL.
-
Antibody Staining: In a flow cytometry tube, add fluorophore-conjugated antibodies against activation markers. Key markers include:
-
P-selectin (CD62P): For α-granule secretion.
-
PAC1: Binds to the activated conformation of integrin αIIbβ3.
-
-
Stimulation: Add this compound at various concentrations (e.g., 0.1 to 10 µg/mL) to the tubes. Include a resting (unstimulated) control and a strong positive control (e.g., CRP-XL).
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter. Measure the mean fluorescence intensity (MFI) or percentage of positive cells for each activation marker.
-
Data Interpretation: A dose-dependent increase in CD62P and PAC1 signal indicates platelet activation by this compound.
Visualizations
Caption: Canonical this compound signaling pathway via TLR2/TLR6, MyD88, and NF-κB activation.
Caption: Experimental workflow to investigate potential off-target effects of this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions [frontiersin.org]
- 5. The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton's Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The TLR2/6 ligand this compound is a Th2 polarizing adjuvant in Leishmania major and Brugia malayi murine vaccine models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The TLR2/6 ligand this compound is a Th2 polarizing adjuvant in Leishmania major and Brugia malayi murine vaccine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TLR2/6 signaling promotes the expansion of premalignant hematopoietic stem and progenitor cells in the NUP98-HOXD13 mouse model of MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refining Pam2CSK4 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pam2CSK4 in in vivo studies. The information is tailored for scientists and drug development professionals to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic diacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 2/6 (TLR2/6) heterodimer.[1] It mimics the acylated amino terminus of bacterial lipoproteins.[1] Upon binding to TLR2/6, it initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors NF-κB and AP-1. This, in turn, results in the production of pro-inflammatory cytokines and the induction of an innate immune response.[1]
Q2: How should I prepare this compound for in vivo administration?
This compound is soluble in water at a concentration of 1 mg/ml and in 0.25% acetic acid.[2] For in vivo studies, it is recommended to dissolve this compound in sterile, endotoxin-free water or phosphate-buffered saline (PBS). Ensure the solution is thoroughly vortexed and homogenous before administration. It is advisable to prepare fresh solutions for each experiment to avoid potential degradation.
Q3: What are the recommended dosage ranges for this compound in mice?
The optimal dosage of this compound can vary significantly depending on the research application, the mouse strain, and the administration route. Below is a summary of dosages used in various in vivo models.
| Application | Mouse Strain | Dosage per Animal | Administration Route | Reference |
| Periodontitis Model | C57BL/6 | 5 µg | Local injection (palatal mucosa) | [3] |
| Vaccine Adjuvant (Leishmania) | C57BL/6 | 10 µg | Subcutaneous (s.c.) | [4] |
| Vaccine Adjuvant (SARS-CoV-2) | BALB/c | Not specified | Not specified | [5] |
| Inflammation | C57BL/6J | 10 ng | Intraperitoneal (i.p.) | [6] |
| Sepsis Model | Not specified | Not specified | Not specified | |
| General Inflammation | Adult Mice | 54 nmol | Intraperitoneal (i.p.) | [7] |
Note: It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: Weaker than expected immune response.
-
Possible Cause 1: Suboptimal Dosage.
-
Solution: The administered dose of this compound may be too low. Refer to the dosage table above and consider performing a dose-escalation study to find the optimal concentration for your model.
-
-
Possible Cause 2: Improper Preparation or Storage.
-
Solution: Ensure that this compound is fully dissolved and that the solution is fresh. Avoid multiple freeze-thaw cycles of the stock solution.[1] The stability of the reconstituted solution for extended periods should be validated.
-
-
Possible Cause 3: Route of Administration.
-
Solution: The route of administration can significantly impact the immune response. For localized effects, direct injection into the target tissue (e.g., subcutaneous, intradermal) is often more effective than systemic administration (e.g., intraperitoneal, intravenous).
-
-
Possible Cause 4: Quality of this compound.
-
Solution: Ensure the this compound used is of high purity and free of contaminants. Endotoxin (LPS) contamination can lead to TLR4-mediated effects, confounding the results. Use a reputable supplier that provides quality control data.
-
Issue 2: Excessive or systemic inflammation.
-
Possible Cause 1: Dosage is too high.
-
Solution: An excessive dose of this compound can lead to a systemic inflammatory response, which may not be desirable for all study designs. Reduce the dosage and perform a dose-response experiment to find a concentration that elicits a local response without significant systemic effects.
-
-
Possible Cause 2: Unintended Systemic Distribution.
-
Solution: Even with local administration, some leakage into the systemic circulation can occur. Consider using a formulation that promotes local retention or a different route of administration that minimizes systemic exposure.
-
-
Possible Cause 3: Animal Model Sensitivity.
-
Solution: Different mouse strains can have varying sensitivities to TLR agonists. Be aware of the genetic background of your animals and consult the literature for any known differences in their immune response.
-
Issue 3: Unexpected animal mortality, especially in neonatal mice.
-
Critical Warning: Studies have shown that this compound can be lethal to neonatal mice at doses as low as 10.8 nmol per neonate.[7] A 10-fold lower dose (1 nmol) did not result in mortality.[7]
-
Solution: Extreme caution should be exercised when using this compound in neonatal animals. It is imperative to start with very low doses and carefully monitor the animals for any adverse effects. Adult mice have been shown to tolerate higher doses (e.g., 54 nmol) without mortality, although signs of a negative health impact were observed.[7]
-
Experimental Protocols
Protocol 1: Induction of Local Inflammation in the Mouse Paw
-
Preparation of this compound: Reconstitute lyophilized this compound in sterile, endotoxin-free PBS to a stock concentration of 1 mg/ml. Further dilute the stock solution in sterile PBS to the desired final concentration (e.g., 10 µg/20 µl).
-
Animal Handling: Acclimatize mice for at least one week before the experiment. Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Administration: Inject 20 µl of the this compound solution subcutaneously into the plantar surface of the hind paw. Inject the contralateral paw with 20 µl of sterile PBS as a vehicle control.
-
Monitoring: Measure paw thickness using a digital caliper at regular intervals (e.g., 0, 4, 8, 24, 48, and 72 hours) post-injection to assess edema.
-
Tissue Collection: At the desired time point, euthanize the mice and collect the paws for further analysis (e.g., histology, cytokine measurement).
Protocol 2: Assessment of Local and Systemic Cytokine Production
-
Sample Collection (Local):
-
Following euthanasia, excise the inflamed tissue (e.g., paw) and homogenize it in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Sample Collection (Systemic):
-
Collect blood via cardiac puncture or from the tail vein into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma and store it at -80°C until analysis.
-
-
Cytokine Measurement:
-
Measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the tissue homogenate supernatant and plasma using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.
-
Visualizations
Caption: this compound signaling cascade via TLR2/6.
Caption: General workflow for in vivo this compound studies.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound | Toll-like Receptors | Tocris Bioscience [tocris.com]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. The TLR2/6 ligand this compound is a Th2 polarizing adjuvant in Leishmania major and Brugia malayi murine vaccine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Stability of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Pam2CSK4 and Pam3CSK4 for Toll-Like Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Synthetic lipopeptides Pam2CSK4 and Pam3CSK4 are invaluable tools for immunological research, serving as potent and specific agonists for Toll-like Receptor 2 (TLR2). Their utility stems from their ability to mimic the acylated N-termini of bacterial lipoproteins, key pathogen-associated molecular patterns (PAMPs) that trigger innate immune responses. While both molecules activate TLR2, their distinct acylation patterns dictate their interaction with specific TLR co-receptors, leading to nuanced downstream signaling and cellular responses. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate agonist for their experimental needs.
Structural Differences and TLR Recognition
The primary distinction between this compound and Pam3CSK4 lies in their lipidic moieties. This compound is a diacylated lipopeptide, while Pam3CSK4 is triacylated. This structural difference is the critical determinant for which TLR2 heterodimer they activate.
-
This compound (Diacylated): This lipopeptide is recognized by a heterodimer of TLR2 and TLR6 (TLR2/TLR6).[1]
-
Pam3CSK4 (Triacylated): This lipopeptide is recognized by a heterodimer of TLR2 and TLR1 (TLR2/TLR1).[2][3][4][]
This differential recognition allows for the specific interrogation of TLR2/TLR6- versus TLR2/TLR1-mediated signaling pathways.
Figure 1. Ligand structure dictates TLR heterodimer recognition.
Signaling Pathways
Upon binding of their respective ligands, both the TLR2/TLR6 and TLR2/TLR1 heterodimers initiate a common downstream signaling cascade that is predominantly dependent on the adaptor protein MyD88 (Myeloid differentiation primary response 88).[1][6][7] This leads to the activation of key transcription factors, such as NF-κB (nuclear factor-kappa B) and AP-1 (activator protein-1), which orchestrate the expression of pro-inflammatory genes.
The key steps in this pathway are:
-
Ligand Binding: this compound or Pam3CSK4 binds to the extracellular domain of the corresponding TLR2 heterodimer.
-
Dimerization and TIR Domain Association: Ligand binding induces a conformational change, bringing the intracellular Toll/Interleukin-1 receptor (TIR) domains of the TLRs into close proximity.
-
Adaptor Recruitment: The associated TIR domains recruit the adaptor protein MyD88.
-
Kinase Cascade: MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family and subsequently TRAF6 (TNF receptor-associated factor 6).
-
Transcription Factor Activation: This kinase cascade culminates in the activation of the IKK (IκB kinase) complex, which leads to the degradation of IκBα and the nuclear translocation of NF-κB. Simultaneously, mitogen-activated protein kinases (MAPKs) are activated, leading to the activation of AP-1.[6][8]
-
Gene Expression: NF-κB and AP-1 drive the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and other inflammatory mediators.[1][]
Figure 2. MyD88-dependent signaling pathway for TLR2 activation.
Quantitative Performance Comparison
While both lipopeptides activate the same core pathway, studies have revealed quantitative differences in their potency and the profile of the resulting immune response. These differences can be critical for experimental outcomes.
| Feature | This compound | Pam3CSK4 |
| Structure | Synthetic Diacylated Lipopeptide[1] | Synthetic Triacylated Lipopeptide[2] |
| TLR Recognition | TLR2/TLR6 Heterodimer[1] | TLR2/TLR1 Heterodimer[2] |
| IL-6 Induction | More robust inducer of IL-6 in some models.[9] | Induces IL-6, but to a lesser degree than this compound in certain contexts.[9] |
| IL-10 Induction | Can induce Th2-polarized responses.[10] | Can induce high levels of IL-10, dependent on the non-canonical NF-κB pathway.[11] |
| NOD2 Upregulation | More potent inducer of NOD2 expression.[12] | Induces NOD2 expression in a dose-dependent manner, but less potently than this compound.[12] |
| Aqueous Solubility | Better aqueous solubility.[13] | Lower aqueous solubility compared to this compound.[13] |
| Adjuvant Activity | Can act as a Th2-polarizing adjuvant.[10] | Potent adjuvant for various vaccines, upregulating proinflammatory and Th1 cytokines.[4] |
Experimental Data Insights:
-
Differential Cytokine Production: In a study using a mouse model of myelodysplastic syndromes (MDS), this compound was found to be a much more robust inducer of serum IL-6 compared to Pam3CSK4, even at lower doses.[9] This differential effect on cytokine production highlights the distinct biological consequences of TLR2/6 versus TLR2/1 activation.
-
Potency: Both lipopeptides are active at concentrations in the ng/mL range.[14] However, direct comparisons in odontoblast-like cells showed that this compound was more potent than Pam3CSK4 in upregulating the expression of NOD2, an intracellular pattern recognition receptor.[12]
-
Platelet Activation: Both this compound and Pam3CSK4 have been shown to activate platelets, but the signaling pathways may differ.[6][7] For example, Pam3CSK4-induced platelet activation has been linked to PI3K pathways, while this compound has been shown to act via an NF-κB-dependent mechanism.[6][7][15]
Experimental Protocols
Herein is a generalized protocol for comparing the effects of this compound and Pam3CSK4 on cytokine production in a macrophage cell line.
Objective: To quantify and compare the production of a specific cytokine (e.g., TNF-α) by RAW264.7 murine macrophages in response to stimulation with this compound and Pam3CSK4.
Materials:
-
RAW264.7 cells (ATCC)
-
Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (e.g., InvivoGen)
-
Pam3CSK4 (e.g., InvivoGen)
-
Lipopolysaccharide (LPS) (Positive Control)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Mouse TNF-α ELISA Kit
-
Plate reader
Methodology:
-
Cell Seeding: Plate RAW264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.
-
Ligand Preparation: Prepare stock solutions of this compound, Pam3CSK4, and LPS in sterile, endotoxin-free water or PBS. Create a dilution series for each ligand to test a range of concentrations (e.g., 0.1, 1, 10, 100 ng/mL).
-
Cell Stimulation: Remove the culture medium from the wells. Add 100 µL of fresh medium containing the desired concentration of TLR agonist (or vehicle control).
-
Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C, 5% CO₂. The optimal time point may vary depending on the cytokine of interest.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell layer. Supernatants can be used immediately or stored at -80°C.
-
Cytokine Quantification (ELISA): Quantify the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Generate a standard curve from the ELISA standards. Calculate the concentration of TNF-α in each sample. Plot the cytokine concentration against the TLR agonist concentration to compare the dose-response curves for this compound and Pam3CSK4.
Figure 3. General experimental workflow for comparing TLR agonists.
Conclusion
This compound and Pam3CSK4 are specific and potent agonists for TLR2/TLR6 and TLR2/TLR1, respectively. Their fundamental difference in acylation leads to the engagement of distinct TLR heterodimers, which, despite activating a common MyD88-dependent pathway, can result in quantitatively and qualitatively different biological responses. This compound may be favored for its higher aqueous solubility and its potent induction of certain cytokines like IL-6, while Pam3CSK4 is a well-established Th1-polarizing adjuvant. The choice between these two molecules should be guided by the specific research question, whether it is to delineate the specific roles of TLR1 versus TLR6, to elicit a particular cytokine profile, or to optimize an adjuvant formulation. Understanding their distinct properties is crucial for the accurate interpretation of experimental results and for the rational design of immunomodulatory therapies.
References
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. invivogen.com [invivogen.com]
- 4. invivogen.com [invivogen.com]
- 6. Frontiers | The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions [frontiersin.org]
- 7. The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TLR2/6 signaling promotes the expansion of premalignant hematopoietic stem and progenitor cells in the NUP98-HOXD13 mouse model of MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The TLR2/6 ligand this compound is a Th2 polarizing adjuvant in Leishmania major and Brugia malayi murine vaccine models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An efficient and scalable synthesis of potent TLR2 agonistic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton's Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Pam2CSK4 Activity: A Comparative Guide Using TLR2 Reporter Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the activity of Pam2CSK4, a synthetic diacylated lipopeptide, with a primary focus on the use of Toll-like Receptor 2 (TLR2) reporter cell lines. We present supporting experimental data, detailed protocols, and objective comparisons with alternative validation techniques to assist researchers in selecting the most appropriate methods for their experimental needs.
Introduction to TLR2 and this compound
Toll-like Receptor 2 (TLR2) is a critical pattern recognition receptor (PRR) in the innate immune system. It recognizes a diverse array of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses.[1][2] TLR2 does not function as a monomer but forms heterodimers with either TLR1 or TLR6 to recognize triacylated and diacylated lipoproteins, respectively.[2][3][4][5]
This compound (Pam2CysSerLys4) is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[4] It is specifically recognized by the TLR2/TLR6 heterodimer, leading to the activation of downstream signaling pathways and a subsequent inflammatory response.[4] Validating the activity of this compound is crucial for studies in immunology, vaccine development, and drug discovery.
The TLR2/TLR6 Signaling Pathway
The binding of this compound to the TLR2/TLR6 heterodimer on the cell surface initiates a MyD88-dependent signaling cascade.[3][4][6][7] This pathway involves the recruitment of adaptor and kinase proteins, culminating in the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][4] These transcription factors then drive the expression of various pro-inflammatory cytokines and chemokines.[4][6] The co-receptor CD14 has been shown to enhance the response to TLR2 ligands.[2][3][8]
Primary Validation Method: TLR2 Reporter Cell Line Assay
A highly specific and efficient method for validating this compound activity is through the use of a TLR2 reporter cell line. These are typically Human Embryonic Kidney 293 (HEK293) cells engineered to stably express human TLR2 (and often TLR6 and CD14) along with a reporter gene system.[3][8][9] A common system uses a secreted embryonic alkaline phosphatase (SEAP) or luciferase gene under the control of an NF-κB-inducible promoter.[3][9][10] When this compound activates the TLR2 pathway, the resulting NF-κB activation drives the expression of the reporter protein, which can be easily quantified.
Experimental Workflow: HEK-Blue™ hTLR2 Assay
The following workflow describes the validation of this compound using HEK-Blue™ hTLR2-TLR6 cells, which utilize a SEAP reporter system.
Detailed Experimental Protocol
-
Cell Culture: Culture HEK-Blue™ hTLR2-TLR6 cells in DMEM supplemented with 10% heat-inactivated FBS, 1% Pen-Strep, and appropriate selection antibiotics as per the manufacturer's instructions.[10]
-
Cell Seeding: Wash cells, resuspend in fresh growth medium, and seed approximately 5 x 10⁴ cells per well into a 96-well plate.[10]
-
Stimulation: Prepare serial dilutions of this compound (e.g., 0.01 ng/mL to 100 ng/mL). Add the agonist dilutions to the appropriate wells. Include a negative control (medium only) and a positive control (a known potent TLR2 agonist).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[10]
-
SEAP Detection:
-
For real-time detection with HEK-Blue™ Detection medium, the reagent is included in the culture medium during incubation.[3][9]
-
For endpoint analysis with QUANTI-Blue™ Solution, transfer a sample of the cell culture supernatant to a new 96-well plate, add the QUANTI-Blue™ reagent, incubate, and measure the optical density (OD) at 620-655 nm.[3][8]
-
-
Data Analysis: Subtract the OD of the negative control from all readings. Plot the OD values against the concentration of the agonist to generate a dose-response curve.
Performance Comparison: TLR2 Agonists
This compound activity is best understood when compared to other TLR2 agonists that engage different TLR heterodimers. The table below summarizes key synthetic and natural TLR2 ligands.
| Ligand | TLR Heterodimer | Source/Type | Typical Working Concentration | Expected Outcome |
| This compound | TLR2 / TLR6 | Synthetic Diacylated Lipopeptide | 0.1 - 100 ng/mL | Potent activation of TLR2/6 reporter cells.[4] |
| Pam3CSK4 | TLR2 / TLR1 | Synthetic Triacylated Lipopeptide | 0.1 - 100 ng/mL | Potent activation of TLR2/1 reporter cells; no or low activity in TLR1-deficient cells.[11][12] |
| FSL-1 | TLR2 / TLR6 | Synthetic Diacylated Lipopeptide | 0.1 - 100 ng/mL | Activation of TLR2/6 reporter cells.[3][12] |
| LTA | TLR2 / TLR6 | Natural (Gram-positive bacteria) | 10 - 1000 ng/mL | Activation of TLR2/6 reporter cells; activity can be variable depending on purity.[11][13] |
| LPS | TLR4 | Natural (Gram-negative bacteria) | 1 - 100 ng/mL | No activity in a specific TLR2 reporter line; used as a negative control for specificity. |
Supporting Experimental Data
The following table presents representative data from a TLR2/6 reporter cell line stimulated with various agonists. The data is expressed as fold induction of NF-κB activity over an unstimulated control.
| Agonist (Concentration) | Fold Induction (Mean ± SD) | Specificity Check |
| Unstimulated Control | 1.0 ± 0.1 | - |
| This compound (10 ng/mL) | 45.2 ± 3.5 | High Activity |
| FSL-1 (10 ng/mL) | 38.5 ± 2.9 | High Activity |
| Pam3CSK4 (10 ng/mL) | 2.1 ± 0.4 | Low/No Activity (TLR1-dependent) |
| LPS (100 ng/mL) | 1.2 ± 0.2 | No Activity (TLR4-dependent) |
Data is illustrative and compiled from typical results seen in TLR2/6 reporter assays.
Alternative and Complementary Validation Methods
While reporter assays are excellent for specific screening, other methods can provide complementary data on downstream cellular responses in more physiologically relevant primary cells.
Comparison of Validation Methodologies
| Method | Principle | Throughput | Key Information Provided | Pros | Cons |
| TLR2 Reporter Assay | Measures NF-κB/AP-1 driven reporter gene expression in engineered cells. | High | Specific activation of the TLR2 pathway. | Highly specific, quantitative, easy to perform. | Uses an engineered, non-immune cell line. |
| ELISA / Cytokine Array | Quantifies secretion of downstream cytokines (e.g., TNF-α, IL-6, IL-8) from immune cells (e.g., PBMCs, macrophages).[1][14] | Medium | Physiological response and cytokine profile. | Physiologically relevant, measures functional endpoint. | Indirect, can be influenced by other pathways, lower throughput. |
| Western Blot | Detects phosphorylation of key signaling proteins (e.g., p65 NF-κB, p38 MAPK) in cell lysates.[14][15] | Low | Confirmation of specific signaling cascade activation. | Provides mechanistic insight into the pathway. | Low throughput, semi-quantitative, labor-intensive. |
| Flow Cytometry | Measures upregulation of cell surface activation markers (e.g., CD86, CD40) on immune cells.[1] | Medium | Cell activation and phenotype. | Single-cell data, can analyze specific cell populations. | Requires specialized equipment and expertise. |
Conclusion
The validation of this compound activity using a TLR2 reporter cell line is a robust, specific, and high-throughput method ideal for screening and quantitative analysis.[3][12] It directly measures the intended molecular interaction and pathway activation. For a more comprehensive understanding of the biological impact of this compound, these reporter assays can be powerfully complemented by functional assays, such as cytokine profiling by ELISA or analysis of signaling intermediates by Western blot, using primary immune cells. The choice of method should be guided by the specific research question, balancing the need for specificity, physiological relevance, and experimental throughput.
References
- 1. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. invivogen.com [invivogen.com]
- 4. invivogen.com [invivogen.com]
- 5. An efficient and scalable synthesis of potent TLR2 agonistic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. 101.200.202.226 [101.200.202.226]
- 9. invivogen.com [invivogen.com]
- 10. abgenex.com [abgenex.com]
- 11. The TLR2 agonists lipoteichoic acid and Pam3CSK4 induce greater pro-inflammatory responses than inactivated Mycobacterium butyricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | A Highly Sensitive Cell-Based TLR Reporter Platform for the Specific Detection of Bacterial TLR Ligands [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions [frontiersin.org]
A Comparative Guide to Macrophage Activation: Pam2CSK4 vs. LPS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used toll-like receptor (TLR) agonists, Pam2CSK4 and Lipopolysaccharide (LPS), in the context of macrophage activation. Understanding the distinct signaling pathways and downstream cellular responses elicited by these molecules is crucial for designing targeted immunomodulatory therapies and interpreting immunological data.
Introduction to Macrophage Activation by this compound and LPS
Macrophages, as key players in the innate immune system, are activated by pathogen-associated molecular patterns (PAMPs). This compound, a synthetic diacylated lipopeptide, mimics a component of the cell wall of gram-positive bacteria and is a potent agonist for the TLR2/TLR6 heterodimer.[1] In contrast, Lipopolysaccharide (LPS), an endotoxin from the outer membrane of gram-negative bacteria, is a classical activator of macrophages through the TLR4 signaling pathway.[2] While both induce a pro-inflammatory state, the signaling cascades and the resulting cytokine profiles exhibit significant differences.
Signaling Pathways: A Tale of Two Receptors
The activation of macrophages by this compound and LPS proceeds through distinct TLRs, leading to the activation of downstream signaling cascades that culminate in the production of inflammatory mediators.
This compound Signaling Pathway
This compound is recognized by the TLR2/TLR6 heterodimer on the macrophage surface.[1] This interaction recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88). The recruitment of MyD88 initiates a signaling cascade that leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are critical for the transcription of pro-inflammatory genes.[3][4]
References
- 1. invivogen.com [invivogen.com]
- 2. Macrophage response to LPS - resource_browser [fantom.gsc.riken.jp]
- 3. Frontiers | The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions [frontiersin.org]
- 4. Frontiers | Pushing the envelope: Immune mechanism and application landscape of macrophage-activating lipopeptide-2 [frontiersin.org]
Unraveling the Specificity of Pam2CSK4: A Comparative Guide to its Interaction with Pattern Recognition Receptors
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of immunomodulatory compounds is paramount. This guide provides a detailed comparison of the cross-reactivity of Pam2CSK4 with various pattern recognition receptors (PRRs). Drawing upon experimental data, we delineate its primary targets and explore evidence for off-target interactions, offering a clear perspective on its specificity.
This compound, a synthetic diacylated lipopeptide, is widely recognized as a potent agonist of the Toll-like receptor 2/6 (TLR2/TLR6) heterodimer.[1][2] This interaction mimics the acylated N-terminus of bacterial lipoproteins, triggering a downstream signaling cascade that is crucial for initiating an innate immune response. While its affinity for TLR2/6 is well-established, questions regarding its potential cross-reactivity with other PRRs are critical for its application in research and therapeutic development. This guide synthesizes available data to provide a clear comparison of this compound's activity across different PRR families.
Quantitative Analysis of this compound Activity on TLR Heterodimers
Experimental evidence demonstrates a significant preference of this compound for the TLR2/6 heterodimer over the TLR2/1 heterodimer. Quantitative analysis using a reporter gene assay in SW620 cells has elucidated the half-maximal effective concentrations (EC50) for these interactions.
| Receptor Complex | Ligand | EC50 (ng/mL) | 95% Confidence Interval (ng/mL) |
| Human TLR2/6 | This compound | 0.015 | 0.009 - 0.027 |
| Human TLR2/1 | This compound | 4.21 | 2.34 - 7.50 |
| Data sourced from a study on the molecular basis of ligand recognition at TLR2, TLR1, and TLR6.[3] |
The markedly lower EC50 value for TLR2/6 underscores its role as the primary receptor for this compound, indicating a significantly higher potency compared to its interaction with TLR2/1.[3]
Examination of Cross-Reactivity with Other PRRs
While the primary activity of this compound is centered on TLR2/6, investigations into its effects on other PRRs have revealed limited direct cross-reactivity.
-
Toll-like Receptor 4 (TLR4): Commercially available this compound is often tested for endotoxin contamination using HEK-Blue™ TLR4 reporter cells.[1] The lack of activation in these cells confirms that this compound does not directly stimulate the TLR4 signaling pathway. However, some studies have shown that stimulation of odontoblast-like cells with this compound can lead to an upregulation of TLR4 gene expression, suggesting an indirect influence on this pathway.[4]
-
NOD-like Receptors (NLRs): There is no direct evidence to suggest that this compound is a direct ligand for NOD-like receptors. However, similar to TLR4, TLR2 engagement by this compound has been shown to upregulate the expression of NOD2 in a dose-dependent manner in odontoblast-like cells.[4] This indicates a potential for interplay and crosstalk between the TLR2 and NOD2 signaling pathways, rather than direct activation of NOD2 by this compound.
-
C-type Lectin Receptors (CLRs): Currently, there is a lack of substantial evidence in the scientific literature to support any direct interaction or activation of C-type lectin receptors by this compound.
-
Co-receptor CD36: In the context of platelet activation, the scavenger receptor CD36 has been suggested to act as a co-receptor for TLR2, potentially synergizing with the TLR2/6 complex in response to diacylated lipoproteins. This interaction appears to modulate the TLR2-mediated response rather than constituting a separate, direct activation of CD36 by this compound.
Signaling Pathways
The activation of TLR2/6 by this compound initiates a well-characterized intracellular signaling cascade. This pathway is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[1] The recruitment of MyD88 leads to the activation of downstream kinases, culminating in the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1] These transcription factors then orchestrate the expression of various pro-inflammatory cytokines and chemokines.
Experimental Protocols
The determination of PRR activation by ligands like this compound is commonly performed using cell-based reporter assays. The following is a generalized protocol based on the widely used HEK-Blue™ TLR reporter cell lines.
Objective: To determine the activation of a specific Toll-like Receptor by this compound.
Materials:
-
HEK-Blue™ cells expressing the TLR of interest (e.g., HEK-Blue™ hTLR2)
-
This compound (endotoxin-free)
-
Positive control ligand for the specific TLR
-
Negative control (sterile, endotoxin-free water)
-
HEK-Blue™ Detection medium
-
96-well flat-bottom plates
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
Procedure:
-
Cell Preparation:
-
Culture HEK-Blue™ cells according to the manufacturer's instructions.
-
On the day of the experiment, wash the cells with PBS and detach them from the culture flask.
-
Resuspend the cells in HEK-Blue™ Detection medium at a concentration of approximately 280,000 cells/mL.
-
-
Assay Plate Preparation:
-
Add 20 µL of sterile, endotoxin-free water to the negative control wells of a 96-well plate.
-
Add 20 µL of the appropriate positive control ligand to the positive control wells.
-
Add 20 µL of serial dilutions of this compound to the experimental wells.
-
-
Cell Stimulation:
-
Add 180 µL of the cell suspension to each well of the 96-well plate.
-
Gently mix the contents of the wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6 to 24 hours.
-
-
Measurement:
-
Visually assess the color change of the HEK-Blue™ Detection medium. A purple/blue color indicates the presence of secreted embryonic alkaline phosphatase (SEAP), signifying NF-κB activation.
-
Quantify the SEAP levels by measuring the optical density (OD) at 620-655 nm using a spectrophotometer.
-
-
Data Analysis:
-
Subtract the OD of the negative control from all other readings.
-
Plot the OD values against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.
-
The available evidence strongly supports that this compound is a highly specific and potent agonist for the TLR2/6 heterodimer. While it can induce the expression of other PRRs like TLR4 and NOD2, there is no substantial data to indicate direct activation of these or other PRR families, such as C-type lectin receptors. The observed synergy with the co-receptor CD36 in certain cell types highlights the complexity of PRR signaling, but does not detract from the primary specificity of this compound for TLR2/6. For researchers utilizing this compound as an immunological tool, a high degree of confidence in its TLR2/6-mediated activity is warranted. Future studies employing broad PRR screening panels will be valuable in further solidifying our understanding of its specificity profile.
References
Pam2CSK4: A Synthetic Advantage Over Natural Lipopeptides in Immune Research and Drug Development
For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the accuracy and reproducibility of experimental outcomes. In the field of immunology, particularly in the study of Toll-like receptor (TLR) signaling, the synthetic diacylated lipopeptide Pam2CSK4 has emerged as a superior alternative to naturally derived lipopeptides. This guide provides an objective comparison of this compound and natural lipopeptides, supported by experimental data, to highlight the distinct advantages of this synthetic molecule.
The primary advantages of this compound over its natural counterparts lie in its defined chemical structure, high purity, and consistent batch-to-batch activity. Natural lipopeptides, typically derived from microbial sources, are often heterogeneous mixtures of structurally related molecules, which can lead to variability in experimental results.[1][2] Furthermore, these preparations can be contaminated with other pathogen-associated molecular patterns (PAMPs), such as endotoxins (lipopolysaccharide), which can confound experimental outcomes by activating other pattern recognition receptors.[3]
This compound, being a chemically synthesized molecule, is free from such contaminants and possesses a precisely defined structure, ensuring that the observed biological activity is solely attributable to the molecule itself.[4] This high level of purity and homogeneity translates to exceptional batch-to-batch consistency, a critical factor for the reliability and reproducibility of research findings.[5]
Comparative Analysis of Biological Activity
This compound is a potent agonist of the TLR2/TLR6 heterodimer, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines.[3][4] Its potency is highlighted by its low effective concentrations in various in vitro assays.
| Parameter | This compound | Natural Lipopeptides (e.g., MALP-2) | Key Advantages of this compound |
| Purity & Consistency | High purity (>95%), chemically defined structure, high batch-to-batch consistency. | Often a heterogeneous mixture of structural analogues, potential for endotoxin and other PAMP contamination, significant batch-to-batch variability.[1][2] | High reproducibility and reliability of experimental data. Clear attribution of biological effects to a single molecular entity. |
| TLR Activation | Potent and specific agonist of the TLR2/TLR6 heterodimer.[3][4] | Agonist of the TLR2/TLR6 heterodimer. | Well-defined mechanism of action, making it an excellent tool for studying TLR2/TLR6 signaling. |
| Potency (NF-κB Activation) | EC50 of approximately 67 pM to 3.7 nM in HEK293 cells.[3][6] | Half-maximal responses at approximately 10⁻¹¹ M for MALP-2.[2] | High potency allows for use at low concentrations, minimizing potential off-target effects. |
| Cytokine Induction | Potent inducer of pro-inflammatory cytokines such as TNF-α and IL-6.[3] | Induces a similar profile of pro-inflammatory cytokines (TNF-α, IL-6, IL-12p40) as this compound. | While inducing a similar cytokine profile, the purity of this compound ensures the response is specific to TLR2/TLR6 activation. |
| Immune Cell Activation | Significantly more effective at activating Natural Killer (NK) cells compared to MALP-2. | Less effective at activating NK cells compared to this compound, despite similar cytokine induction in other cells. | Offers a distinct advantage in studies focused on NK cell-mediated immunity and its therapeutic applications. |
| Aqueous Solubility | Good aqueous solubility.[3] | Solubility can be variable depending on the specific lipopeptide and its purity. | Ease of use in experimental settings. |
Signaling Pathways
Both this compound and natural diacylated lipopeptides like MALP-2 signal through the TLR2/TLR6 heterodimer. This interaction recruits the adaptor protein MyD88, leading to the activation of downstream signaling cascades, including NF-κB and mitogen-activated protein kinases (MAPKs), which ultimately drive the expression of inflammatory genes.
Experimental Protocols
TLR2 Activation Assay using HEK-Blue™ hTLR2 Cells
This protocol describes a common method for quantifying TLR2 activation in response to ligands like this compound using a reporter cell line.
Objective: To determine the potency of this compound in activating the human TLR2 signaling pathway.
Materials:
-
HEK-Blue™ hTLR2 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound (test ligand)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader (for absorbance at 620-655 nm)
Procedure:
-
Cell Preparation:
-
Culture HEK-Blue™ hTLR2 cells according to the manufacturer's instructions.
-
On the day of the assay, wash the cells with pre-warmed PBS and detach them using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend them in pre-warmed HEK-Blue™ Detection medium to a concentration of approximately 2.8 x 10^5 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in HEK-Blue™ Detection medium.
-
Add 20 µL of each this compound dilution (and a vehicle control) to the wells of a 96-well plate.
-
Add 180 µL of the cell suspension (~50,000 cells) to each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
-
Data Acquisition:
-
Measure the absorbance of the wells at 620-655 nm using a plate reader. The color change in the medium is proportional to the level of secreted embryonic alkaline phosphatase (SEAP), which is indicative of NF-κB activation.
-
-
Data Analysis:
-
Plot the absorbance values against the corresponding concentrations of this compound.
-
Determine the EC50 value, which is the concentration of this compound that induces a half-maximal response.
-
Conclusion
The use of synthetic this compound offers significant advantages over natural lipopeptides for research and drug development. Its high purity, defined structure, and consistent batch-to-batch activity ensure the reliability and reproducibility of experimental data. While natural lipopeptides can be useful for studying immune responses to complex microbial mixtures, the precision offered by this compound is indispensable for dissecting specific molecular pathways and for the development of targeted immunomodulatory therapies. For researchers seeking to investigate TLR2/TLR6 signaling with a high degree of accuracy and control, this compound is the clear choice.
References
- 1. The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pushing the envelope: Immune mechanism and application landscape of macrophage-activating lipopeptide-2 [frontiersin.org]
- 3. An efficient and scalable synthesis of potent TLR2 agonistic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of ELISA with automated ECLIA for IL-6 determination in COVID-19 patients: An Italian real-life experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Failure of mycoplasma lipoprotein MALP-2 to induce NK cell activation through dendritic cell TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Experimental Findings: A Guide to Using Negative Controls with Pam2CSK4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental results obtained with the TLR2/6 agonist Pam2CSK4 against appropriate negative controls. By presenting supporting experimental data, detailed protocols, and clear visual representations of the underlying biological processes, this document aims to equip researchers with the necessary tools to validate their findings and ensure the specificity of their this compound-induced responses.
This compound, a synthetic diacylated lipopeptide, is a potent activator of the Toll-like receptor 2 and 6 (TLR2/TLR6) heterodimer.[1] This activation triggers a downstream signaling cascade that results in the production of pro-inflammatory cytokines and the activation of the transcription factor NF-κB.[1][2][3] To ensure that the observed experimental effects are specifically due to TLR2/6 activation by this compound, it is crucial to employ proper negative controls.
Understanding the Role of a Negative Control
In the context of this compound experiments, a negative control is a sample that does not receive the active TLR2/6 agonist but is otherwise treated identically to the experimental samples. This allows researchers to distinguish the specific effects of this compound from non-specific or background cellular responses. An ideal negative control for this compound would be an inactive version of the molecule. However, a specific, commercially available inactive analog is not a standard reagent. Therefore, negative controls are typically established through one of the following approaches:
-
Vehicle Control: The most common negative control is the vehicle in which this compound is dissolved (e.g., sterile, endotoxin-free water or cell culture medium). This accounts for any effects the solvent might have on the cells.
-
Genetic Knockout Cells: Using cells from mice lacking TLR2 or TLR6 (knockout mice) provides a definitive negative control. These cells will not respond to this compound, demonstrating the TLR2/6 dependency of the observed effect.
-
Blocking Antibodies: Pre-incubating cells with antibodies that block the TLR2 receptor can also serve as a negative control. These antibodies prevent this compound from binding to its receptor, thereby inhibiting the downstream signaling cascade.[4]
Comparative Experimental Data
The following tables summarize the expected quantitative data from key experiments designed to validate the activity of this compound against a negative control.
Table 1: NF-κB Activation in HEK293 Cells
This table illustrates the expected results from an NF-κB reporter assay in HEK293 cells expressing TLR2 and TLR6. The data is represented as Relative Light Units (RLU) from a luciferase reporter gene under the control of an NF-κB response element.
| Treatment Condition | Concentration | Mean RLU | Standard Deviation | Fold Induction over Negative Control |
| This compound | 10 ng/mL | 850,000 | 45,000 | 85 |
| Negative Control (Vehicle) | N/A | 10,000 | 1,500 | 1 |
| This compound + TLR2 blocking Ab | 10 ng/mL | 15,000 | 2,000 | 1.5 |
Table 2: Pro-inflammatory Cytokine Production in Human Monocytes
This table shows representative data from an ELISA measuring the concentration of Interleukin-8 (IL-8) in the supernatant of cultured human monocytes.
| Treatment Condition | Concentration | Mean IL-8 (pg/mL) | Standard Deviation | Fold Induction over Negative Control |
| This compound | 100 ng/mL | 2,500 | 210 | 125 |
| Negative Control (Vehicle) | N/A | 20 | 8 | 1 |
| This compound in TLR2-/- Monocytes | 100 ng/mL | 25 | 10 | 1.25 |
Signaling Pathway and Experimental Workflow
To visually represent the processes involved in this compound validation, the following diagrams have been generated.
Caption: this compound signaling cascade via TLR2/6.
Caption: Workflow for validation experiments.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This protocol is designed for a 96-well plate format.
Materials:
-
HEK293 cells stably expressing human TLR2, TLR6, and an NF-κB-inducible luciferase reporter gene.
-
This compound (working concentration: 10 ng/mL).
-
Negative control (vehicle).
-
TLR2 blocking antibody (optional).
-
Cell culture medium (DMEM with 10% FBS).
-
Luciferase assay reagent.
-
White, opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HEK293 cells in a white, opaque 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of cell culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment:
-
For the negative control wells, add 10 µL of the vehicle.
-
For the experimental wells, add 10 µL of the 10x this compound working solution to achieve a final concentration of 10 ng/mL.
-
For the blocking experiment, pre-incubate the cells with the TLR2 blocking antibody for 1 hour before adding this compound.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.[5]
-
Lysis and Luminescence Reading:
Cytokine (IL-8) ELISA
This protocol outlines a sandwich ELISA for the quantification of IL-8 in cell culture supernatants.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1).
-
This compound (working concentration: 100 ng/mL).
-
Negative control (vehicle).
-
RPMI-1640 medium with 10% FBS.
-
IL-8 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate).
-
96-well ELISA plates.
-
Wash buffer (PBS with 0.05% Tween-20).
-
Stop solution (e.g., 1 M H2SO4).
-
Microplate reader.
Procedure:
-
Cell Culture and Treatment:
-
Culture the monocytes in a 96-well plate at a density of 2 x 10^5 cells per well in 200 µL of RPMI-1640 medium.
-
Treat the cells with this compound (100 ng/mL) or the negative control.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Sample Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA Protocol:
-
Coat a 96-well ELISA plate with the IL-8 capture antibody overnight at 4°C.[9]
-
Wash the plate three times with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of the collected cell culture supernatants and IL-8 standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the biotinylated IL-8 detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add the substrate solution and incubate for 15-30 minutes at room temperature in the dark.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.[9][10][11][12][13]
-
-
Data Analysis: Calculate the IL-8 concentration in the samples by comparing their absorbance to the standard curve.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound | CAS:868247-72-7 | TLR2/6 agonist; induces TNF-α production | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Non-selective TLR | Hello Bio [hellobio.com]
- 4. The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. h-h-c.com [h-h-c.com]
- 12. Cytokine Inductions and Intracellular Signal Profiles by Stimulation of dsRNA and SEB in the Macrophages and Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytokine analysis - ELISA / CBA [sanquin.org]
Comparative Analysis of Pam2CSK4 Activity in Human and Murine Cells: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals
This guide provides a comprehensive comparison of the cellular activity of Pam2CSK4, a synthetic diacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 2/6 (TLR2/TLR6) heterodimer, in human and mouse immune cells. Understanding the species-specific differences in response to this ligand is critical for translating findings from murine models to human applications in immunology and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Executive Summary
This compound is a widely used tool to study innate immune responses mediated by TLR2/TLR6. While the core signaling pathway is conserved between humans and mice, significant species-specific differences exist, particularly in the utilization of downstream signaling adapter proteins. A systematic study using siRNA-based screening in human and mouse macrophages has revealed a divergence in the dependency on IRAK (Interleukin-1 Receptor-Associated Kinase) family members. Specifically, human TLR2/TLR6 signaling demonstrates a critical reliance on IRAK1, whereas the murine pathway shows a more pronounced dependence on the kinase activity of IRAK4.[1] These differences can manifest in varied downstream responses, such as the profile and magnitude of cytokine production. This guide collates available data to highlight these distinctions.
Data Presentation: Quantitative Comparison of this compound Activity
The following tables summarize quantitative data on the effects of this compound on human and mouse cells from various studies. It is important to note that experimental conditions, such as cell type (primary cells vs. cell lines), this compound concentration, and incubation time, vary between studies.
Table 1: this compound-Induced Cytokine Production in Human Cells
| Cell Type | This compound Conc. | Cytokine | Measured Concentration (pg/mL) | Incubation Time | Source |
| U937 (macrophage-like) | 1 ng/mL | TNF-α | ~250 | Not Specified | [2] |
| U937 (macrophage-like) | 10 ng/mL | TNF-α | ~400 | Not Specified | [2] |
| U937 (macrophage-like) | 1 ng/mL | IL-6 | ~150 | Not Specified | [2] |
| U937 (macrophage-like) | 10 ng/mL | IL-6 | ~250 | Not Specified | [2] |
| Human Mononuclear Cells | Not Specified | TNF-α | Induction Observed | Not Specified | Tocris Bioscience |
Table 2: this compound-Induced Cytokine and Nitric Oxide Production in Mouse Cells
| Cell Type | This compound Conc. | Response | Measured Concentration/Level | Incubation Time | Source |
| J774A.1 (macrophage) | 0.1 ng/mL | TNF-α | ~1000 pg/mL | 4 hours | ResearchGate |
| J774A.1 (macrophage) | 0.1 ng/mL | IL-6 | ~150 pg/mL | 8 hours | ResearchGate |
| RAW264.7 (macrophage) | 100 ng/mL | Nitric Oxide (NO) | Significant Induction | 24 hours | ResearchGate |
Signaling Pathways and Species-Specific Divergence
This compound recognition is mediated by the TLR2/TLR6 heterodimer on the cell surface. Ligand binding initiates a downstream signaling cascade predominantly through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines.[3] However, comparative studies have illuminated key differences in the signaling protein dependencies between human and mouse cells.[1]
A critical divergence lies in the roles of IRAK1 and IRAK4. In human macrophages, IRAK1 plays a more crucial role in TLR signaling, while mouse macrophages are more sensitive to the depletion of IRAK4 and its kinase activity.[1] This suggests that while the overall pathway architecture is similar, the functional importance of individual components differs, potentially leading to distinct cellular outcomes.
Caption: TLR2/TLR6 signaling pathway initiated by this compound, highlighting species-specific differences.
Experimental Protocols and Methodologies
This section details common experimental procedures for assessing this compound activity in human and mouse cells, compiled from multiple sources.
1. Cell Culture and Preparation
-
Human Monocytes/Macrophages:
-
Primary Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Monocytes are then purified by plastic adherence or by using CD14+ magnetic beads. To differentiate into macrophages, monocytes are cultured for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and M-CSF.
-
Cell Lines: Human monocytic cell lines such as THP-1 or U937 are commonly used. They are maintained in RPMI-1640 supplemented with 10% FBS. Differentiation into a macrophage-like phenotype can be induced by treatment with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
-
Mouse Macrophages:
-
Primary Cells (Bone Marrow-Derived Macrophages - BMDMs): Bone marrow is flushed from the femurs and tibias of mice. Cells are cultured in DMEM supplemented with 10% FBS and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to differentiate into macrophages.
-
Cell Lines: The RAW264.7 and J774A.1 murine macrophage cell lines are widely used. They are maintained in DMEM supplemented with 10% FBS.
-
2. This compound Stimulation
-
Preparation: Lyophilized this compound is reconstituted in sterile, endotoxin-free water or DMSO to a stock concentration (e.g., 1 mg/mL).
-
Stimulation: Cells are seeded in appropriate culture plates (e.g., 96-well or 24-well plates). After adherence and/or differentiation, the culture medium is replaced with fresh medium containing the desired concentration of this compound (ranging from 0.1 ng/mL to 10 µg/mL depending on the cell type and experiment). A vehicle control (e.g., water or DMSO) is run in parallel.
-
Incubation: Cells are incubated with this compound for a specified period, which can range from a few hours (for signaling studies) to 24-48 hours (for cytokine production assays).
3. Measurement of Cellular Response
-
Cytokine Quantification (ELISA):
-
After incubation, the cell culture supernatant is collected and centrifuged to remove cellular debris.
-
The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
A standard curve is generated using recombinant cytokines to quantify the amount of cytokine in the samples.
-
-
Nitric Oxide (NO) Production (Griess Assay):
-
The production of NO is indirectly measured by quantifying nitrite (a stable breakdown product of NO) in the culture supernatant.
-
The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
The absorbance at 540 nm is measured, and the nitrite concentration is determined by comparison to a sodium nitrite standard curve.
-
-
NF-κB Activation (Western Blot or Reporter Assay):
-
Western Blot: Cells are lysed, and nuclear and cytoplasmic extracts are prepared. The translocation of NF-κB subunits (e.g., p65) to the nucleus can be assessed by Western blotting of the nuclear extracts. Phosphorylation of upstream signaling proteins like IκBα can also be measured in cytoplasmic extracts.
-
Reporter Assay: Cells are transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). Activation of NF-κB is quantified by measuring the reporter gene activity.
-
References
- 1. This compound and Pam3CSK4 induce iNOS expression via TBK1 and MyD88 molecules in mouse macrophage cell line RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating the Nuances of TLR2/6 Activation: A Guide to the Reproducibility of Pam2CSK4-Induced Inflammation
The inflammatory cascade initiated by Pam2CSK4 is a well-defined process involving the recruitment of adaptor proteins and the activation of downstream transcription factors, ultimately leading to the production of inflammatory cytokines and other mediators.[1] Understanding this pathway is critical for interpreting experimental results and identifying potential sources of variability.
The this compound Signaling Cascade
This compound is recognized by the TLR2/TLR6 heterodimer on the cell surface.[1] This binding event initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1] These transcription factors then drive the expression of a wide range of pro-inflammatory genes. In some cell types, such as platelets, this signaling also involves Bruton's tyrosine kinase (BTK).[2][3]
Factors Influencing Reproducibility
Several factors can contribute to variability in this compound-induced inflammation studies:
-
Cell Type and Donor Variability: Different cell types exhibit varying sensitivity and responses to this compound. For instance, studies have shown that this compound potently activates human platelets, while the other TLR2/6 agonist FSL-1 does not.[2][3] Furthermore, platelet aggregation in response to this compound can be heterogeneous and donor-dependent.[2]
-
Agonist Purity and Formulation: The purity of the synthetic lipopeptide is crucial. Contamination with other microbial products, such as endotoxins that activate TLR4, can lead to confounding results. It is recommended to use this compound that has been tested for endotoxin levels.[1] The solubility of this compound is also a factor; it has better aqueous solubility compared to the triacylated lipopeptide Pam3CSK4.[4][5][6]
-
Experimental Conditions: Parameters such as the concentration of this compound, incubation time, and cell density can significantly impact the magnitude of the inflammatory response. Optimization of these parameters for each specific cell type and assay is essential.
-
In Vivo Model Specifics: In animal models, the route of administration, dose, and the specific strain of the animal can all influence the outcome. For example, one study noted that the route of administration (intraperitoneal vs. intramuscular) could affect the immune response to a vaccine containing a TLR ligand.[7] A reproducible model of this compound-induced gingival inflammation and alveolar bone loss in mice has been established using repeated injections into the palatal mucosa.[8][9]
Comparative Performance of TLR2 Agonists
This compound is often compared to other TLR2 agonists, primarily the triacylated lipopeptide Pam3CSK4 (a TLR2/1 agonist) and another diacylated lipopeptide, FSL-1 (a TLR2/6 agonist).
| Agonist | TLR Heterodimer | Potency & Efficacy | Key Cellular Responses |
| This compound | TLR2/6 | Potent activator of NF-κB.[1][10] Induces robust cytokine production in various cell types. | Activates platelets, macrophages, and endothelial cells.[2][11] Can act as a Th2-polarizing adjuvant.[12][13] |
| Pam3CSK4 | TLR2/1 | Often considered a more potent inducer of certain responses, such as full platelet aggregation.[2] | Potent platelet agonist.[2] Induces iNOS expression in macrophages.[14][15] |
| FSL-1 | TLR2/6 | Generally considered less potent than this compound in some cell types. | Does not activate platelets in purified systems.[2] Differential responses and kinetics in macrophages compared to this compound have been reported.[2] |
Experimental Workflow for Assessing this compound-Induced Inflammation
A typical in vitro experiment to assess the inflammatory response to this compound follows a standardized workflow.
Detailed Experimental Protocols
To facilitate reproducibility, detailed methodologies for key experiments are provided below.
In Vitro Stimulation of Macrophages (RAW264.7)
This protocol is adapted from studies investigating iNOS and nitric oxide production in mouse macrophages.[11][15]
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed 0.5 x 10^6 cells per well in a 24-well plate and allow them to adhere overnight.
-
Stimulation: Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 100 ng/mL). Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired time points. For gene expression analysis (RT-PCR), a 6-hour incubation is often sufficient.[11] For protein expression (Western blot), 10 hours may be appropriate.[11] For nitric oxide production in the supernatant, a 24-hour incubation is common.[11]
-
Analysis:
-
Nitric Oxide (NO) Production: Measure nitrite accumulation in the culture supernatants using the Griess reagent assay.[11]
-
Gene Expression: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the expression of genes such as iNOS, TNF-α, and IL-6.
-
Protein Expression: Lyse the cells and determine protein concentration. Analyze the expression of proteins like iNOS and phosphorylated signaling proteins (e.g., p-p65 NF-κB) by Western blotting.[2]
-
In Vitro Co-culture of Human Umbilical Vein Endothelial Cells (HUVECs) and Platelets
This protocol is based on a study investigating the interaction between platelets and endothelial cells in response to TLR2 agonists.[2]
-
HUVEC Culture: Culture HUVECs on gelatin-coated plates until confluent. For experiments, use cells between passages 4 and 8.
-
Platelet Preparation: Isolate human platelets from whole blood by centrifugation. Wash and resuspend the platelets in an appropriate buffer.
-
Co-culture and Stimulation: Serum-starve HUVECs for 2 hours. Add washed platelets (e.g., 2x10^8/mL) to the HUVEC monolayer in serum-free medium. Stimulate with this compound (e.g., 10 µg/mL) for 4 hours.
-
Analysis:
-
Cytokine Secretion: Collect the co-culture supernatants and measure the concentration of cytokines such as IL-6 and IL-8 by ELISA.[2]
-
Adhesion Molecule Expression: After removing the platelets, lyse the HUVECs and analyze the expression of adhesion molecules like ICAM-1 and VCAM-1 by Western blot.[2]
-
In Vivo Model of Periodontitis in Mice
This protocol describes a reproducible method to induce periodontal inflammation and bone loss using this compound.[8][9]
-
Animals: Use male C57BL/6 mice.
-
This compound Administration: Inject this compound (e.g., 1 mg/mL in a suitable vehicle) into the palatal mucosa between the first and second molars. Injections are typically performed every other day for a period of approximately 24 days. A vehicle-only group and a positive control group (e.g., LPS) should be included.
-
Analysis:
-
Alveolar Bone Loss: After the experimental period, euthanize the animals and collect the maxillae. Analyze alveolar bone volume using micro-computed tomography (micro-CT).
-
Histological Analysis: Process the maxillae for histological sectioning. Perform stereometric analysis to assess the cellular and extracellular composition of the gingiva, looking for inflammatory cell infiltration and changes in fibroblasts and extracellular matrix.
-
Osteoclast Quantification: Use tartrate-resistant acid phosphatase (TRAP) staining to identify and quantify osteoclasts on the alveolar bone surface.[8]
-
By adhering to detailed protocols and being mindful of the factors that can influence experimental outcomes, researchers can enhance the reproducibility of their this compound-induced inflammation studies, leading to more reliable and impactful scientific discoveries.
References
- 1. invivogen.com [invivogen.com]
- 2. The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton's Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An efficient and scalable synthesis of potent TLR2 agonistic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient and scalable synthesis of potent TLR2 agonistic this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of different combination of this compound, poly (I:C) and imiquimod enhance immune responses to H9N2 avian influenza antigen in dendritic cells and duck | PLOS One [journals.plos.org]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Toll-like recetor agonist | Hello Bio [hellobio.com]
- 11. researchgate.net [researchgate.net]
- 12. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 13. The TLR2/6 ligand this compound is a Th2 polarizing adjuvant in Leishmania major and Brugia malayi murine vaccine models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound and Pam3CSK4 induce iNOS expression via TBK1 and MyD88 molecules in mouse macrophage cell line RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Pam2CSK4
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Pam2CSK4, a synthetic diacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 2/6 (TLR2/TLR6) heterodimer. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of experimental results.
Personal Protective Equipment (PPE) and Safe Handling
While this compound is not classified as a hazardous substance, it is a biologically active material that can elicit a potent inflammatory response.[1][2] Therefore, appropriate personal protective equipment should be worn at all times to avoid inadvertent exposure.
Recommended Personal Protective Equipment
A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. However, the following are recommended as a minimum for handling this compound in both lyophilized and solubilized forms.
| PPE Category | Item | Specifications and Rationale |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | To protect against accidental splashes of this compound solutions. |
| Face Shield | Recommended when there is a significant risk of splashes or sprays, such as during vortexing or sonicating solutions. | |
| Skin Protection | Laboratory Coat | To protect skin and personal clothing from contamination. |
| Disposable Nitrile Gloves | To prevent dermal contact. Gloves should be changed immediately if contaminated. Check for any tears or punctures before use. | |
| Respiratory Protection | Not generally required | Work should be conducted in a well-ventilated area. If there is a risk of aerosolization of the lyophilized powder, work should be performed in a chemical fume hood or a biological safety cabinet. |
Handling Procedures
Proper handling is critical to both user safety and maintaining the quality of the peptide.
-
Receiving and Storage : Upon receipt, lyophilized this compound should be stored at -20°C for long-term stability.[3]
-
Reconstitution : Before opening the vial, allow it to equilibrate to room temperature to prevent condensation, which can affect the stability of the peptide. Reconstitute this compound in sterile, endotoxin-free water or an appropriate buffer. For example, it is soluble in aqueous buffer at 1 mg/ml.[4]
-
Solution Storage : Once reconstituted, it is recommended to prepare and use solutions on the same day. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C for up to one month to avoid repeated freeze-thaw cycles.[4]
-
General Practices : Avoid inhalation of the lyophilized powder and contact with eyes and skin.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Disposal Plan
This compound is not classified as a hazardous chemical, and therefore, its disposal should follow standard laboratory procedures for non-hazardous waste. However, all disposal must comply with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused Lyophilized this compound | Dispose of as non-hazardous solid chemical waste. |
| This compound Solutions | Small quantities of dilute solutions can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with institutional and local regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in the regular laboratory solid waste stream. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of as regular laboratory solid waste. |
This compound Signaling Pathway
This compound activates the innate immune system by binding to the TLR2/TLR6 heterodimer on the cell surface.[5] This interaction initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[5][6]
Caption: this compound signaling through the TLR2/TLR6 heterodimer.
Experimental Protocols
The following are examples of key experimental protocols involving this compound.
In Vitro Macrophage Stimulation and Cytokine Measurement
This protocol describes the stimulation of a murine macrophage cell line (e.g., RAW 264.7) to measure the induction of pro-inflammatory cytokines.
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM (with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Sterile, endotoxin-free PBS
-
6-well tissue culture plates
-
ELISA kit for TNF-α and IL-6
-
RNA extraction kit
-
qRT-PCR reagents and primers for Tnf and Il6
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well in complete DMEM and incubate overnight at 37°C in a 5% CO2 incubator.
-
This compound Preparation: Reconstitute lyophilized this compound in sterile, endotoxin-free water to a stock concentration of 1 mg/ml. Further dilute in complete DMEM to the desired final concentrations (e.g., 1, 10, 100 ng/ml).
-
Cell Stimulation: Remove the old media from the cells and replace it with fresh complete DMEM containing the various concentrations of this compound. Include a vehicle control (DMEM only).
-
Incubation: Incubate the cells for a specified time course (e.g., 4, 8, 24 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge at 300 x g for 5 minutes to pellet any detached cells. Store the supernatants at -80°C until analysis.
-
RNA Extraction: Wash the remaining cells in the wells with cold PBS and then lyse the cells directly in the plate using the lysis buffer from an RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.
-
Cytokine Measurement (ELISA): Measure the concentration of TNF-α and IL-6 in the collected supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Gene Expression Analysis (qRT-PCR): Synthesize cDNA from the extracted RNA. Perform qRT-PCR using primers specific for Tnf and Il6 to determine the relative gene expression levels. Normalize to a housekeeping gene such as Gapdh.
NF-κB Activation Assay by Immunofluorescence
This protocol outlines a method to visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon this compound stimulation.
Materials:
-
HeLa or other suitable cells
-
Complete DMEM
-
This compound
-
Glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Methodology:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Stimulation: Treat the cells with this compound (e.g., 100 ng/ml) for a time course (e.g., 0, 15, 30, 60 minutes).
-
Fixation: After stimulation, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against NF-κB p65 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.[7]
Nitric Oxide Production Assay in Macrophages
This protocol details the measurement of nitric oxide (NO) production by macrophages stimulated with this compound, using the Griess reaction to detect nitrite, a stable breakdown product of NO.[8]
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM
-
This compound
-
96-well tissue culture plates
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Stimulation: Stimulate the cells with various concentrations of this compound for 24 hours.[9]
-
Supernatant Collection: After incubation, carefully collect 50 µl of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µl of the sulfanilamide solution to each 50 µl of supernatant in a new 96-well plate and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µl of the N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
References
- 1. The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. invivogen.com [invivogen.com]
- 7. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and Pam3CSK4 induce iNOS expression via TBK1 and MyD88 molecules in mouse macrophage cell line RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
